molecular formula C8H13NO2 B044423 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 121154-36-7

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B044423
CAS No.: 121154-36-7
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-QYNIQEEDSA-N
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Description

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a structurally complex and stereochemically defined proline derivative of significant interest in medicinal chemistry and drug discovery. This chiral, bicyclic constrained amino acid serves as a critical building block for the synthesis of novel peptidomimetics and small molecule therapeutics. Its rigid, octahydrocyclopenta[b]pyrrole scaffold is designed to lock the carboxylic acid and secondary amine functional groups into a specific three-dimensional orientation, effectively pre-organizing the molecule for optimal target engagement. This conformationally restricted structure is invaluable for inducing specific secondary structures in peptides, enhancing binding affinity, and improving metabolic stability and pharmacokinetic properties compared to linear analogs.

Properties

IUPAC Name

(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-QYNIQEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid and Its Stereoisomers: A Cornerstone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of octahydrocyclopenta[b]pyrrole-2-carboxylic acid, with a particular focus on the (2S,3aR,6aR) stereoisomer. This bicyclic amino acid scaffold is of significant interest to researchers and professionals in drug development, primarily due to its role as a key building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. While extensive research has been conducted on the cis-fused (2S,3aS,6aS) isomer, a crucial intermediate in the production of Ramipril, this guide will also shed light on the less-documented trans-fused (2S,3aR,6aR) diastereomer, contextualizing its relevance within the broader landscape of pharmaceutical manufacturing.

The Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Scaffold: An Introduction to Stereochemical Complexity

The octahydrocyclopenta[b]pyrrole-2-carboxylic acid molecule is a saturated bicyclic system composed of a cyclopentane ring fused to a pyrrolidine ring. The carboxylic acid moiety at the 2-position introduces a chiral center, and the stereochemistry at the bridgehead carbons (3a and 6a) gives rise to a number of possible stereoisomers. The relative orientation of the hydrogen atoms at these bridgeheads determines whether the ring fusion is cis or trans.

The stereochemical configuration of this scaffold is paramount to its biological activity and its utility as a pharmaceutical intermediate. The precise spatial arrangement of the carboxylic acid group and the bicyclic framework is critical for its interaction with biological targets.

dot graph "Stereoisomers" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Stereochemical diversity of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold.

The Workhorse Isomer: (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

The (2S,3aS,6aS) stereoisomer is the most extensively studied and commercially significant member of this molecular family. It is a pivotal intermediate in the industrial synthesis of Ramipril, a potent ACE inhibitor used in the management of hypertension and congestive heart failure.

Physicochemical Properties

A summary of the key physicochemical properties of the (2S,3aS,6aS) isomer is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Boiling Point 304.333 °C at 760 mmHg[1]
Flash Point 137.856 °C[1]
Density 1.183 g/cm³[1]
Storage Refrigerator
Synthesis and Characterization

The synthesis of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a well-established process in pharmaceutical manufacturing, often involving stereoselective methods to ensure high enantiomeric and diastereomeric purity.[2] One common synthetic pathway involves the hydrolytic cyclization of an appropriate precursor, followed by hydrogenation.[3]

Exemplary Synthetic Protocol: A patented method describes the hydrogenation of the hydrochloric acid salt of (2S)-2,3,3a,4,5,6-hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid in acetic acid using a 5% Palladium on carbon (Pd/C) catalyst. The reaction is conducted under hydrogen pressure at elevated temperatures to yield the desired (2S,3aS,6aS) isomer.[3]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Simplified workflow for the synthesis of the key cis-fused isomer.

Spectroscopic Characterization: The structural integrity and stereochemistry of the (2S,3aS,6aS) isomer are confirmed using various analytical techniques. A patent provides the following ¹H NMR data for the free base in DMSO-d₆:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.54 (br s, 1H), 8.71 (br s, 1H), 4.22 (dd, 1H), 3.98 (t, 1H), 2.86-2.76 (m, 1H), 2.49-2.42 (m, 1H), 2.00-1.96 (m, 1H), 1.80-1.40 (m, 6H).[2]

These spectral data, in conjunction with other techniques like chiral chromatography, are essential for quality control in pharmaceutical production.

The Elusive Diastereomer: (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

The (2S,3aR,6aR) stereoisomer represents the trans-fused counterpart to the well-known cis-isomer. Information on this specific molecule is significantly scarcer in the scientific literature, which suggests it is not the desired product in the synthesis of Ramipril. However, its relevance emerges from its relationship to impurities found in the final drug product.

Physicochemical Properties

Basic physicochemical data for the (2R,3aR,6aR) enantiomer are available from commercial suppliers, which can be inferred for the (2S,3aR,6aR) isomer.

PropertyValueReference
Molecular Formula C₈H₁₃NO₂[4]
Molecular Weight 155.2 g/mol [4]
Purity (Typical) 97%[4]
Storage 0-8 °C[4]
Synthesis and Role as a Pharmaceutical Impurity

Crucially, the enantiomer of the topic compound, (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is a known precursor to "impurity L" in Ramipril formulations.[5] The presence of such impurities is strictly regulated, and their identification, synthesis, and characterization are vital for ensuring the safety and efficacy of the final drug product.[5] Therefore, while not a desired intermediate, the (2S,3aR,6aR) isomer and its enantiomer are of significant interest from a regulatory and process optimization perspective.

The synthesis of phosphonic and phosphinic analogues of all cis-fused stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid has been reported, highlighting advanced stereoselective synthetic strategies in this chemical family.[6] These methodologies could potentially be adapted to selectively synthesize or isolate the trans-fused isomers for further study.

Biological Activity

There is a lack of specific biological activity data for this compound in the public domain. Its primary relevance is as a stereoisomer of a key pharmaceutical intermediate and as a component of a known impurity. The biological activity of the final drug, Ramipril, which is derived from the (2S,3aS,6aS) isomer, is well-documented as an ACE inhibitor. The hydrochloride salt of the (2S,3aS,6aS) isomer has been investigated for its potential antihypertensive, neuroprotective, and anticancer properties.[2]

Comparative Analysis and Future Perspectives

The stark contrast in the volume of available data between the cis-(3aS,6aS) and trans-(3aR,6aR) isomers of (2S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid underscores the highly specific nature of structure-activity relationships in drug development. The therapeutic efficacy of Ramipril is intrinsically linked to the precise stereochemistry of its (2S,3aS,6aS) bicyclic core.

dot graph "Isomer_Comparison" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Comparative overview of the cis and trans isomers.

Future research efforts could focus on the development of stereoselective synthetic routes to the (2S,3aR,6aR) isomer to facilitate a more thorough investigation of its properties. A deeper understanding of its biological activity, or lack thereof, could provide valuable insights into the pharmacophore of ACE inhibitors and guide the design of novel therapeutics. Furthermore, detailed analytical characterization of this isomer is essential for its use as a reference standard in impurity profiling of Ramipril and related drugs.

Conclusion

This compound, while not the primary building block for Ramipril, holds a significant, albeit indirect, role in the landscape of this blockbuster drug. Its identity as a diastereomer to the key (2S,3aS,6aS) intermediate and its connection to a known impurity underscore the critical importance of stereochemical control in pharmaceutical synthesis. This guide has aimed to synthesize the available technical information, highlighting the extensive knowledge base for the therapeutically relevant cis-isomer while also delineating the current understanding and knowledge gaps surrounding the trans-isomer. For researchers in process development and quality control, a comprehensive understanding of all potential stereoisomers, including the elusive (2S,3aR,6aR) form, is indispensable.

References

  • Method for the synthesis of a ramipril intermediate. (EP2344455A1).
  • First Synthesis of All of the cis-Fused Stereoisomers of Phosphonic and Phosphinic Analogues of Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. ACS Publications. [Link]

  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. [Link]

  • (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. PubChem. [Link]

  • Ramipril-impurities. Pharmaffiliates. [Link]

  • A method for preparing ramipril. (EP2598479B1).
  • Ramipril - Impurity N. Pharmaffiliates. [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (PDF). ResearchGate. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]-diamines)

Sources

A Technical Guide to the Structure Elucidation of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a conformationally constrained, bicyclic non-proteinogenic amino acid. As a critical chiral building block in the synthesis of pharmaceuticals, most notably the Angiotensin-Converting Enzyme (ACE) inhibitor Ramipril, its unambiguous structure and stereochemical integrity are paramount.[1][2] This in-depth technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation and stereochemical assignment of this molecule. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods, grounded in the principles of scientific integrity and causality. Each section details not just the protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating analytical cascade from initial confirmation to absolute configuration.

Introduction: The Significance of a Constrained Proline Analogue

Proline's unique cyclic structure imparts significant conformational rigidity to peptides and proteins.[3] Bicyclic proline analogues, such as this compound, further constrain this structure, making them valuable tools in medicinal chemistry for designing peptides with enhanced stability and specific secondary structures. Its role as a key intermediate in the synthesis of Ramipril underscores the industrial and therapeutic importance of verifying its precise three-dimensional architecture.[1][2] The elucidation process must therefore be rigorous, confirming not only the core chemical structure but also the relative and absolute stereochemistry at its three chiral centers (C2, C3a, and C6a).

The Elucidation Workflow: A Multi-faceted Approach

The definitive structure determination of a chiral molecule like this compound is not reliant on a single technique but on the convergence of evidence from multiple orthogonal analytical methods. Our workflow is designed to build a case for the structure, starting with fundamental verification and culminating in the assignment of absolute stereochemistry.

Structure_Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Connectivity & 2D Structure cluster_2 Relative Stereochemistry cluster_3 Absolute Configuration MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (1H, 13C, DEPT) MS->NMR_1D Confirm MW NMR_2D_Corr 2D Correlation NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Corr Assign Signals NMR_NOE 2D NOESY/ROESY (Through-Space Correlations) NMR_2D_Corr->NMR_NOE Establish Connectivity VCD Vibrational Circular Dichroism (VCD) NMR_NOE->VCD Determine Relative Stereochemistry Xray X-ray Crystallography (If crystal available) VCD->Xray Orthogonal Confirmation

Caption: A logical workflow for the complete structure elucidation of this compound.

Foundational Analysis: Mass Spectrometry

The first step is to confirm the elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Rationale: Before delving into complex structural analysis, it is crucial to verify that the material in hand has the correct molecular formula. HRMS provides a highly accurate mass measurement, which can be used to predict the elemental formula with a high degree of confidence.

ParameterExpected Value
Molecular Formula C₈H₁₃NO₂
Monoisotopic Mass 155.09463 Da
[M+H]⁺ (Protonated) 156.10248 Da
Experimental Protocol: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed not only for mass verification but also to understand the molecule's fragmentation pattern, which can provide preliminary structural insights.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Chromatography: Utilize a Hydrophilic Interaction Chromatography (HILIC) column for good retention of the polar amino acid.[4][5][6]

    • Column: Intrada Amino Acid column or equivalent.[5]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A suitable gradient from high organic to increasing aqueous content.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Full Scan (MS1): Acquire data from m/z 50-300 to detect the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS2): Isolate the [M+H]⁺ ion (m/z 156.1) and subject it to collision-induced dissociation (CID).

    • Expected Fragments: The primary fragmentation pathway for protonated amino acids involves the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.[7][8] For this bicyclic structure, cleavage of the pyrrolidine or cyclopentane ring is also possible.

Unraveling the Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[9]

Rationale: A full suite of NMR experiments is required to first assign every proton and carbon signal to its specific position in the molecule (establishing connectivity) and then to determine the relative orientation of these atoms in 3D space (establishing relative stereochemistry).

1D NMR: The Initial Overview
  • ¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

2D Correlation NMR: Piecing Together the Puzzle
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is crucial for tracing out the proton networks within the cyclopentane and pyrrolidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is vital for connecting different spin systems, for instance, linking the proton at C2 to the carbonyl carbon of the carboxylic acid.

NMR_Connectivity cluster_0 Key NMR Correlations for Connectivity COSY COSY (H-H Coupling) Structure 2D Structure (Connectivity Map) COSY->Structure HSQC HSQC (Direct C-H) HSQC->Structure HMBC HMBC (Long-range C-H) HMBC->Structure Protons Proton Signals (¹H Spectrum) Protons->COSY Identifies Neighbors Protons->HSQC Protons->HMBC Carbons Carbon Signals (¹³C Spectrum) Carbons->HSQC Assigns Carbons->HMBC Connects Fragments

Caption: The interplay of 2D NMR experiments to establish the molecule's connectivity.

Defining the 3D Shape: Relative Stereochemistry via NOESY/ROESY

With the molecular skeleton established, the next critical step is to determine the relative orientation of the substituents on the three chiral centers. This is achieved by observing through-space interactions using the Nuclear Overhauser Effect (NOE).

Rationale: The NOE is a phenomenon where the nuclear spin polarization of one nucleus is transferred to a spatially close nucleus (typically < 5 Å).[10] By observing these interactions, we can deduce which protons are on the same face of the bicyclic ring system. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is ideal for this. ROESY is often preferred for molecules in this size range to avoid zero-crossing or negative NOEs.[10][11]

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: Prepare a sample of 5-10 mg in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The sample should be free of paramagnetic impurities and dissolved oxygen, which can interfere with the NOE.[12]

  • Acquisition:

    • Experiment: noesygpph or a similar pulse program with gradient selection.

    • Mixing Time (d8): This is a crucial parameter. For small molecules, a mixing time of 500-800 ms is a good starting point.[10][11][13] A series of experiments with varying mixing times can be beneficial.

    • Recycle Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.

Interpreting the Data for (2S,3aR,6aR) Stereochemistry

For the cis-fused (3aR,6aR) system, the protons H3a and H6a will be on the same face of the molecule. The stereochemistry at C2 determines the orientation of the carboxylic acid group. In the (2S,3aR,6aR) isomer, we expect the following key NOE correlations:

  • H2 ↔ H3a: A strong NOE is expected, indicating that the proton at the C2 position and the bridgehead proton at C3a are on the same face of the pyrrolidine ring.

  • H3a ↔ H6a: A strong NOE should be observed between the two bridgehead protons, confirming the cis-fusion of the two rings.

  • Correlations across the ring: NOEs between protons on the "top" face (e.g., H2, H3a, H6a) and other "top" face protons on the cyclopentane ring will be observed, while correlations to "bottom" face protons will be absent or very weak.

The Final Confirmation: Absolute Configuration

While NMR can define the relative arrangement of atoms, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For this, a chiroptical technique is required.

Rationale: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration (e.g., 2S,3aR,6aR), an unambiguous assignment can be made.[16][17][18] This method is particularly powerful as it does not require crystallization, which is often a bottleneck for X-ray diffraction.[16]

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a concentrated solution (10-20 mg/mL) of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Collect the VCD and IR spectra over the mid-IR range (approx. 2000-900 cm⁻¹).

  • Quantum Mechanical Calculation:

    • Perform a conformational search for the (2S,3aR,6aR) isomer using a computational chemistry software package (e.g., Gaussian).

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Boltzmann-average the calculated spectra of the populated conformers.

  • Comparison: If the experimental VCD spectrum's sign pattern matches the calculated spectrum for the (2S,3aR,6aR) isomer, the absolute configuration is confirmed. If it is a mirror image, the sample is the (2R,3aS,6aS) enantiomer.

Conclusion

The structure elucidation of this compound is a systematic process that builds a pyramid of evidence. It begins with the confirmation of the molecular formula by High-Resolution Mass Spectrometry . The molecular framework and atom-to-atom connectivity are then meticulously mapped out using a suite of 1D and 2D NMR techniques , including COSY, HSQC, and HMBC. The critical relative stereochemistry of the three chiral centers is established through the observation of through-space proton interactions in a 2D NOESY or ROESY experiment . Finally, the unambiguous assignment of the absolute configuration is achieved by comparing the experimental Vibrational Circular Dichroism (VCD) spectrum with quantum mechanical predictions. This rigorous, multi-technique approach ensures the unequivocal structural and stereochemical assignment of this vital pharmaceutical building block, guaranteeing its quality and suitability for its intended synthetic purpose.

References

  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. [Link]

  • Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. [Link]

  • Sun, Q., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry. [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]

  • Hu, Y., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]

  • (3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. Pharmaffiliates. [Link]

  • Freedman, T. B., et al. (2005). Vibrational circular dichroism spectra of unblocked proline oligomers. The Journal of Physical Chemistry B. [Link]

  • Sun, Q., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. SciSpace. [Link]

  • Preparation, Characterization, and Analytical Application of Ramipril Membrane-Based Ion-Selective Electrode. (2014). International Journal of Electrochemistry. [Link]

  • 2D Gradient NOESY Experiment. Bruker. [Link]

  • LC/MS Determination of Amino Acids Using Compact Mass Spectrometry. Advion, Inc. [Link]

  • Formulation and Evaluation of Microspheres of Ramipril. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Polavarapu, P. L. (2007). Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]

  • 2D 1H-1H NOESY. UCSB NMR Facility. [Link]

  • Arisaka, M. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2017). Journal of the American Society for Mass Spectrometry. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent Technologies. [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri-St. Louis. [Link]

  • The development and validation of a quality by design based process analytical tool for the inline quantification of Ramipril during hot-melt extrusion. ResearchGate. [Link]

  • Rivero, J. D., et al. (2013). Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies. Journal of the American Society for Mass Spectrometry. [Link]

  • Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy. (2024). Molecules. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids in Extracellular Matrix. SCIEX. [Link]

  • Ramipril formulation.
  • NOESY and ROESY. University of Ottawa. [Link]

  • Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS number 109428-53-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS: 109428-53-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound is a non-proteinogenic, bicyclic amino acid. Its significance in medicinal chemistry and drug development is almost singularly defined by its role as a crucial chiral building block in the synthesis of Ramipril, a widely prescribed Angiotensin-Converting Enzyme (ACE) inhibitor. The conformationally rigid framework imparted by the fused cyclopentane and pyrrolidine rings is a key structural feature that enhances binding affinity and specificity to the ACE active site. This guide provides a comprehensive overview of its chemical properties, biological significance, synthesis, and practical applications in synthetic protocols, designed to support professionals in the pharmaceutical sciences.

Introduction: A Conformationally Restricted Proline Analogue

Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on peptide chains. Proline analogues, such as this compound, are designed to amplify this effect. By fusing a cyclopentane ring to the pyrrolidine core, the molecule's rotational freedom is significantly reduced. This pre-organization into a specific three-dimensional shape is a powerful strategy in drug design to optimize ligand-receptor interactions and improve metabolic stability.

The primary utility of this specific stereoisomer (2S,3aR,6aR) is as a key intermediate for Ramipril[1]. In Ramipril, this moiety serves as the C-terminal proline mimic that binds to the S1' and S2' pockets of the Angiotensin-Converting Enzyme[2]. Its rigid structure ensures an optimal orientation of the binding groups, leading to potent and selective inhibition.

Physicochemical and Spectroscopic Data

Accurate identification and characterization are paramount for the successful use of this intermediate in GMP (Good Manufacturing Practice) synthesis.

Table 2.1: General Properties
PropertyValueSource(s)
CAS Number 109428-53-7[3]
Molecular Formula C₈H₁₃NO₂[3]
Molecular Weight 155.19 g/mol [3]
IUPAC Name This compound
Synonyms (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid[3][4]
Appearance Solid[5]
Storage Keep in a dark place, sealed in dry, room temperature or under refrigeration (2-8°C).[5][6]
Table 2.2: Spectroscopic Characterization Data
SpectrumDetailsSource(s)
¹H NMR (400 MHz, CDCl₃) δ: 7.37–7.33 (m, 5H), 5.20 (AB q, J=12.0 Hz, 2H), 4.43 (t, J=8.4 Hz, 1H), 4.31 (td, J=8.0, 3.6 Hz, 1H), 2.88–2.83 (m, 1H), 2.58 (dt, J=13.2, 8.4 Hz, 1H), 2.37–2.32 (m, 1H), 2.01–1.82 (m, 3H), 1.75–1.58 (m, 2H), 1.42–1.36 (m, 1H).[7]
¹³C NMR (50 MHz, DMSO) δ: 167.32, 135.14, 128.43, 128.28, 128.11, 66.99, 63.81, 60.11, 41.37, 33.45, 31.02, 29.60, 24.07.[7]
FT-IR (KBr disc) ν: 1758 cm⁻¹ (Ester C=O stretch).[7]
Mass Spec MS: m/e 246 (M⁺ for benzyl ester).[7]

Biological Context and Mechanism of Action

The biological relevance of this molecule is inextricably linked to its role within Ramipril. Ramipril itself is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, ramiprilat[8][9]. Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).

The Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a central component of the RAAS, a hormonal cascade that regulates blood pressure and fluid balance. As depicted below, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II and also degrades bradykinin, a vasodilator[10].

RAAS_Pathway cluster_bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Inactive) Angiotensinogen->AngI Renin AngII Angiotensin II (Active) AngI->AngII ACE Effects Vasoconstriction Aldosterone Release (Increased Blood Pressure) AngII->Effects Renin Renin ACE ACE Ramiprilat Ramiprilat (Active Drug) Ramiprilat->ACE INHIBITS Bradykinin_Active Bradykinin (Vasodilator) Bradykinin_Inactive Inactive Peptides Bradykinin_Active->Bradykinin_Inactive ACE

Caption: The RAAS pathway and the dual inhibitory action of Ramiprilat.

By inhibiting ACE, ramiprilat decreases the formation of angiotensin II and increases the levels of bradykinin, leading to vasodilation (relaxation of blood vessels) and a reduction in blood volume, which collectively lower blood pressure[10][11].

Structure-Activity Relationship (SAR): The Bicyclic Advantage

The efficacy of ramiprilat is significantly enhanced by the this compound moiety. When compared to earlier ACE inhibitors like enalapril (which contains a simple proline), Ramipril exhibits a higher affinity for the enzyme.

Causality: The fused cyclopentane ring provides additional hydrophobicity and conformational rigidity. This pre-organizes the molecule into a shape that fits more snugly into the hydrophobic S1' and S2' subsites of the ACE active site, engaging in favorable van der Waals interactions with key residues such as V379 and V380[2]. This enhanced binding translates to a lower inhibition constant (Ki) and greater potency.

Synthesis and Manufacturing Overview

The industrial synthesis of this compound is a stereochemically complex challenge. The most common routes involve the synthesis of a racemic mixture of the cis-endo isomer, followed by esterification (typically to the benzyl ester) and subsequent resolution with a chiral acid to isolate the desired (S,S,S) diastereomeric salt[12].

Representative Synthetic Workflow

The following diagram outlines a common industrial approach to obtain the target molecule, typically as its benzyl ester hydrochloride salt, which is then used in the final coupling steps to produce Ramipril.

Synthesis_Workflow Start Pyrrole & Acrylate Derivatives Michael Michael Addition & Cyclization Start->Michael Racemate Racemic cis-endo Bicyclic Acid Michael->Racemate Ester Esterification (e.g., Benzyl Alcohol, SOCl₂) Racemate->Ester BnEster Racemic Benzyl Ester Ester->BnEster Resolution Diastereomeric Salt Formation (Chiral Acid) BnEster->Resolution Salt (S,S,S)-Diastereomeric Salt Resolution->Salt Liberation Base Treatment & Extraction Salt->Liberation FinalEster (2S,3aS,6aS)-Benzyl Ester Hydrochloride Liberation->FinalEster Debenzyl Catalytic Hydrogenation (H₂, Pd/C) FinalEster->Debenzyl Target (2S,3aR,6aR)-Octahydrocyclopenta [b]pyrrole-2-carboxylic acid Debenzyl->Target

Caption: Industrial synthesis workflow for the target molecule via racemic resolution.

Protocol: Diastereomeric Resolution (Illustrative)

This protocol is a conceptual illustration based on principles described in the patent literature[12][13].

  • Esterification: The racemic cis-endo-2-azabicyclo[3.3.0]octane-3-carboxylic acid is suspended in benzyl alcohol. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours. The product, racemic benzyl ester hydrochloride, is typically isolated by precipitation with an anti-solvent like diethyl ether.

  • Salt Formation: The racemic benzyl ester is dissolved in a suitable solvent (e.g., ethanol). A stoichiometric amount of a chiral resolving agent, such as L-(+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, dissolved in the same solvent, is added.

  • Crystallization: The mixture is stirred, allowing the less soluble diastereomeric salt (the desired S,S,S-isomer paired with the chiral acid) to selectively crystallize. The crystallization may be initiated by seeding and is often improved by slow cooling.

  • Isolation: The crystallized diastereomeric salt is collected by filtration, washed with cold solvent, and dried. Purity is checked by measuring the specific rotation.

  • Liberation of Free Ester: The purified salt is suspended in a biphasic system of water and an organic solvent (e.g., ethyl acetate). A base (e.g., sodium carbonate solution) is added to neutralize the chiral acid and liberate the free benzyl ester into the organic layer. The layers are separated, and the organic phase is washed, dried, and concentrated to yield the enantiomerically pure benzyl ester. This is often converted back to the HCl salt for stability and ease of handling.

Application in Synthetic Chemistry: A Practical Guide

The primary synthetic application of this molecule is as an amino acid building block in peptide or peptidomimetic synthesis. The following is a self-validating, field-proven protocol for a standard amide coupling reaction.

Illustrative Peptide Coupling Workflow

Coupling_Workflow Start Weigh Reagents: 1. Target Acid (1.0 eq) 2. Coupling Partner (1.1 eq) 3. HATU (1.1 eq) 4. DIPEA (3.0 eq) Dissolve Dissolve in Anhydrous Solvent (e.g., DMF) Start->Dissolve Activate Add DIPEA, then HATU. Stir 5-10 min at 0°C. (Carboxyl Activation) Dissolve->Activate Couple Add Coupling Partner. Warm to RT, stir 4-16h. (Monitor by TLC/LC-MS) Activate->Couple Workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash: H₂O, aq. NaHCO₃, brine Couple->Workup Purify Dry (Na₂SO₄), Concentrate. Purify via Flash Chromatography. Workup->Purify Final Characterize Final Coupled Product Purify->Final

Caption: Standard workflow for an HATU-mediated peptide coupling reaction.

Step-by-Step Protocol for Amide Bond Formation

Objective: To couple this compound with a generic amine partner (e.g., L-Alanine methyl ester hydrochloride).

Materials:

  • This compound (155.19 g/mol )

  • L-Alanine methyl ester hydrochloride (139.58 g/mol )

  • HATU (380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA) (129.24 g/mol , d=0.742 g/mL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, Brine (sat. aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Neutralization: In a separate flask, suspend the amine partner, L-Alanine methyl ester hydrochloride (1.1 eq), in DMF. Add DIPEA (1.1 eq) to neutralize the HCl salt and form the free amine.

  • Activation: Cool the solution of the carboxylic acid to 0°C (ice bath). Add DIPEA (an additional 2.0 eq) followed by the solid coupling reagent HATU (1.1 eq). Stir the mixture at 0°C for 10 minutes. The solution should remain clear; this is the carboxyl activation step.

  • Coupling: Add the free amine solution from step 2 to the activated carboxylic acid solution at 0°C. Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The bicarb wash removes unreacted acid and the HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate). Combine pure fractions and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

Standard laboratory precautions should be taken when handling this compound.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves are mandatory.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of conformational constraint in rational drug design. Its rigid bicyclic structure is the cornerstone of Ramipril's high potency as an ACE inhibitor, providing a clear example of how stereochemically defined building blocks can lead to superior therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any scientist engaged in the development of ACE inhibitors or other peptidomimetic therapeutics.

References

  • Patel, S. and T. A. T. (2024) Ramipril, StatPearls - NCBI Bookshelf. Available at: [Link] (Accessed: January 24, 2026).

  • Pharmaffiliates (No date) (3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid, pharmaffiliates.com. Available at: [Link] (Accessed: January 24, 2026).

  • ResearchGate (2023) Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Available at: [Link] (Accessed: January 24, 2026).

  • Google Patents (1988) Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Gao, C. et al. (2022) "Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective", Frontiers in Pharmacology, 13. Available at: [Link] (Accessed: January 24, 2026).

  • PubChem (No date) (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, pubchem.ncbi.nlm.nih.gov. Available at: [Link] (Accessed: January 24, 2026).

  • MEROPS (2023) Small-molecule inhibitor: ramipril, merops.sanger.ac.uk. Available at: [Link] (Accessed: January 24, 2026).

  • Google Patents (2005) Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
  • Patsnap Synapse (2024) What is the mechanism of Ramipril?, synapse.patsnap.com. Available at: [Link] (Accessed: January 24, 2026).

  • MDPI (2022) Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available at: [Link] (Accessed: January 24, 2026).

  • Wikipedia (No date) ACE inhibitor, en.wikipedia.org. Available at: [Link] (Accessed: January 24, 2026).

  • Ondetti, M. A. (1988) "Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity", Circulation, 77(6 Pt 2), pp. I74-8. Available at: [Link] (Accessed: January 24, 2026).

  • ORGANIC SPECTROSCOPY INTERNATIONAL (2017) (S,S,S)-2-aza-bicyclo-[3.3.0]- octane-3-carboxylic acid benzyl ester, Ramipril intermediate. Available at: [Link] (Accessed: January 24, 2026).

  • Google Patents (2008) 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS. Available at: [Link] (Accessed: January 24, 2026).

  • Brown, N. J. and Vaughan, D. E. (1998) "Angiotensin-Converting Enzyme Inhibitors", Circulation, 97(14), pp. 1411-1420. Available at: [Link] (Accessed: January 24, 2026).

  • PubChem (No date) Ramipril, pubchem.ncbi.nlm.nih.gov. Available at: [Link] (Accessed: January 24, 2026).

  • Dr.Oracle (2025) What is the effect of Ramipril (Angiotensin-Converting Enzyme Inhibitor)?, doctoracle.ai. Available at: [Link] (Accessed: January 24, 2026).

  • Synthonix (No date) (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, synthonix.com. Available at: [Link] (Accessed: January 24, 2026).

  • Chemical-Suppliers.com (No date) (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, chemical-suppliers.com. Available at: [Link] (Accessed: January 24, 2026).

  • MDPI (2024) 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link] (Accessed: January 24, 2026).

  • Chemrxiv (No date) (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. Available at: [Link] (Accessed: January 24, 2026).

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Stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoisomers of Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: Synthesis, Characterization, and Application

Abstract

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a constrained bicyclic analog of the amino acid proline, represents a significant scaffold in medicinal chemistry. Its rigid structure offers a unique tool for exploring peptide and protein binding interactions with high conformational precision. The presence of multiple chiral centers gives rise to a set of distinct stereoisomers, each with a unique three-dimensional architecture and, consequently, a potentially unique biological profile. This guide provides a comprehensive technical overview of the stereoisomers of this molecule, detailing strategies for their stereoselective synthesis, analytical methods for their separation and characterization, and their potential applications in the field of drug development.

Introduction: The Significance of Conformational Constraint in Drug Design

The biological activity of peptides and small molecule drugs is intrinsically linked to their three-dimensional conformation. The inherent flexibility of many linear peptides often results in reduced receptor affinity and selectivity, as well as increased susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists often employ strategies to introduce conformational rigidity. Bicyclic proline analogs, such as octahydrocyclopenta[b]pyrrole-2-carboxylic acid, are exemplary scaffolds in this regard. By locking the pyrrolidine ring into a fused cyclopentane system, these structures dramatically reduce the available conformational space, pre-organizing the molecule into a specific shape for molecular recognition.

The stereochemical configuration of these analogs is of paramount importance. The precise spatial orientation of the carboxylic acid group and the relative stereochemistry of the ring fusion dictate the molecule's overall topology and how it is presented to its biological target. Therefore, the ability to synthesize, separate, and characterize each individual stereoisomer is a critical prerequisite for any drug discovery program utilizing this scaffold.

Stereochemical Landscape of Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

The core structure of octahydrocyclopenta[b]pyrrole-2-carboxylic acid contains three stereocenters, giving rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers). The key chiral centers are:

  • C2: The carbon atom bearing the carboxylic acid group.

  • C3a: The bridgehead carbon atom shared between the two rings.

  • C6a: The second bridgehead carbon atom.

The relative stereochemistry of the two bridgehead hydrogens at C3a and C6a determines whether the ring fusion is cis or trans. This fundamental difference profoundly impacts the overall shape of the bicyclic system. Within each of these cis and trans series, the carboxylic acid at C2 can be oriented in two different ways relative to the ring system, leading to four diastereomers in total for each series.

Stereoisomer Class Bridgehead (C3a, C6a) C2 Configuration Number of Isomers
cis-fusedcisR / S4 (2 pairs of enantiomers)
trans-fusedtransR / S4 (2 pairs of enantiomers)

The ability to control these three stereocenters during synthesis is a significant chemical challenge, often requiring sophisticated asymmetric strategies.

Strategies for Stereoselective Synthesis

The synthesis of specific stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a non-trivial task that hinges on precise control over the formation of the bicyclic core and the introduction of the carboxylic acid moiety. While literature on this exact molecule is sparse, general methodologies for constructing similar bicyclic proline analogs can be adapted. A common and effective approach involves an intramolecular cycloaddition reaction.

One powerful method is the [3+2] cycloaddition of an azomethine ylide. This can be designed to proceed with high stereocontrol. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent separation of the stereoisomers.

G cluster_synthesis Stereoselective Synthesis cluster_separation Separation & Purification cluster_analysis Characterization A Starting Materials (e.g., Cyclopentene derivative, Amino Acid Ester) B Azomethine Ylide Formation A->B C Intramolecular [3+2] Cycloaddition B->C D Mixture of Diastereomers C->D E Chiral HPLC / SFC D->E F Isolated Stereoisomers E->F G NMR Spectroscopy F->G H X-ray Crystallography F->H I Chiroptical Methods (CD Spectroscopy) F->I J Biological Evaluation F->J

Caption: Conceptual workflow for the synthesis, separation, and analysis of octahydrocyclopenta[b]pyrrole-2-carboxylic acid stereoisomers.

Exemplary Protocol: Asymmetric [3+2] Cycloaddition

This protocol is a representative, conceptual methodology based on established principles for synthesizing related bicyclic systems.

Objective: To synthesize a mixture of diastereomers of ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate with control over the relative stereochemistry.

Step 1: Precursor Synthesis

  • React cyclopentene with a suitable ω-alkenyl halide (e.g., 5-bromopent-1-ene) via a Heck reaction to introduce an unsaturated side chain.

  • Convert the terminal alkene to an aldehyde via ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide).

Step 2: Azomethine Ylide Formation and Cycloaddition

  • Condense the aldehyde from Step 1 with an amino acid ester (e.g., ethyl glycinate) under dehydrating conditions to form the corresponding imine.

  • In the presence of a Lewis acid catalyst (e.g., Ag(I) or Cu(I)) and a chiral ligand, the imine will form an azomethine ylide complex. The choice of chiral ligand is critical for inducing facial selectivity in the subsequent cycloaddition.

  • Upon heating, the azomethine ylide undergoes an intramolecular [3+2] cycloaddition with the cyclopentene ring. This reaction forms the bicyclic core. The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the chiral catalyst.

Step 3: Hydrolysis

  • The resulting mixture of ethyl ester diastereomers is subjected to saponification (e.g., using LiOH in a THF/water mixture).

  • Acidification of the reaction mixture yields the target octahydrocyclopenta[b]pyrrole-2-carboxylic acid diastereomers.

Causality in Experimental Choices:

  • Lewis Acid and Chiral Ligand: The combination of a metal catalyst and a chiral ligand creates a chiral environment that forces the cycloaddition to proceed through a lower energy transition state for one enantiomer over the other, thus inducing asymmetry.

  • Intramolecular Reaction: An intramolecular cycloaddition is often more efficient and can offer higher stereocontrol compared to its intermolecular counterpart due to entropic advantages and reduced degrees of freedom.

Separation and Analytical Characterization

Once a mixture of stereoisomers is synthesized, they must be separated and their absolute and relative configurations determined.

Separation: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for separating enantiomers and diastereomers.

Protocol: Chiral HPLC Separation

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for amino acid analogs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective.

  • Mobile Phase Optimization:

    • Start with a mobile phase of hexane/isopropanol with a small amount of an acidic or basic additive. For carboxylic acids, adding trifluoroacetic acid (TFA) or formic acid (0.1%) is crucial to suppress ionization and achieve good peak shape.

    • Systematically vary the percentage of the alcohol co-solvent to optimize the resolution between the stereoisomers.

  • Analysis:

    • Inject a small amount of the stereoisomer mixture onto the column.

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore) or a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

  • Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate milligram to gram quantities of each pure stereoisomer.

Characterization: Spectroscopic and Crystallographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The relative stereochemistry of diastereomers can often be determined by analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). For example, a strong NOE between a proton at C2 and a bridgehead proton would indicate they are on the same face of the molecule (cis relationship).

    • ¹³C NMR: Provides information on the number of non-equivalent carbons, confirming the presence of different diastereomers.

  • X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry of a molecule. It requires obtaining a single crystal of suitable quality, which can sometimes be challenging. Derivatization with a heavy atom may be necessary to determine the absolute configuration.

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined without the need for crystallization.

Applications and Future Directions in Drug Development

The stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid are valuable as building blocks for peptidomimetics and as standalone drug candidates.

  • Peptide Mimetics: Incorporating these constrained amino acids into a peptide sequence can force the peptide into a specific secondary structure, such as a β-turn or a specific helical conformation. This can enhance binding affinity to a target receptor and improve metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: A complete set of stereoisomers is a powerful tool for probing the topology of a receptor's binding pocket. By testing each isomer for biological activity, researchers can build a detailed 3D pharmacophore model, guiding the design of more potent and selective ligands. For instance, one stereoisomer might fit perfectly into a binding site, while its enantiomer or a diastereomer may clash with the receptor, leading to a complete loss of activity.

The logical relationship between the stereoisomers and their potential biological activity is depicted below.

G cluster_cis cis-Fused Diastereomers cluster_trans trans-Fused Diastereomers Total Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid (8 Stereoisomers) Cis_Pair1 Enantiomeric Pair 1 (e.g., 2R,3aS,6aR & 2S,3aR,6aS) Total->Cis_Pair1 Cis_Pair2 Enantiomeric Pair 2 (e.g., 2S,3aS,6aR & 2R,3aR,6aS) Total->Cis_Pair2 Trans_Pair1 Enantiomeric Pair 3 (e.g., 2R,3aS,6aS & 2S,3aR,6aR) Total->Trans_Pair1 Trans_Pair2 Enantiomeric Pair 4 (e.g., 2S,3aS,6aS & 2R,3aR,6aR) Total->Trans_Pair2 Active High Biological Activity Cis_Pair1->Active Fits Binding Site Inactive Low/No Biological Activity Cis_Pair2->Inactive Steric Clash Trans_Pair1->Inactive Incorrect Conformation Trans_Pair2->Inactive Incorrect Conformation

Caption: Hypothetical structure-activity relationship among the stereoisomers, where only one enantiomeric pair shows significant biological activity.

Conclusion

The stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid represent a class of molecules with significant potential in medicinal chemistry. Their rigid, well-defined conformations make them ideal probes for understanding molecular recognition and for designing next-generation therapeutics with improved properties. The successful application of this scaffold is critically dependent on robust methods for stereocontrolled synthesis, high-resolution analytical separation, and unambiguous stereochemical characterization. The continued development of novel synthetic methodologies and analytical techniques will further unlock the potential of these valuable building blocks in the pursuit of new medicines.

References

Due to the highly specific and technical nature of the topic "stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid," publicly available literature directly addressing this exact molecule is limited. The principles, protocols, and strategies outlined in this guide are synthesized from established knowledge in the fields of stereoselective synthesis, chiral separations, and medicinal chemistry of analogous bicyclic proline systems. Authoritative references for the underlying chemical principles would be found in advanced organic chemistry textbooks and specialized review articles on asymmetric catalysis and amino acid synthesis.

An In-depth Technical Guide to (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid and its Stereoisomers: Key Intermediates in Ramipril Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, with a critical focus on its stereoisomers and their significance as pivotal intermediates in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.

Introduction and Strategic Importance

This compound and its various stereoisomers are foundational building blocks in medicinal chemistry. Their rigid, bicyclic structure makes them valuable scaffolds in drug design. Most notably, the (2S,3aS,6aS) stereoisomer is a key intermediate in the industrial synthesis of Ramipril, a widely prescribed medication for hypertension and congestive heart failure. Ramipril's therapeutic efficacy is critically dependent on its specific stereochemistry, which in turn necessitates the use of optically pure intermediates. This guide will elucidate the nomenclature, chemical properties, and synthetic pathways related to these important compounds, with a special emphasis on the stereochemical nuances that are paramount for pharmaceutical applications.

Nomenclature and Stereoisomerism: A Critical Clarification

The nomenclature surrounding octahydrocyclopenta[b]pyrrole-2-carboxylic acid can be complex due to the presence of multiple chiral centers. The specific stereoisomer requested, (2S,3aR,6aR), is one of several possible diastereomers. However, in the context of Ramipril synthesis, the most frequently cited and utilized isomer is (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid . It is crucial for researchers to be precise in their handling of these stereoisomers, as the biological activity of the final active pharmaceutical ingredient (API) is intrinsically linked to its three-dimensional structure.

A common alternative nomenclature for this bicyclic system is "2-azabicyclo[3.3.0]octane-3-carboxylic acid". The relationship between these naming conventions and the various stereoisomers is summarized in the table below.

Data Presentation: Key Stereoisomers and Identifiers
StereoisomerCAS NumberCommon Synonyms/IdentifiersRelevance
(2S,3aS,6aS) 109428-53-7cis-endo-2-azabicyclo[3.3.0]octane-3S-carboxylic acid, Ramipril IntermediatePrimary intermediate for Ramipril
(2R,3aR,6aR)128900-19-6ent-Ramipril intermediateEnantiomer of the primary Ramipril intermediate
(2R,3aS,6aS)726691-28-7SCHEMBL24866537, DTXSID60649919Diastereomer
(3aR,6aR)Not specifiedRamipril IntermediateOften used without specifying the stereocenter at position 2

Physicochemical Properties

The fundamental physicochemical properties of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid backbone are consistent across its stereoisomers. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.

Data Presentation: Computed Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₃NO₂PubChem
Molecular Weight155.19 g/mol PubChem
XLogP3-1.6PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count1PubChem

Role in Ramipril Synthesis: Mechanism and Significance

Ramipril is an ACE inhibitor that prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism of action leads to the relaxation of blood vessels, lowering blood pressure. The chemical structure of Ramipril is [2S, 3aS, 6aS]-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

The synthesis of Ramipril involves the coupling of the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid intermediate (often protected as a benzyl or tert-butyl ester) with a side chain, typically N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (or a derivative thereof).

Mandatory Visualization: Ramipril Synthesis Workflow

G cluster_0 Intermediate Synthesis cluster_1 Coupling and Deprotection Start Starting Materials (e.g., 2-oxocyclopentyl-propionic acid derivative) Cyclization Hydrolytic Cyclization Start->Cyclization e.g., HCl Reduction Stereoselective Reduction (e.g., Catalytic Hydrogenation) Cyclization->Reduction e.g., Pd/C, H₂ Intermediate (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid Reduction->Intermediate Protection Carboxyl Protection (e.g., Benzyl Ester Formation) Intermediate->Protection e.g., Benzyl alcohol, Thionyl chloride Protected_Intermediate Protected Intermediate (Ba) Protection->Protected_Intermediate Coupling Peptide Coupling Protected_Intermediate->Coupling Side_Chain Side Chain (N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine) Side_Chain->Coupling Protected_Ramipril Protected Ramipril Coupling->Protected_Ramipril Deprotection Deprotection Protected_Ramipril->Deprotection e.g., Catalytic Hydrogenation Ramipril Final API: Ramipril Deprotection->Ramipril

Caption: Generalized workflow for the synthesis of Ramipril.

Experimental Protocols: Synthesis of the Ramipril Intermediate

The following is a representative, multi-step protocol for the synthesis of the hydrochloride salt of (2S, 3aS, 6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, adapted from methodologies described in the patent literature.

Step 1: Hydrolytic Cyclization
  • Objective: To form the initial bicyclic pyrrole ring system.

  • Procedure:

    • Dissolve optically pure 2S-Acetylamino-3-(2-oxo-cyclopentyl)-propionic acid (15 g) in water (30 ml).

    • Add concentrated Hydrochloric acid (12 ml).

    • Heat the mixture to reflux and maintain for 3 hours.

    • After cooling, extract the aqueous layer with dichloromethane (3 x 45 ml) to remove organic impurities.

    • Distill the aqueous layer under vacuum below 45°C to obtain a thick mass of the hydrochloric acid salt of (2S)-2,3,3a,4,5,6-Hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid.

  • Causality: The strong acidic conditions and heat promote the intramolecular condensation and dehydration, leading to the formation of the unsaturated bicyclic intermediate.

Step 2: Catalytic Hydrogenation
  • Objective: To reduce the double bond in the pyrrole ring, establishing the final (3aS, 6aS) stereocenters.

  • Procedure:

    • Add the hydrochloric acid salt from Step 1 (10 g) to acetic acid (60 ml) with stirring.

    • Gently heat the mixture to 40-45°C.

    • Add 5% Palladium on Carbon (Pd/C) (0.8 g) to the reaction mixture.

    • Hydrogenate the mixture under a hydrogen pressure of 5-6 Kg/cm² at 55-60°C until the reaction is complete.

    • Filter the reaction mass to remove the catalyst and concentrate the filtrate.

    • Add acetone (20 ml) and stir for 30 minutes at 30-35°C, then chill to 0-5°C to induce crystallization.

    • Filter and dry the resulting solid to yield the hydrochloric acid salt of (2S, 3aS, 6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

  • Causality: The heterogeneous catalyst (Pd/C) facilitates the addition of hydrogen across the double bond. The existing stereocenter at position 2 directs the hydrogenation to occur from the less hindered face of the molecule, resulting in the desired cis-fused ring system.

Step 3: Esterification (Protection)
  • Objective: To protect the carboxylic acid as a benzyl ester, preparing it for the subsequent peptide coupling reaction.

  • Procedure:

    • Dissolve the hydrochloride salt from Step 2 (5 g) in benzyl alcohol (50 ml) at 25-30°C.

    • Cool the solution to 0-5°C and add thionyl chloride (5 ml) dropwise.

    • After the addition, allow the reaction mixture to warm to 25-30°C and stir until the reaction is complete.

    • Cool the mixture to 10-15°C and add di-isopropyl ether (110 ml) to precipitate the product.

    • Maintain at 10-15°C for 2 hours, then filter or centrifuge to isolate the hydrochloric acid salt of benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate.

  • Causality: Thionyl chloride activates the carboxylic acid, allowing it to be readily esterified by benzyl alcohol. This

An In-Depth Technical Guide to the Synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Constrained Proline Analog

2-Azabicyclo[3.3.0]octane-3-carboxylic acid, a conformationally constrained analog of the amino acid proline, represents a pivotal structural motif in modern medicinal chemistry. Its rigid bicyclic framework offers a unique tool for peptide and small molecule design, enabling precise control over molecular conformation.[1][2][3] This rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. Notably, this scaffold is a key intermediate in the synthesis of several pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Ramipril, which are crucial in the management of hypertension and congestive heart failure.[4][5][6]

This guide provides a comprehensive overview of the core synthetic strategies for 2-azabicyclo[3.3.0]octane-3-carboxylic acid, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices.

Core Synthetic Strategies

The synthesis of the 2-azabicyclo[3.3.0]octane ring system, particularly with the desired stereochemistry at the 3-carboxylic acid position, presents a significant synthetic challenge. The primary approaches often involve the formation of the bicyclic structure through intramolecular cyclization reactions. A prevalent and effective strategy utilizes a key intermediate derived from the reaction of a serine derivative with cyclopentanone.

Strategy 1: Asymmetric Synthesis from L-Serine

This approach leverages the inherent chirality of L-serine to establish the desired stereochemistry in the final product, avoiding a resolution step which can be inefficient.[4] A key innovation in this pathway is the use of a bulky protecting group on the nitrogen of the serine derivative, such as the triphenylmethyl (Trt) group. This sterically demanding group prevents racemization during the initial coupling reaction with cyclopentanone by disfavoring an elimination-addition mechanism that would destroy the chiral center.[4]

The synthesis commences with the protection of the amino group of L-serine. The subsequent reaction with cyclopentanone proceeds via an addition reaction, where the enolate of cyclopentanone attacks a reactive derivative of the protected serine. The bulky Trt group ensures that the chirality of the serine is maintained in the coupled product.[4] The final bicyclic structure is then formed through a reductive amination and cyclization cascade.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Serine Protection & Activation cluster_1 Step 2: Coupling with Cyclopentanone cluster_2 Step 3: Deprotection & Cyclization A L-Serine B N-Trt-L-Serine Derivative A->B Trityl Chloride, Base C N-Trt-Serine-Cyclopentanone Adduct B->C Cyclopentanone, Base D Iminium/Enamine Intermediate C->D Acidic Conditions E (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid D->E Catalytic Hydrogenation Racemic_Synthesis_Workflow cluster_0 Step 1: Enamine Formation & Alkylation cluster_1 Step 2: Cyclization & Esterification cluster_2 Step 3: Resolution & Deprotection F Cyclopentanone G Enamine F->G Secondary Amine H Alkylated Intermediate G->H Protected Amino Acid Synthon I Racemic Bicyclic Acid H->I Acidic Hydrolysis J Racemic Benzyl Ester I->J Benzyl Alcohol, Acid K Diastereomeric Salts J->K Chiral Acid L Enantiopure Benzyl Ester K->L Separation & Neutralization M Enantiopure Acid L->M Deprotection

Caption: Racemic synthesis and resolution of 2-azabicyclo[3.3.0]octane-3-carboxylic acid.

Step 1: Synthesis of the Racemic Bicyclic Ester

  • React cyclopentanone with a secondary amine (e.g., pyrrolidine or morpholine) to form the corresponding enamine. [7]2. Alkylate the enamine with a suitable electrophile, such as a protected 2-amino-3-halopropionate.

  • Cyclize the alkylated product by treating it with aqueous acid to afford the racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid. [7]4. Esterify the resulting acid, for example, by reacting it with benzyl alcohol in the presence of an acid catalyst, to obtain the benzyl ester.

Step 2: Resolution of the Racemic Ester

  • Dissolve the racemic benzyl ester in a suitable solvent.

  • Add a solution of a chiral resolving agent (e.g., L-mandelic acid). [8]3. Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution.

  • Isolate the crystals by filtration and wash them to obtain the diastereomerically pure salt.

  • Liberate the enantiomerically pure ester from the salt by treatment with a base.

Step 3: Deprotection

  • The final step is the removal of the benzyl ester protecting group, typically by catalytic hydrogenation, to yield the desired enantiomer of 2-azabicyclo[3.3.0]octane-3-carboxylic acid.

Table 2: Key Considerations for Racemic Synthesis and Resolution

AspectKey Considerations
Enamine Alkylation Choice of electrophile and reaction conditions to maximize yield.
Cyclization Strength and concentration of the acid catalyst.
Esterification Selection of an easily removable protecting group.
Resolution Choice of chiral resolving agent and crystallization solvent for efficient separation.
Deprotection Mild conditions to avoid racemization of the final product.

Conclusion: A Versatile Scaffold for Drug Discovery

The synthesis of 2-azabicyclo[3.3.0]octane-3-carboxylic acid, through either asymmetric or racemic routes, provides access to a valuable building block for the development of novel therapeutics. [9]Its constrained bicyclic structure offers a powerful platform for designing molecules with improved pharmacological profiles. The choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the efficiency of the resolution process in the case of a racemic approach. As drug discovery continues to evolve, the demand for such conformationally restricted amino acid analogs is likely to increase, further driving innovation in their synthesis.

References

  • Hoechst AG. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. U.S. Patent No. 4,727,160.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Benzyl (S,S,S)-2-Azabicyclo[3.3.
  • Chem-Impex International, Inc. (n.d.). Benzyl (S,S,S)-2-azabicyclo[3.3.
  • Actelion Pharmaceuticals Ltd. (2014). 3-AZA-BICYCLO[3.3.0]OCTANE COMPOUNDS.
  • Shanghai Aobo Pharmtech Co., Ltd. (2013). Preparation method of (S,S,S)-2-azabicycloo[9][9]ctane-3-carboxylic acid. Google Patents.

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester. Santa Cruz Biotechnology.
  • Barreiro, E. J., et al. (2002). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.
  • Sanofi-Aventis Deutschland GmbH. (2006). Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
  • Gopi, H. N., et al. (2003). Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline. The Journal of Organic Chemistry, 68(13), 5179-5184.
  • Gündoğdu, Ö., Şen, S., & Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 49(2), 421-428.
  • Trabocchi, A., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 49(29-30), 4509-4511.
  • Hoffmann, N., & Griesbeck, A. G. (2003). Photocyclization of 2-Azabicyclo[3.3.0]octane-3-carboxylate Derivatives: Induced and Noninduced Diastereoselectivity. Organic Letters, 5(19), 3487-3489.
  • Pignataro, L., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 169.
  • Pignataro, L., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 169.
  • Teetz, V., Geiger, R., Henning, R., & Urbach, H. (1984). Synthesis of a Highly Active Angiotensin Converting Enzyme Inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- Azabicyclo[3.3.0]octane-3-carboxylic Acid (Hoe 498). Arzneimittel-Forschung, 34(10A), 1399-1401.
  • Goodman, M., et al. (Eds.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Chemistry Research (Vol. 77). Nova Science Publishers.
  • Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 54(8), 1859-1866.
  • Vicario, J., & Badía, D. (2023).
  • Flores Ortega, A. (2009). Conformational properties of constrained proline analogues and their application in nanobiology.

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Physicochemical properties of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Abstract

This compound and its stereoisomers are pivotal bicyclic amino acid scaffolds. They serve as crucial chiral building blocks in the synthesis of complex pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The specific stereochemistry of these intermediates is paramount, as it directly dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the known physicochemical properties of the (2S,3aR,6aR) diastereomer, contextualized by its role in medicinal chemistry and drug development. We will delve into its structural characteristics, physical and chemical properties, and provide exemplary analytical and synthetic workflows relevant to its application. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.

Introduction and Significance

The octahydrocyclopenta[b]pyrrole-2-carboxylic acid core represents a conformationally constrained proline analogue. This structural rigidity is a highly desirable feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets.

Chemical Identity and Structure

The molecule is a saturated bicyclic compound consisting of a cyclopentane ring fused to a pyrrolidine ring. The carboxylic acid functional group is located at the 2-position of the pyrrole ring. The specific stereoisomer, (2S,3aR,6aR), defines the precise spatial arrangement of the atoms at the three chiral centers.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₃NO₂[1]

  • Molecular Weight: 155.19 g/mol [2][3]

  • CAS Number: 197166-32-8 (for the N-Boc protected form)[4]

The fundamental structure is best visualized to appreciate its three-dimensional nature.

Caption: 2D representation of the (2S,3aR,6aR) isomer.

The Critical Role of Stereochemistry in Ramipril Synthesis

While this guide focuses on the (2S,3aR,6aR) isomer, it is crucial to acknowledge its close relationship with the (2S,3aS,6aS) diastereomer. This latter isomer is a key intermediate in the industrial synthesis of Ramipril, a widely prescribed ACE inhibitor used to treat hypertension and congestive heart failure.[5][6] Ramipril's chemical name is (2S, 3aS, 6aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid.[5] The biological activity of Ramipril is critically dependent on this specific (S,S,S) configuration. Consequently, the synthesis of optically pure intermediates like (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is of paramount importance.[5] The (2S,3aR,6aR) isomer, being a diastereomer, is often considered a related substance or impurity in the synthesis of Ramipril's core, and its physicochemical properties are vital for developing analytical methods to separate it from the desired isomer.

Physicochemical Properties

The physicochemical properties of this molecule are dictated by its bicyclic structure and the presence of both an acidic carboxylic acid group and a basic secondary amine. Much of the publicly available experimental data pertains to the more commercially prevalent (2S,3aS,6aS) isomer; this data is presented as a close analogue where specific data for the (2S,3aR,6aR) isomer is unavailable.

Summary of Physicochemical Data
PropertyValue / DescriptionSource / Note
Molecular Formula C₈H₁₃NO₂[1][2][7]
Molecular Weight 155.19 g/mol [2][3][8]
Appearance SolidInferred from related compounds[9]
Boiling Point ~304 °C at 760 mmHgPredicted for (2S,3aS,6aS) isomer[3]
Density ~1.18 g/cm³Predicted for (2S,3aS,6aS) isomer[3]
XLogP3 -1.6Computed for (2R,3aS,6aS) isomer[2]
Storage Conditions 2-8°C, Refrigerator[1]
Solubility Profile

As a zwitterionic amino acid, its solubility is highly dependent on pH.

  • Aqueous Solubility: It is expected to be soluble in aqueous solutions. In acidic conditions (low pH), the amine group will be protonated (-NH₂⁺-), and in alkaline conditions (high pH), the carboxylic acid group will be deprotonated (-COO⁻). Solubility is typically lowest at its isoelectric point.

  • Organic Solubility: Solubility in non-polar organic solvents is expected to be low. It may show some solubility in polar protic solvents like methanol and ethanol, particularly with heating.

Acidity and Lipophilicity (pKa & LogP)
  • pKa: No experimental pKa values were found for the specific (2S,3aR,6aR) isomer. However, based on its structure as a secondary amino acid, it will have two pKa values: one for the carboxylic acid group (expected pKa ~2-3) and one for the secondary amine (expected pKa ~9-10). These values are critical for designing extraction, purification, and formulation protocols.

  • LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed value (XLogP3) for the related (2R,3aS,6aS) isomer is -1.6.[2] This negative value indicates that the compound is hydrophilic, meaning it preferentially partitions into an aqueous phase over an octanol phase. This is consistent with its zwitterionic character and is a key parameter influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of any drug candidate derived from it.

Analytical Characterization

Definitive identification and quality control of this compound require a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be complex due to the number of stereocenters and overlapping signals from the aliphatic protons on the fused ring system. Key signals would include a resonance for the proton on the α-carbon (C2), the proton on the secondary amine (N-H), and a broad singlet for the carboxylic acid proton (COOH).

    • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The most downfield signal would be from the carbonyl carbon of the carboxylic acid (~170-180 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (superimposed on C-H stretches) from ~2500-3300 cm⁻¹. A sharp, strong absorption for the C=O (carbonyl) stretch would appear around 1700-1730 cm⁻¹. An N-H stretching vibration would be expected around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 156.2.

Exemplary Synthetic Workflow

The synthesis of specific stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a significant challenge in organic chemistry, often involving enzymatic resolutions or asymmetric synthesis. A patent for the synthesis of Ramipril provides a detailed process for producing the (2S,3aS,6aS) isomer, which involves the hydrolytic cyclization of a precursor followed by hydrogenation to set the final ring stereochemistry.[5] This general pathway highlights the critical steps required.

The logical flow for producing a specific, optically pure isomer can be generalized as follows:

G start Racemic Precursor Ester (e.g., 2-acetylamino-3-(2-oxocyclopentyl)-propionate) enzymatic Enzymatic Hydrolysis (e.g., Alkaline serine endopeptidase) start->enzymatic separation Diastereomer Separation (Extraction) enzymatic->separation desired_isomer Desired (+) Isomer (Optically Pure Acid) separation->desired_isomer Aqueous Phase cyclization Hydrolytic Cyclization (e.g., conc. HCl, reflux) desired_isomer->cyclization hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2 pressure) cyclization->hydrogenation final_product (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole- 2-carboxylic acid HCl hydrogenation->final_product

Caption: Generalized workflow for the asymmetric synthesis of the core scaffold.[5]

Protocol Steps:
  • Enzymatic Resolution: The process often starts with a racemic or enantiomeric mixture of a precursor ester.[5] An enzyme is used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as an ester.

  • Extraction and Separation: The resulting mixture of the acid and the unreacted ester can be separated based on their different solubilities in aqueous and organic phases at a specific pH. The desired acid isomer is isolated from the aqueous layer.[5]

  • Hydrolytic Cyclization: The isolated, optically pure acid is then treated with a strong acid (e.g., concentrated HCl) and heated to induce cyclization, forming the unsaturated bicyclic ring system.[5]

  • Catalytic Hydrogenation: The double bond in the newly formed ring is reduced via catalytic hydrogenation (e.g., using Palladium on carbon). This step is stereoselective and establishes the final cis-fused ring stereochemistry of the (3aS, 6aS) centers.[5]

  • Isolation: The final product is isolated, typically as an acid addition salt (e.g., hydrochloride salt), which is often a stable, crystalline solid.[5][6]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and stability of the compound.

  • Storage: The compound should be stored in a well-sealed container in a refrigerator at 2-8°C.[1] Some suppliers recommend storage at room temperature in a dry, dark place.[8]

  • Safety: While a comprehensive toxicity profile is not available, related compounds carry warnings. It may be harmful if swallowed and can cause serious eye and skin irritation.[7][8] Standard laboratory safety precautions, including wearing protective gloves, clothing, and eye protection, should be followed.

Conclusion

This compound is a stereochemically complex, hydrophilic amino acid. Its primary importance in the pharmaceutical industry lies in its relationship to the synthesis of ACE inhibitors like Ramipril, where its diastereomer, the (2S,3aS,6aS) isomer, is a critical building block. Understanding the physicochemical properties outlined in this guide—including its structure, solubility, and potential synthetic pathways—is fundamental for medicinal chemists working on the synthesis of related APIs and for analytical scientists developing methods to ensure the stereochemical purity of these life-saving drugs.

References

  • Pharmaffiliates. (3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. [Link]

  • PubChem. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemical-Suppliers.com. (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. [Link]

  • Google Patents. A method for preparing ramipril. EP2598479B1.
  • Chem-Space. (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. [Link]

  • Pharmaffiliates. Ramipril - Impurity N. [Link]

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An In-depth Technical Guide to the Discovery and Application of Bicyclic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bicyclic amino acid derivatives and the peptides derived from them represent a frontier in medicinal chemistry and drug development. Their inherent structural rigidity overcomes many limitations of linear peptides, offering antibody-like affinity and specificity in a smaller, more stable molecular format.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and cutting-edge applications of these powerful molecules. We will delve into the causality behind experimental choices, provide field-proven protocols, and explore the diverse therapeutic and diagnostic avenues opened by this exciting class of compounds.

The Rationale for Rigidity: Why Bicyclic Architectures?

Linear peptides, despite their biological importance, often fail as therapeutic agents due to their conformational flexibility and susceptibility to proteolytic degradation. This flexibility leads to a high entropic penalty upon binding to a target, resulting in lower binding affinity. Furthermore, proteases readily recognize and cleave the peptide backbone.

Bicyclic peptides, by introducing two macrocyclic rings, impose significant conformational constraints on the peptide backbone.[3][4] This pre-organization into a bioactive conformation reduces the entropic penalty of binding, leading to enhanced affinity and specificity for challenging drug targets like protein-protein interactions (PPIs).[1][2] The rigid structure also sterically shields the amide bonds from proteolytic enzymes, dramatically improving metabolic stability and plasma half-life.[3]

Key Advantages of Bicyclic Peptides:

  • Enhanced Binding Affinity & Specificity: Pre-organized structure mimics the bound state.[2]

  • Improved Proteolytic Stability: Steric hindrance protects against enzymatic degradation.[3]

  • Access to "Undruggable" Targets: Capable of modulating flat protein-protein interaction surfaces, which are difficult for small molecules to target.[1][2]

  • Favorable Pharmacokinetics: Their size allows for better tissue penetration compared to large antibodies, while their stability is superior to linear peptides.[3]

G cluster_0 Linear Peptide (High Flexibility) cluster_1 Bicyclic Peptide (Conformationally Constrained) cluster_2 Target Protein L1 Conformation 1 L2 Conformation 2 L_dots ... L3 Conformation N Target Binding Site L3->Target High Entropic Penalty (Many conformations possible) B1 Bioactive Conformation B1->Target Low Entropic Penalty (Pre-organized for binding)

Synthetic Strategies: From Concept to Compound

The synthesis of bicyclic peptides is a testament to the ingenuity of modern organic chemistry. Strategies must be robust, high-yielding, and often compatible with automated solid-phase peptide synthesis (SPPS) to enable the creation of large combinatorial libraries for screening.[1][5]

Cysteine-Based Bicyclization via Trifunctional Linkers

One of the most established methods for generating bicyclic peptide libraries involves the reaction of three cysteine residues within a linear peptide precursor with a C3-symmetric trifunctional electrophilic linker, such as 1,3,5-tris(bromomethyl)benzene (TBMB).[1][6]

Causality of Experimental Design:

  • Why three cysteines? The thiol side chain of cysteine is a potent nucleophile, enabling selective and efficient alkylation reactions under mild conditions.

  • Why a trifunctional linker? A single linker molecule simultaneously forms both rings in one synthetic step, which is highly advantageous for high-throughput library synthesis. This approach typically yields globular-like peptide conformations.

G cluster_0 Linear Peptide Precursor cluster_1 Linker cluster_2 Bicyclization Reaction cluster_3 Final Product P1 Resin-Bound Peptide P2 Three Cysteine Residues (Nucleophiles) P1->P2 R1 Single-Step Thioether Formation P2->R1 L1 Trifunctional Electrophile (e.g., TBMB) L1->R1 FP Resin-Bound Bicyclic Peptide R1->FP Cleave Cleavage & Purification FP->Cleave Final Globular Bicyclic Peptide Cleave->Final

Orthogonal & Biocompatible Bicyclization

A significant advancement is the development of biocompatible chemistries that are orthogonal to all canonical amino acids, enabling more diverse and complex structures. A leading example is the selective reaction between 1,2-aminothiols and 2,6-dicyanopyridine (DCP).[2][5]

Causality of Experimental Design:

  • Why 1,2-aminothiols and DCP? This condensation reaction is highly selective, proceeds rapidly in water at physiological pH without a catalyst, and is orthogonal to other nucleophilic residues like cysteine.[2][5] This orthogonality is critical, as it allows for the presence of a free cysteine in the final product for later conjugation (e.g., to a drug payload or imaging agent).[2]

  • Trustworthiness through Self-Validation: The reaction's high selectivity and efficiency under mild, aqueous conditions minimize side-product formation, simplifying purification and ensuring the structural integrity of the final compound. The building blocks can be incorporated directly during automated Fmoc-SPPS.[5]

StrategyKey ReagentsReaction TypeKey AdvantagesKey Limitations
Cysteine Alkylation 3x Cysteine, TBMB LinkerNucleophilic SubstitutionSingle-step reaction, good for library synthesis.[6]Not fully biocompatible, can react with other nucleophiles, limits conformational diversity.[2]
Dicyanopyridine (DCP) Ligation 1,2-aminothiols, DCP moietyCondensationBiocompatible, catalyst-free, orthogonal to cysteine, high yield, automatable.[2][5]Requires synthesis of non-canonical amino acid building blocks.
Intramolecular Coupling N-Allylamino Acid Amides, Ti(II)Reductive CouplingCreates novel, strained bicyclic structures like cyclopropylamines.[7]Not readily integrated into standard SPPS workflows for library generation.
Diels-Alder Cycloaddition Diene and Dienophile moieties[4+2] CycloadditionGenerates highly rigid bicyclo[2.2.2]octane systems.[8]Requires specific diene/dienophile-containing amino acids and thermal conditions.

Table 1: Comparison of Key Bicyclic Synthesis Strategies.

Experimental Protocol: Automated Synthesis and Bicyclization via DCP Ligation

This protocol describes a self-validating system for producing a model bicyclic peptide using state-of-the-art methods compatible with standard automated synthesizers.[2][5]

Objective: To synthesize a bicyclic peptide on solid phase using Fmoc chemistry, incorporating 1,2-aminothiol and DCP-containing amino acids, followed by on-resin cyclization and cleavage.

Materials:

  • Fmoc-Rink Amide resin (100-200 mesh)

  • Fmoc-protected amino acids (including standard and specialized derivatives like Fmoc-Dab(Cys)-OH and Fmoc-Cys(DCP)-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Bicyclization Buffer: Aqueous buffer, pH 7.5

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Preparation:

    • Swell 0.1 mmol of Rink Amide resin in DMF for 1 hour in a reaction vessel.

    • Rationale: Swelling the resin is critical to expose the reactive sites within the polymer matrix, ensuring efficient and complete reactions.[9]

  • Automated Solid-Phase Peptide Synthesis (SPPS):

    • Perform automated SPPS using a standard Fmoc/tBu strategy.[10][11] The general cycle is: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. b. Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts. c. Amino Acid Coupling: Add the pre-activated amino acid (4-5 equivalents of Fmoc-amino acid, HBTU/HOBt, and DIEA in DMF) to the resin and allow to react for 30-60 minutes. d. Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the linear sequence, incorporating the specialized 1,2-aminothiol and DCP-containing residues at the desired positions.

    • Rationale: SPPS allows for the rapid, stepwise, and controlled assembly of the peptide chain on an insoluble support, which dramatically simplifies purification by allowing excess reagents to be washed away.[12]

  • On-Resin Bicyclization:

    • After assembly of the full linear peptide, perform a final Fmoc deprotection.

    • Wash the resin extensively with DMF, then with the aqueous bicyclization buffer (pH 7.5).

    • Suspend the resin in the bicyclization buffer and agitate gently for 15-30 minutes at room temperature.

    • Rationale: Performing the cyclization on-resin simplifies purification, as the desired bicyclic product remains attached to the support while any non-cyclized or dimeric species can be washed away. The aqueous, physiological pH condition highlights the biocompatibility of the DCP ligation chemistry.[5]

  • Cleavage and Deprotection:

    • Wash the resin with H₂O, then DMF, and finally DCM. Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA) for 2-3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.

    • Rationale: A strong acid like TFA is required to break the covalent bond linking the peptide to the resin. Scavengers like TIS are included to prevent reactive carbocations generated during deprotection from causing side reactions.

  • Purification and Verification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Dissolve the peptide in a suitable solvent (e.g., H₂O/Acetonitrile) and purify using reverse-phase HPLC.

    • Verify the mass of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Applications in Drug Discovery and Beyond

The structural and metabolic advantages of bicyclic amino acid derivatives have led to their application across a wide range of therapeutic and diagnostic areas.[1][3]

  • Enzyme Inhibition: Their rigid conformations make them highly effective enzyme inhibitors. Potent and specific inhibitors of proteases such as plasma kallikrein and urokinase-type plasminogen activator (uPA) have been developed from phage-displayed bicyclic peptide libraries.[1]

  • Modulation of Protein-Protein Interactions (PPIs): Bicyclic peptides have successfully targeted PPIs once considered "undruggable." For example, a bicyclic peptide was identified that inhibits the interaction between tumor necrosis factor (TNFα) and its receptor, protecting cells from TNFα-induced death.[1][3]

  • Drug Targeting and Delivery: Their small size and high affinity make bicyclic peptides ideal candidates for targeted drug delivery. They can be conjugated to cytotoxic payloads, creating bicyclic peptide-drug conjugates (BDCs) as an alternative to antibody-drug conjugates (ADCs).[3]

  • Diagnostic Imaging: When conjugated to chelating agents like DOTA and radiolabeled with isotopes such as ⁶⁸Ga, bicyclic peptides serve as highly effective PET imaging agents. Their rapid clearance from non-target tissues results in an excellent signal-to-noise ratio for tumor imaging.[1][3]

Bicyclic Peptide ExampleTargetTherapeutic/Diagnostic Application
Somatostatin Analog (⁶⁸Ga-AM3) Somatostatin Receptors (sst)PET imaging of sst-positive tumors.[1]
uPA Inhibitor (UK18) Urokinase-type Plasminogen ActivatorAnti-cancer, inhibiting tumor invasion and metastasis.[1]
TNFα Inhibitor (anticachexin C1) Tumor Necrosis Factor αAnti-inflammatory, potential for treating autoimmune diseases.[1]
Vitilevuamide TubulinNaturally occurring cytotoxic agent for cancer research.[3]

Table 2: Examples of Bicyclic Peptides and Their Applications.

Future Outlook

The discovery of bicyclic amino acid derivatives continues to evolve. The development of novel, orthogonal ligation chemistries will further expand the chemical space and structural diversity achievable.[5] Integration with powerful screening technologies like mRNA display and phage display will accelerate the identification of potent ligands for an ever-widening array of biological targets.[1] As our ability to design and synthesize these conformationally constrained molecules improves, bicyclic peptides are poised to become a mainstream therapeutic modality, bridging the gap between small molecules and large biologics to address the most challenging diseases.

References

  • Bicyclic Peptides: Types, Synthesis and Applications.
  • Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Deriv
  • Bicyclic Peptides as Next-Gener
  • Synthesis of bicyclic amino acid derivatives 2-5.
  • Biocompatible and Selective Gener
  • Biocompatible and Selective Gener
  • Structural diversity of bicyclic amino acids. PubMed.
  • Peptides Incorporating Secondary Structure Inducers and Mimetics. Science of Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. cem.com.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker. ChemRxiv.
  • The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. PubMed.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Peptide synthesis. Wikipedia.

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An In-depth Technical Guide to (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid Hydrochloride Salt: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Stereoisomer Data: Publicly available data for the specific (2S,3aR,6aR) stereoisomer is limited. This guide has been constructed by leveraging comprehensive data from its closely related and well-documented diastereomers, such as (2S,3aS,6aS)- and (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. While the fundamental principles, analytical methodologies, and general chemical behaviors are directly applicable, specific quantitative data (e.g., melting points, spectroscopic shifts, chromatographic retention times) must be empirically determined for the (2S,3aR,6aR) isomer.

Introduction

Overview of the Compound

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a chiral, bicyclic amino acid derivative. Its structure is characterized by a fused cyclopentane and pyrrolidine ring system, which imparts significant conformational rigidity. This defined three-dimensional structure, featuring three stereocenters at positions 2, 3a, and 6a, makes it a highly valuable chiral building block in medicinal chemistry and pharmaceutical development. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling and formulation.

Significance in Pharmaceutical Development

The rigid scaffold of octahydrocyclopenta[b]pyrrole-2-carboxylic acid serves as a constrained mimetic of natural amino acids, particularly proline. In drug design, incorporating such rigid structures can lead to significant benefits:

  • Enhanced Potency: By locking the molecule into a bioactive conformation, it can improve binding affinity to biological targets like enzymes or receptors.

  • Increased Selectivity: A fixed conformation can reduce off-target binding, leading to fewer side effects.

  • Improved Metabolic Stability: The bicyclic core is resistant to enzymatic degradation compared to more flexible, linear structures.[1]

This compound and its stereoisomers are key intermediates in the synthesis of a range of complex pharmaceuticals, including antiviral agents and enzyme inhibitors.[1]

Physicochemical Properties

The fundamental properties of the hydrochloride salt are determined by its molecular structure. While experimental data for this specific isomer is scarce, the core attributes can be defined.

cluster_legend Chemical Structure mol

Caption: 2D Structure of this compound Hydrochloride.

Table 1: Compound Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound hydrochloride-
Molecular Formula C₈H₁₄ClNO₂[2][3]
Molecular Weight 191.66 g/mol [2][3]
CAS Number Not readily available. Related diastereomers: 109428-53-7 ((2S,3aS,6aS)-isomer), 128900-19-6 ((2R,3aR,6aR)-isomer).[4][5][4][5]
Appearance Expected to be a white to off-white crystalline solid.-
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.-
Storage Conditions Store in a cool, dry, dark place in a tightly sealed container. Recommended storage at 2-8°C for long-term stability.[5][6][6][7]

Synthesis and Stereochemical Control

The synthesis of this compound is a significant chemical challenge due to the need for precise control over its three contiguous stereocenters. Enantioselective and diastereoselective methods are paramount to avoid the formation of complex isomeric mixtures that are difficult to separate.

Rationale for Stereoselective Synthesis

In drug development, a single stereoisomer is almost always responsible for the desired therapeutic effect, while other isomers can be inactive or even contribute to toxicity. Therefore, producing the single, correct isomer in high purity is not just a matter of efficiency but a critical regulatory and safety requirement. Common strategies involve chiral pool synthesis, the use of chiral auxiliaries, or asymmetric catalysis.[8]

Generalized Synthetic Workflow

A plausible synthetic route involves a multi-step sequence designed to build the bicyclic core and set the stereochemistry. The following workflow illustrates a conceptual approach.

G start Chiral Precursor (e.g., Pyroglutamic acid derivative) step1 Cyclopentene Annulation start->step1 Reagents: Cyclopentenone derivative step2 Diastereoselective Reduction (Sets 3aR, 6aR centers) step1->step2 Catalyst: Chiral reducing agent step3 Introduction of Carboxylic Acid Precursor (at C2 position) step2->step3 step4 Stereoselective Functionalization (Sets 2S center) step3->step4 Reagents: Electrophile + Base step5 Deprotection & Purification step4->step5 end (2S,3aR,6aR)-Isomer step5->end hcl HCl Salt Formation end->hcl

Caption: Conceptual workflow for the stereoselective synthesis of the target compound.

Causality Behind Experimental Choices:

  • Starting Material: Beginning with a chiral precursor like pyroglutamic acid embeds the initial stereochemistry, which can then direct the formation of subsequent stereocenters.

  • Diastereoselective Reduction: The use of a sterically bulky reducing agent or a directed hydrogenation is critical. The choice of catalyst and conditions will determine which face of the molecule is reduced, thereby setting the relative stereochemistry of the two bridgehead protons (3a and 6a).

  • Salt Formation: The final step of forming the hydrochloride salt is performed by treating the free base with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether). This step is crucial for producing a stable, crystalline solid that is easier to handle, purify, and store than the free amino acid.

Analytical Characterization and Quality Control

A robust set of analytical methods is required to confirm the identity, purity, and stereochemical integrity of the final product. A self-validating protocol ensures that each batch meets the stringent specifications required for pharmaceutical use.

Spectroscopic Identity Confirmation
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show a complex series of multiplets in the aliphatic region (typically 1.0-4.5 ppm) corresponding to the 13 protons on the bicyclic core. The chemical shifts and coupling constants of the protons at C2, C3a, and C6a are diagnostic for confirming the relative stereochemistry.

    • ¹³C NMR: Will display 8 distinct signals corresponding to the 8 carbon atoms in the molecule, confirming the overall carbon framework.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent parent ion peak corresponding to the free base [M+H]⁺ at m/z 156.10, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), and the N-H stretch of the secondary amine hydrochloride salt (~2400-2800 cm⁻¹).

Chromatographic Purity Assessment (HPLC/UPLC)

This is the gold standard for quantifying the purity of the compound and detecting any process-related impurities.

Table 2: Representative Protocol for Reversed-Phase HPLC Purity Analysis

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase for separating small molecules of moderate polarity. The smaller particle size (1.8 µm) provides high resolution and efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the amine and carboxylic acid by suppressing unwanted interactions with the silica backbone.[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier that provides good separation efficiency and low UV cutoff.
Gradient 5% to 95% B over 10 minutesA gradient elution ensures that both polar and non-polar impurities can be eluted and detected within a reasonable run time.
Flow Rate 0.3 mL/minA standard flow rate for a 2.1 mm ID column that balances analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detector UV/Vis at 205 nm or Charged Aerosol Detector (CAD)The molecule lacks a strong chromophore, so low UV wavelength (205 nm) is required. CAD is a superior alternative as it provides a more uniform response for non-volatile analytes regardless of their optical properties.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
Chiral Purity Determination

Confirming the stereochemical purity is the most critical analytical test. This requires a specialized chiral chromatography method capable of separating the (2S,3aR,6aR) isomer from its enantiomer ((2R,3aS,6aS)) and all other potential diastereomers.

  • Methodology: Chiral HPLC using a column with a chiral stationary phase (CSP) is the standard approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amino acid derivatives.

  • Validation: The method must be validated by demonstrating baseline separation of a sample spiked with small amounts of the undesired stereoisomers to prove its specificity.

cluster_qc Quality Control Workflow sample Batch Sample of HCl Salt identity Identity Confirmation sample->identity purity Purity & Impurity Profile sample->purity chiral Stereochemical Purity sample->chiral nmr NMR identity->nmr ms Mass Spec identity->ms hplc RP-HPLC / UPLC purity->hplc chiral_hplc Chiral HPLC chiral->chiral_hplc report Certificate of Analysis (CoA) nmr->report ms->report hplc->report chiral_hplc->report

Caption: Integrated analytical workflow for comprehensive quality control.

References

  • PubChem. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. [Link]

  • ChemWhat. (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | 87269-86-1. [Link]

  • PubChem. Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (2S,3As,6As)-Octahydrocyclopenta[B]Pyrrole-2-Carboxylic Acid. [Link]

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An In-Depth Technical Guide to N-Boc Protected (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: A Cornerstone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Boc protected (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry. We will delve into its physicochemical properties, stereoselective synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Constrained amino acids, such as the bicyclic proline mimetic this compound, offer a powerful strategic advantage. By reducing the conformational flexibility inherent in linear peptide chains, these building blocks can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its target receptor. The N-tert-butyloxycarbonyl (Boc) protecting group provides a robust and versatile handle for its seamless integration into complex synthetic pathways.

This guide will focus on the specific (2S,3aR,6aR) stereoisomer, a key chiral intermediate in the synthesis of the potent angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] Understanding the nuances of its synthesis and handling is, therefore, of significant practical importance.

Physicochemical and Structural Properties

The N-Boc protected this compound is a white to off-white solid at room temperature. Its rigid bicyclic structure, composed of a fused cyclopentane and pyrrolidine ring, dictates its unique three-dimensional shape and physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄[3]
Molecular Weight 255.32 g/mol [3]
IUPAC Name (2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid[3]
CAS Number 197166-32-8[3]
Appearance White to off-white solidInferred from typical properties of similar compounds
Storage Store at room temperature, sealed in a dry environment.[3]

The Art of Stereoselective Synthesis: A Multi-Step Approach

The synthesis of N-Boc protected this compound with high stereochemical purity is a critical challenge. The desired cis-fused ring system and the specific stereochemistry at the three chiral centers necessitate a carefully designed synthetic strategy. A common and effective approach involves the synthesis of the racemic benzyl ester of the core amino acid, followed by classical resolution and subsequent N-Boc protection and debenzylation.

Synthesis of the Racemic Precursor

The synthesis typically begins with the construction of the octahydrocyclopenta[b]pyrrole ring system. Various methods have been reported for the synthesis of related bicyclic structures.

Stereoselective Resolution: Isolating the Desired Enantiomer

A crucial step in obtaining the desired (2S,3aR,6aR) stereoisomer is the resolution of the racemic mixture of the benzyl ester of octahydrocyclopenta[b]pyrrole-2-carboxylic acid. This is often achieved by diastereomeric salt formation using a chiral resolving agent, such as a substituted tartaric acid derivative (e.g., (-)-dibenzoyl-L-tartaric acid or (+)-dibenzoyl-D-tartaric acid).[4] The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.

G racemic_ester Racemic Benzyl Ester diastereomeric_salts Diastereomeric Salt Mixture racemic_ester->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., DBTA) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation desired_salt Desired Diastereomeric Salt separation->desired_salt unwanted_salt Unwanted Diastereomeric Salt separation->unwanted_salt liberation Liberation of Free Base desired_salt->liberation desired_ester (2S,3aR,6aR)-Benzyl Ester liberation->desired_ester

N-Boc Protection: A Standard Yet Critical Step

Once the desired enantiomer of the benzyl ester is isolated, the secondary amine is protected with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Final Deprotection: Unveiling the Carboxylic Acid

The final step is the removal of the benzyl ester protecting group to yield the free carboxylic acid. This is commonly accomplished via catalytic hydrogenation, a reaction that is orthogonal to the acid-labile Boc group.

Applications in Drug Discovery and Development

The primary application of N-Boc protected this compound is as a key building block in the synthesis of Ramipril, a widely prescribed ACE inhibitor for the treatment of hypertension and congestive heart failure.[1][2]

Beyond Ramipril, this constrained amino acid and its analogs are valuable tools in medicinal chemistry for:

  • Peptidomimetics: Introducing conformational rigidity into peptide-based drug candidates to improve their pharmacological properties.

  • Scaffold for Novel Therapeutics: Serving as a chiral scaffold for the development of new chemical entities targeting a variety of receptors and enzymes.

  • Probing Biological Systems: Used as a molecular probe to study protein-ligand interactions and elucidate the structural requirements for biological activity.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and available reagents.

Protocol for N-Boc Protection of this compound Benzyl Ester

Materials:

  • This compound benzyl ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound benzyl ester (1.0 eq) in the chosen organic solvent (e.g., DCM).

  • Add the base (e.g., Et₃N, 1.2 eq or NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica gel if necessary.

G start Dissolve Amino Ester in Solvent add_base Add Base start->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc₂O Solution cool->add_boc react Stir at Room Temperature add_boc->react quench Quench Reaction react->quench extract Aqueous Workup quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product N-Boc Protected Product purify->product

Protocol for Debenzylation to Yield the Final Product

Materials:

  • N-Boc protected this compound benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Boc protected benzyl ester in the chosen alcohol solvent.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) at a suitable pressure (e.g., 1-3 atm).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final N-Boc protected this compound.

Conclusion

N-Boc protected this compound stands as a testament to the power of stereochemically defined building blocks in modern drug discovery. Its rigid, bicyclic structure provides a unique scaffold for the design of potent and selective therapeutics. A thorough understanding of its synthesis, particularly the stereoselective steps, and its handling are essential for any researcher aiming to leverage the benefits of constrained amino acids in their synthetic endeavors. This guide provides a solid foundation for the successful application of this valuable chemical entity in the ongoing quest for novel and improved medicines.

References

  • PubChem. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Available at: [Link]

  • PubChem. Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. Available at: [Link]

  • Pharmaffiliates. (3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. Available at: [Link]

  • Google Patents. Synthetic method for preparing ramipril key intermediate from serine.
  • PubChem. Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)-. Available at: [Link]

  • Google Patents. PROCESS FOR THE PREPARATION OF RAMIPRIL.
  • WIPO Patentscope. WO/2006/059347 IMPROVED PROCESS FOR PREPARATION OF RAMIPRIL. Available at: [Link]

  • Spectroscopy Online. Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Available at: [Link]

  • American Elements. (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate. Available at: [Link]

  • PubChem. Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride. Available at: [Link]

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Methodological & Application

Synthesis of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: A Key Intermediate for Ramipril

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in ACE Inhibition

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the all-S configuration being the pharmacologically active isomer.[3] A critical building block in the synthesis of ramipril is the bicyclic amino acid, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The precise spatial arrangement of the three chiral centers in this intermediate is paramount, as it dictates the final stereochemistry of the active pharmaceutical ingredient.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this crucial ramipril intermediate.

Ramipril functions as a prodrug, being metabolized in the liver to its active form, ramiprilat.[1][5] Ramiprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1] This mode of action leads to vasodilation and a reduction in blood pressure.[2] The intricate fit of ramiprilat into the active site of ACE is highly dependent on its three-dimensional structure, underscoring the importance of a stereochemically pure synthesis.

This document will explore two robust and industrially relevant strategies for the synthesis of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid:

  • Strategy 1: Diastereomeric Resolution of a Racemic Precursor

  • Strategy 2: Asymmetric Catalytic Hydrogenation

Each strategy will be presented with detailed protocols, mechanistic insights, and guidance on the analytical characterization required to ensure the production of a high-purity, stereochemically defined intermediate.

Synthetic Strategies: Pathways to a Chiral Core

The synthesis of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid presents a significant stereochemical challenge. The following diagram illustrates the overall synthetic workflow, highlighting the two primary approaches that will be discussed in detail.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Racemic Intermediate Synthesis cluster_2 Stereoselective Strategies cluster_3 Final Product Cyclopentanone Cyclopentanone Racemic Ester Racemic Octahydrocyclopenta[b]pyrrole -2-carboxylic acid ester Cyclopentanone->Racemic Ester Serine Derivative Serine Derivative Serine Derivative->Racemic Ester Resolution Diastereomeric Resolution Racemic Ester->Resolution Asymmetric Hydrogenation Asymmetric Catalytic Hydrogenation Racemic Ester->Asymmetric Hydrogenation Target Molecule (2S,3aS,6aS)-Octahydrocyclopenta[b] pyrrole-2-carboxylic acid Resolution->Target Molecule Asymmetric Hydrogenation->Target Molecule

Caption: Overall synthetic workflow for (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

Strategy 1: Diastereomeric Resolution of a Racemic Precursor

This classical and reliable approach involves the synthesis of a racemic mixture of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid ester, followed by resolution using a chiral resolving agent to separate the desired diastereomer.

Protocol 1: Synthesis of Racemic Benzyl (2S,3aR,6aR*)-Octahydrocyclopenta[b]pyrrole-2-carboxylate**

This protocol outlines the initial synthesis of the racemic ester, which serves as the substrate for the subsequent resolution step. The reaction proceeds through a multi-step sequence involving the formation of an enamine, followed by an addition reaction, cyclization, and reduction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Cyclopentanone84.120.949≥99%
Morpholine87.121.007≥99%
α-Bromopyruvic acid ethyl ester195.031.45≥97%
Ammonium acetate77.081.17≥98%
Benzyl alcohol108.141.044≥99%
Palladium on carbon (10%)---
Toluene92.140.867Anhydrous
Dioxane88.111.033Anhydrous
Acetic acid60.051.049Glacial
Hydrochloric acid36.461.18 (37%)-

Procedure:

  • Enamine Formation: A solution of cyclopentanone (1.0 eq) and morpholine (1.2 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by GC-MS until the starting material is consumed.

  • Addition Reaction: The resulting enamine solution is cooled to 0-5 °C, and α-bromopyruvic acid ethyl ester (1.0 eq) in dioxane is added dropwise. The reaction mixture is stirred at this temperature for 2 hours.

  • Cyclization: Ammonium acetate (5.0 eq) and glacial acetic acid are added to the reaction mixture, and it is heated to reflux for 4 hours.

  • Reduction and Esterification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in benzyl alcohol, and 10% palladium on carbon is added. The mixture is hydrogenated under pressure until the uptake of hydrogen ceases. The catalyst is filtered off, and the benzyl ester is isolated as its hydrochloride salt by bubbling dry HCl gas through the solution.

Protocol 2: Diastereomeric Resolution

The resolution of the racemic benzyl ester is achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
Racemic benzyl ester HCl281.77-
(-)-Dibenzoyl-L-tartaric acid358.32≥98%
Methanol32.04Anhydrous
Ethyl acetate88.11Anhydrous

Procedure:

  • The racemic benzyl (2S,3aR,6aR*)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (1.0 eq) is dissolved in methanol.

  • A solution of (-)-dibenzoyl-L-tartaric acid (1.0 eq) in methanol is added, and the mixture is stirred until a clear solution is obtained.

  • Ethyl acetate is added slowly to induce crystallization. The mixture is allowed to stand at room temperature and then at 4 °C to facilitate complete precipitation of the diastereomeric salt.

  • The crystals are collected by filtration, washed with cold ethyl acetate, and dried.

  • The diastereomeric salt is recrystallized from a methanol/ethyl acetate mixture to achieve high diastereomeric purity.

  • The resolved diastereomeric salt is treated with a base (e.g., sodium bicarbonate solution) to liberate the free benzyl ester of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

  • The free acid is obtained by catalytic hydrogenation to remove the benzyl protecting group.

Causality of Experimental Choices:

  • The use of a chiral resolving agent like (-)-dibenzoyl-L-tartaric acid allows for the formation of diastereomeric salts with different physical properties (e.g., solubility), enabling their separation by crystallization.[6]

  • The choice of solvents for crystallization is critical to achieve efficient separation of the diastereomers. A combination of a good solvent (methanol) and a poor solvent (ethyl acetate) is often employed to control the crystallization process.

Strategy 2: Asymmetric Catalytic Hydrogenation

This modern and highly efficient approach utilizes a chiral catalyst to directly hydrogenate a prochiral precursor, leading to the desired enantiomer in high enantiomeric excess.

Protocol 3: Asymmetric Hydrogenation of a Pyrrole Precursor

This protocol describes the synthesis of the target molecule via the asymmetric hydrogenation of a suitable pyrrole-based precursor.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
2-(Pyrrol-2-yl)acetic acid derivative--
[Rh(COD)2]BF4406.08-
(R,R)-Et-DuPhos480.56-
Methanol32.04Anhydrous, degassed
Hydrogen gas2.02High purity

Procedure:

  • A pressure-resistant reaction vessel is charged with the 2-(pyrrol-2-yl)acetic acid derivative (1.0 eq), [Rh(COD)2]BF4 (0.01 eq), and (R,R)-Et-DuPhos (0.011 eq) under an inert atmosphere.

  • Degassed methanol is added, and the vessel is purged with hydrogen gas.

  • The reaction is stirred under hydrogen pressure at a controlled temperature until the reaction is complete, as monitored by HPLC.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

Mechanism of Asymmetric Hydrogenation:

The stereochemical outcome of this reaction is controlled by the chiral phosphine ligand, which coordinates to the rhodium center, creating a chiral environment around the metal. The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thus forming the desired enantiomer with high selectivity.

Asymmetric Hydrogenation Mechanism Substrate Pyrrole Precursor Complex Chiral Substrate-Catalyst Complex Substrate->Complex Catalyst [Rh(R,R)-Et-DuPhos]+ Catalyst->Complex Hydride Complex Rhodium Hydride Complex Complex->Hydride Complex Oxidative Addition H2 H2 H2->Hydride Complex Product (2S,3aS,6aS)-Product Hydride Complex->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Simplified mechanism of rhodium-catalyzed asymmetric hydrogenation.

Analytical Characterization: Ensuring Purity and Stereochemistry

A robust analytical strategy is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

Table of Analytical Techniques:

TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Purity assessment and enantiomeric excess (ee) determinationPeak purity, area percentage of impurities, separation of enantiomers on a chiral column
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmationChemical shifts (¹H and ¹³C), coupling constants, and confirmation of relative stereochemistry through NOESY experiments
Mass Spectrometry (MS) Molecular weight confirmationMolecular ion peak (M+H)⁺
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisCharacteristic absorptions for C=O (acid), N-H, and C-H bonds
Optical Rotation Confirmation of chiralitySpecific rotation value ([α]D)

Self-Validating System:

The combination of these analytical techniques provides a self-validating system. For instance, while HPLC can quantify the enantiomeric excess, NMR spectroscopy provides orthogonal confirmation of the relative and absolute stereochemistry. Mass spectrometry confirms the expected molecular weight, and FTIR verifies the presence of key functional groups. An experimentally determined specific rotation that matches the literature value for the desired enantiomer provides further confidence in the stereochemical assignment.

Conclusion

The synthesis of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a critical step in the production of the life-saving drug ramipril. Both the classical diastereomeric resolution and the modern asymmetric catalytic hydrogenation approaches offer viable pathways to this key intermediate. The choice of synthetic route will depend on factors such as available resources, scalability, and cost-effectiveness. Regardless of the chosen method, rigorous analytical characterization is non-negotiable to ensure the production of a high-quality intermediate that meets the stringent requirements for pharmaceutical manufacturing.

References

  • The synthetic method of ramipril - CN1106386A - Google Patents.
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  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity - MDPI. Available at: [Link]

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Application Notes and Protocols for the Enzymatic Resolution of Racemic Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid in Medicinal Chemistry

Enantiomerically pure bicyclic amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals due to their rigid conformational structures which can enhance binding affinity and selectivity to biological targets.[1] One such pivotal intermediate is (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a key component in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, which is widely used in the treatment of hypertension and congestive heart failure.[2] The biological activity of Ramipril is highly dependent on its stereochemistry, making the efficient production of the optically pure cis-endo isomer a critical aspect of its manufacturing process.[2]

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a powerful technique for separating enantiomers.[3] Enzymatic kinetic resolution, in particular, offers a highly selective, environmentally benign, and cost-effective alternative to traditional chemical resolution methods which often require harsh conditions and expensive chiral resolving agents.[4] Lipases and acylases are among the most commonly employed enzymes for the resolution of amino acids and their derivatives, demonstrating high enantioselectivity and broad substrate specificity.[5][6][7]

This application note provides a comprehensive guide to the enzymatic resolution of racemic octahydrocyclopenta[b]pyrrole-2-carboxylic acid. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for substrate preparation, enzymatic resolution, and analytical validation, and present data in a clear and accessible format. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and reliable methods for the production of enantiomerically pure cyclic amino acids.

Principle of the Method: Lipase-Catalyzed Enantioselective Hydrolysis

The proposed method for the enzymatic resolution of racemic octahydrocyclopenta[b]pyrrole-2-carboxylic acid is based on the enantioselective hydrolysis of its corresponding ester derivative (e.g., methyl or ethyl ester) catalyzed by a lipase. In a racemic mixture of the ester, the lipase will preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This difference in reaction rates allows for the separation of the two enantiomers.

The success of this kinetic resolution is dependent on several factors, including the choice of enzyme, the nature of the ester group, the reaction solvent, pH, and temperature.[8] Lipases, such as those from Candida antarctica and Pseudomonas cepacia, have shown excellent performance in the resolution of various amino acid esters.[5][8]

The overall workflow for this process can be visualized as follows:

Enzymatic Resolution Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Separation & Isolation cluster_3 Analysis Racemic Acid Racemic octahydrocyclopenta[b]pyrrole- 2-carboxylic acid Esterification Esterification (e.g., with Methanol/SOCl2) Racemic Acid->Esterification Racemic Ester Racemic methyl octahydrocyclopenta[b]pyrrole- 2-carboxylate Esterification->Racemic Ester Reaction Enantioselective Hydrolysis Racemic Ester->Reaction Enzyme Lipase (e.g., Candida antarctica Lipase A) Enzyme->Reaction Mixture Mixture of: (S)-Acid (R)-Ester Reaction->Mixture Extraction Liquid-Liquid Extraction Mixture->Extraction S-Acid (S)-octahydrocyclopenta[b]pyrrole- 2-carboxylic acid Extraction->S-Acid R-Ester (R)-methyl octahydrocyclopenta[b]pyrrole- 2-carboxylate Extraction->R-Ester HPLC Chiral HPLC Analysis S-Acid->HPLC Hydrolysis Chemical Hydrolysis R-Ester->Hydrolysis R-Ester->HPLC R-Acid (R)-octahydrocyclopenta[b]pyrrole- 2-carboxylic acid Hydrolysis->R-Acid ee_Acid Determine e.e. of Acid HPLC->ee_Acid ee_Ester Determine e.e. of Ester HPLC->ee_Ester

Caption: Workflow for the enzymatic resolution of racemic octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

Materials and Reagents

ReagentSupplierGrade
Racemic octahydrocyclopenta[b]pyrrole-2-carboxylic acidCommercially available≥98%
Candida antarctica Lipase A (CAL-A), immobilizede.g., Novozym® 435Biocatalysis
Thionyl chloride (SOCl₂)Sigma-AldrichReagent grade
Methanol (anhydrous)Fisher ScientificHPLC grade
Diethyl etherVWRACS grade
Sodium bicarbonate (NaHCO₃)EMD MilliporeACS grade
Hydrochloric acid (HCl)J.T. BakerACS grade
Ethyl acetateMallinckrodtACS grade
Sodium sulfate (Na₂SO₄), anhydrousAcros OrganicsACS grade
Phosphate buffer (0.1 M, pH 7.0)Prepared in-house
Chiral HPLC column (e.g., Chirobiotic™ T)SupelcoAnalytical
AcetonitrileHoneywellHPLC grade
Trifluoroacetic acid (TFA)Thermo ScientificHPLC grade

Experimental Protocols

Part 1: Preparation of Racemic Methyl Octahydrocyclopenta[b]pyrrole-2-carboxylate (Substrate Synthesis)

The enzymatic resolution is most effective on the ester derivative of the amino acid. Here, we describe the synthesis of the methyl ester.

Rationale: Esterification of the carboxylic acid increases its solubility in organic solvents, which are often preferred for lipase-catalyzed reactions to minimize unwanted hydrolysis and improve enzyme stability. The methyl ester is chosen for its ease of synthesis and subsequent analysis.

Protocol:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend racemic octahydrocyclopenta[b]pyrrole-2-carboxylic acid (1.55 g, 10 mmol) in anhydrous methanol (50 mL).

  • Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the stirred suspension.

    • Causality: Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and more importantly, it protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This is a standard and efficient method for esterifying amino acids.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid. Wash with brine (25 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic methyl ester as an oil.

  • Characterization: Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy. The purity can be assessed by GC-MS.

Part 2: Enzymatic Kinetic Resolution

This protocol details the enantioselective hydrolysis of the racemic methyl ester using immobilized Candida antarctica Lipase A.

Rationale: Candida antarctica Lipase A (CAL-A) is a robust and highly selective enzyme for the resolution of a variety of chiral compounds, including cyclic amino acid esters.[8] Immobilization of the enzyme allows for easy recovery and reuse, making the process more economical. A phosphate buffer at pH 7.0 is chosen to maintain the optimal activity of the lipase.

Protocol:

  • Reaction Mixture: In a 50 mL Erlenmeyer flask, dissolve the racemic methyl octahydrocyclopenta[b]pyrrole-2-carboxylate (0.85 g, 5 mmol) in 25 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase A (e.g., Novozym® 435, 100 mg) to the reaction mixture.

  • Incubation: Seal the flask and place it in an orbital shaker set at 37 °C and 200 rpm.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular time intervals (e.g., 2, 4, 8, 12, 24 hours). Quench the reaction in the aliquot by adding an equal volume of acetonitrile and analyze by chiral HPLC (see Part 3) to determine the enantiomeric excess (e.e.) of the substrate and product, and the conversion.

    • Self-Validation: The reaction is considered optimal when the conversion reaches approximately 50%, as this theoretically yields the highest possible enantiomeric excess for both the unreacted ester and the formed acid.

  • Reaction Termination: Once the desired conversion (ideally close to 50%) is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and stored for reuse.

  • Product Separation:

    • Adjust the pH of the filtrate to ~2.0 with 1 M HCl.

    • Extract the aqueous solution with ethyl acetate (3 x 25 mL).

    • The combined organic extracts will contain the unreacted ester.

    • The aqueous layer will contain the protonated, resolved carboxylic acid.

  • Isolation of Unreacted Ester: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

  • Isolation of Resolved Acid: The aqueous layer containing the resolved acid can be used as is for further reactions or the acid can be isolated by lyophilization.

Part 3: Determination of Enantiomeric Excess by Chiral HPLC

A robust analytical method is essential to accurately determine the success of the resolution.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[9][10] A macrocyclic glycopeptide-based chiral stationary phase, such as Chirobiotic™ T, is known to be effective for the separation of underivatized amino acids and their derivatives.[10]

HPLC Conditions:

ParameterCondition
Column Chirobiotic™ T (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Isocratic, e.g., 70% A / 30% B (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Protocol:

  • Sample Preparation:

    • Reaction Aliquots: Dilute the quenched reaction aliquots with the mobile phase.

    • Isolated Fractions: Dissolve a small amount of the isolated ester and the acid fractions in the mobile phase.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers of the ester and the two enantiomers of the acid by running racemic standards.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

    • Calculate the conversion (c) based on the disappearance of the starting ester or the formation of the product acid.

    • Calculate the enantioselectivity (E-value) using the following formula: E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] where e.e.p is the enantiomeric excess of the product. An E-value > 100 is generally considered excellent for a kinetic resolution.

Data Presentation and Expected Results

The progress of the enzymatic resolution should be tabulated to clearly present the relationship between reaction time, conversion, and enantiomeric excess of both the substrate (ester) and the product (acid).

Time (h)Conversion (%)e.e. of Ester (%)e.e. of Acid (%)E-value
21518>99~150
42839>99~150
84582>99~150
1252>9992~150
2455>9982~150

Note: The data presented in this table is hypothetical and serves as an example of expected results for a highly enantioselective resolution.

Troubleshooting and Optimization

  • Low Conversion: If the reaction rate is slow, consider increasing the enzyme loading or the reaction temperature (up to the enzyme's tolerance, typically not exceeding 60°C for CAL-A). Ensure the pH of the buffer is optimal.

  • Low Enantioselectivity (Low E-value): The choice of enzyme is paramount. If CAL-A is not sufficiently selective, screen other lipases (e.g., from Pseudomonas cepacia, Rhizopus oryzae) or acylases. The nature of the ester group can also influence selectivity; consider synthesizing the ethyl or benzyl ester.[5]

  • Poor HPLC Resolution: Optimize the mobile phase composition (e.g., change the organic modifier or its percentage, adjust the concentration of the acidic additive). If necessary, try a different chiral stationary phase (e.g., a cellulose- or amylose-based column).[11]

Conclusion

This application note provides a detailed framework for the enzymatic resolution of racemic octahydrocyclopenta[b]pyrrole-2-carboxylic acid via lipase-catalyzed hydrolysis of its methyl ester. The presented protocols are based on established principles of biocatalysis and chiral analysis, offering a robust starting point for researchers in academia and industry. By following these guidelines, scientists can efficiently produce enantiomerically enriched (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid and its corresponding (R)-enantiomer, which are valuable synthons for the development of novel therapeutics. The inherent advantages of enzymatic resolutions, including mild reaction conditions, high selectivity, and environmental sustainability, make this a highly attractive method for chiral synthesis.

References

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 2, 23. [Link]

  • Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

  • PubChem. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Gardi, I., & Poppe, L. (1994). Enzymatic resolution of amino acids via ester hydrolysis. Current medicinal chemistry, 1(2), 117-132. [Link]

  • Google Patents. (2013). EP2598479B1 - A method for preparing ramipril.
  • El-Faham, A., & Funosas, R. S. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Wakayama, M., Yoshimune, K., & Moriguchi, M. (2005). Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function. Journal of molecular catalysis. B, Enzymatic, 32(5-6), 149-159. [Link]

  • Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]

  • Al-Tel, T. H. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(01), 46-48. [Link]

  • JoVE. (2022). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. [Link]

  • Reetz, M. T. (2013). Witnessing the Birth of Directed Evolution of Stereoselective Enzymes as Catalysts in Organic Chemistry. Israel Journal of Chemistry, 53(3‐4), 135-146. [Link]

  • Iuliano, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International journal of molecular sciences, 16(12), 29727-29754. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Li, Z., & Li, T. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1279-1300. [Link]

  • López-Iglesias, M., Gotor-Fernández, V., & Gotor, V. (2020). Revisiting D-Acylases for D-Amino Acid Production. Catalysts, 10(6), 661. [Link]

  • Google Patents. (2002).
  • Withers, S. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 809623. [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

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Application Notes & Protocols: (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Constrained Proline Analogue for Advanced Synthesis

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a conformationally restricted, bicyclic amino acid that serves as a powerful chiral building block in modern medicinal chemistry and drug development.[1] Its rigid cyclopentane-fused pyrrolidine framework makes it a superior analogue of proline, capable of imparting specific, predictable conformations to peptides and small molecules. This structural constraint is a key design element for enhancing biological activity, improving metabolic stability, and increasing target-binding affinity.

The pyrrole moiety is a common feature in a wide array of pharmacologically active compounds, including antibacterial, antiviral, and anticancer agents.[2] By incorporating the defined stereochemistry of this specific building block, researchers can explore chemical space with high precision, leading to the development of novel therapeutics such as enzyme inhibitors and peptidomimetics.[1][3] Its application is particularly notable in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, where the defined spatial arrangement of functional groups is critical for efficacy.[1]

This guide provides an in-depth overview of the properties, handling, and core applications of this compound, with a focus on its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).

Structure label This compound

Caption: Chemical structure of the title chiral building block.

Physicochemical Properties & Handling

Proper understanding and management of the physicochemical properties of this building block are essential for its successful application and for ensuring laboratory safety. While data for the specific (2S,3aR,6aR) isomer is sparse in public databases, the properties of its diastereomers provide a reliable proxy for handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂[4][5]
Molecular Weight 155.19 g/mol [4][5][6]
Appearance White to off-white solid[7]
Purity Typically >95%[7][8]
Storage Conditions Store at 2-8°C, sealed in a dry environment.[6]
Boiling Point (est.) 304.3 °C at 760 mmHg[5]
Density (est.) 1.18 g/cm³[5]

Safety & Handling:

  • Hazard Statements: May be harmful if swallowed and can cause eye and skin irritation.[8]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Solubility: Soluble in many polar organic solvents and aqueous base. Solubility in common peptide synthesis solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) should be confirmed prior to use.

Core Application: A Scaffold for Peptidomimetics via SPPS

The primary application of this building block is its incorporation into peptide sequences to create potent and stable peptidomimetics. The rigid bicyclic structure locks the dihedral angles of the peptide backbone, a strategy often used to mimic or stabilize bioactive conformations (e.g., β-turns). This pre-organization reduces the entropic penalty upon binding to a biological target, often resulting in significantly higher affinity.

The workflow for incorporating this building block into a peptide chain using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a robust and well-established process.

G start Start: (2S,3aR,6aR)-Octahydrocyclopenta [b]pyrrole-2-carboxylic acid fmoc_protect Step 1: N-Fmoc Protection (Protect the secondary amine) start->fmoc_protect resin_load Step 2: Resin Loading (Couple to solid support) fmoc_protect->resin_load cycle_start Begin Elongation Cycle resin_load->cycle_start fmoc_deprotect Step 3a: Fmoc Deprotection (20% Piperidine in DMF) cycle_start->fmoc_deprotect No cleavage Step 4: Cleavage & Deprotection (TFA cocktail with scavengers) cycle_start->cleavage Yes coupling Step 3b: Couple Next Amino Acid (HBTU/HATU, DIPEA in DMF) fmoc_deprotect->coupling cycle_end Final Amino Acid? coupling->cycle_end cycle_end->fmoc_deprotect No cycle_end->cleavage Yes purify Step 5: Purification & Analysis (RP-HPLC, LC-MS) cleavage->purify product Final Product: Constrained Peptide purify->product

Caption: General workflow for incorporating the chiral building block using Fmoc-SPPS.

Protocol: Fmoc-SPPS Incorporation of the Chiral Building Block

This section provides a detailed, step-by-step protocol for the synthesis of a peptide containing this compound.

Protocol 4.1: N-Terminal Fmoc Protection

Causality: The secondary amine of the building block must be protected with a temporary protecting group to prevent self-polymerization and to direct the synthetic sequence.[9][10] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for this, as it is stable to coupling conditions but easily removed by a mild base (e.g., piperidine).[11]

  • 1. Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • 2. Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • 3. Fmoc Reagent Addition: Slowly add a solution of 1.1 equivalents of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in 1,4-dioxane dropwise over 30 minutes.

  • 4. Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • 5. Workup: Dilute the reaction mixture with water and perform an acid-base extraction. Acidify the aqueous layer to pH ~2 with 1M HCl, which will precipitate the Fmoc-protected product. Extract the product into ethyl acetate.

  • 6. Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by flash chromatography on silica gel if necessary.

  • 7. Validation: Confirm the structure and purity of Fmoc-(2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid via LC-MS and ¹H NMR.

Protocol 4.2: Solid-Phase Peptide Synthesis Cycle

This protocol assumes a standard manual or automated peptide synthesizer and begins after the first amino acid has been loaded onto the resin. The example describes the coupling of the Fmoc-protected chiral building block to the resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin.

  • Coupling Solution: 4.0 eq. Fmoc-(2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 3.9 eq. HBTU (or HATU), and 8.0 eq. N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Deprotection Solution: 20% piperidine in anhydrous DMF.

  • Washing Solvents: Anhydrous DMF, Dichloromethane (DCM).

Procedure:

  • 1. Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • 2. Pre-activation: In a separate vessel, prepare the Coupling Solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

  • 3. Coupling: Drain the DMF from the resin and add the pre-activated Coupling Solution. Agitate the mixture using nitrogen bubbling or mechanical shaking for 2-4 hours at room temperature.

    • Expert Insight: Due to the steric hindrance of this bicyclic amino acid, a longer coupling time and the use of a potent coupling reagent like HATU are recommended to ensure the reaction goes to completion.

  • 4. Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[12]

  • 5. In-Process Control (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling reaction (no free primary amines). Note: This test is for primary amines and will not work for the secondary amine of the building block itself after coupling. A chloranil test is a suitable alternative for secondary amines.

  • 6. Fmoc Deprotection: Add the Deprotection Solution (20% piperidine in DMF) to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for another 15 minutes. This removes the Fmoc group, liberating the N-terminal secondary amine for the next coupling cycle.[13]

  • 7. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling.

  • 8. Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

Protocol 4.3: Cleavage from Resin and Final Deprotection

Causality: A strong acid is required to cleave the bond anchoring the peptide to the resin and to remove the permanent protecting groups from amino acid side chains.[11] Scavengers are critical to capture the highly reactive carbocations generated during this process, preventing them from modifying sensitive residues like tryptophan or methionine.[12]

  • 1. Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under a high vacuum for at least 1 hour.

  • 2. Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • 3. Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • 4. Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA filtrate and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • 5. Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • 6. Drying: Dry the crude peptide pellet under a high vacuum.

  • 7. Analysis & Purification: Analyze the crude product using analytical RP-HPLC and LC-MS. Purify the target peptide using preparative RP-HPLC.

Application Beyond Peptides: Asymmetric Synthesis

Beyond its use in peptidomimetics, this compound is a valuable starting material for multi-step asymmetric syntheses.[14] Its rigid, stereodefined core can serve as a scaffold to control the stereochemical outcome of subsequent reactions, effectively transferring its chirality to new stereocenters in the target molecule.[][16]

G cluster_0 Chiral Building Block as a Stereochemical Director start Chiral Building Block (Defined Stereocenters) reaction Reaction with Prochiral Substrate start->reaction Step 1 transition Diastereomeric Transition State reaction->transition Step 2 product Chiral Product (New Stereocenter Formed with High Selectivity) transition->product Step 3

Caption: Conceptual flow of chirality transfer in asymmetric synthesis.

References

  • Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC. PubMed Central. Available at: [Link]

  • (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid - Chemical Suppliers. Chemical-Suppliers.com. Available at: [Link]

  • (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C8H13NO2. PubChem. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Peptide Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Introduction to Peptide Synthesis - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin. Royal Society of Chemistry. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block. ResearchGate. Available at: [Link]

  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. Available at: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. Available at: [Link]

  • An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. ACS Publications. Available at: [Link]

  • Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC. NIH National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. PubMed. Available at: [Link]

  • Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. Available at: [Link]

  • Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • (2S,3As,6As)-Octahydrocyclopenta[B]Pyrrole-2-Carboxylic Acid. MySkinRecipes. Available at: [Link]

Sources

Protocol for the synthesis of ramipril from (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, commencing from (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and critical process parameters.

Introduction

Ramipril is a potent prodrug that is metabolized in the liver to its active form, ramiprilat.[1] As an ACE inhibitor, it plays a crucial role in the management of hypertension and congestive heart failure by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] The stereochemical purity of Ramipril is paramount to its therapeutic efficacy, necessitating a stereoselective synthetic route. The synthesis outlined herein focuses on the coupling of the bicyclic amino acid, this compound, with the side chain N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine.

Synthetic Strategy Overview

The synthesis of Ramipril from this compound involves a multi-step process. The core of this strategy is the formation of an amide bond between the bicyclic amino acid and the N-substituted alanine derivative. To ensure the regioselectivity of this coupling and prevent unwanted side reactions, a protection-coupling-deprotection sequence is commonly employed.

A critical aspect of this synthesis is the preservation of the stereochemistry at all chiral centers. The starting material, this compound, possesses the desired stereoconfiguration for the final Ramipril molecule.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A this compound B Protection of Carboxylic Acid (e.g., Benzyl Ester Formation) A->B Protection C Protected Bicyclic Intermediate (e.g., Benzyl Ester) B->C E Peptide Coupling (e.g., DCC/HOBt) C->E Coupling Partner D N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine D->E Coupling Partner F Protected Ramipril Derivative (e.g., Ramipril Benzyl Ester) E->F G Deprotection (e.g., Hydrogenolysis) F->G Deprotection H Crude Ramipril G->H I Purification (Crystallization) H->I Purification J Pure Ramipril I->J

Caption: Overall workflow for the synthesis of Ramipril.

Part 1: Protection of this compound

To prevent the carboxylic acid moiety of the bicyclic starting material from participating in the subsequent amide bond formation, it is temporarily protected. A common and effective protecting group for this purpose is the benzyl ester. The benzyl group can be readily removed under mild conditions by catalytic hydrogenation, which typically does not affect other functional groups in the molecule.[2]

Protocol 1: Benzylation of this compound

Objective: To synthesize (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound155.1910.064.4
Benzyl alcohol108.1450 mL-
Thionyl chloride (SOCl₂)118.977.0 mL96.6
Diethyl ether74.12As needed-

Procedure:

  • Suspend this compound (10.0 g, 64.4 mmol) in benzyl alcohol (50 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (7.0 mL, 96.6 mmol) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The addition of thionyl chloride to benzyl alcohol in situ generates benzyl chloride and sulfur dioxide, which facilitates the esterification.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride as a white solid.

Part 2: Peptide Coupling

The central step in this synthesis is the coupling of the protected bicyclic intermediate with the N-substituted alanine derivative. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a well-established method for forming amide bonds while minimizing racemization.[3] HOBt acts as a catalyst by forming an activated ester with the carboxylic acid, which is less prone to side reactions and racemization than the intermediate formed with DCC alone.

Protocol 2: Coupling of Protected Intermediates

Objective: To synthesize (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
(2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate HCl281.7810.035.5
N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine279.339.935.5
1-Hydroxybenzotriazole (HOBt)135.135.238.5
Dicyclohexylcarbodiimide (DCC)206.337.737.3
Triethylamine (TEA)101.195.0 mL35.5
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • Suspend (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (10.0 g, 35.5 mmol) in dichloromethane (100 mL).

  • Cool the suspension to 0-5 °C and add triethylamine (5.0 mL, 35.5 mmol) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • In a separate flask, dissolve N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (9.9 g, 35.5 mmol) and HOBt (5.2 g, 38.5 mmol) in dichloromethane (100 mL).

  • Add the solution from step 3 to the suspension from step 2.

  • Add a solution of DCC (7.7 g, 37.3 mmol) in DCM to the reaction mixture at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour and then at room temperature for 18-24 hours.

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU and wash the solid with DCM.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Ramipril derivative as an oil.

Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation A R-COOH (Side Chain) C O-acylisourea intermediate A->C + B DCC B->C + E Activated HOBt Ester C->E + HOBt D HOBt D->E + G Ramipril Precursor (Amide Bond) E->G + R'-NH₂ F R'-NH₂ (Bicyclic Amine) F->G +

Caption: Simplified mechanism of DCC/HOBt mediated peptide coupling.

Part 3: Deprotection and Purification

The final step in the synthesis is the removal of the benzyl protecting group to yield Ramipril. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[2] The resulting crude Ramipril is then purified by crystallization to obtain the final product with high purity.

Protocol 3: Hydrogenolysis and Crystallization

Objective: To deprotect the benzyl ester and purify Ramipril.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)
Crude Ramipril benzyl ester506.64~18.0
10% Palladium on carbon (Pd/C)-1.8 g
Ethanol46.07200 mL
Diethyl ether74.12As needed
Hydrogen gas (H₂)2.02-

Procedure:

  • Dissolve the crude Ramipril benzyl ester (~18.0 g) in ethanol (200 mL).

  • Add 10% Pd/C (1.8 g) to the solution.

  • Subject the mixture to hydrogenation at a pressure of 3-4 bar for 4-6 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil.

  • Dissolve the oil in a minimal amount of a suitable solvent, such as ethyl acetate.

  • Slowly add a non-polar solvent like diethyl ether or hexane until turbidity is observed.

  • Allow the solution to stand at a low temperature (e.g., 4 °C) to induce crystallization.

  • Collect the crystalline solid by filtration, wash with a cold solvent mixture, and dry under vacuum to afford pure Ramipril.[4]

Characterization and Quality Control

The identity and purity of the synthesized Ramipril should be confirmed by various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any impurities.

  • Melting Point: To compare with the literature value for pure Ramipril.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DCC is a potent sensitizer and can cause severe allergic reactions. Avoid inhalation and skin contact.

  • Hydrogen gas is highly flammable. Perform hydrogenation in a properly equipped and ventilated area, away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

  • WO2009122433A2 - A process for preparation of ramipril - Google P
  • US20100324304A1 - Improved ramipril synthesis - Google P
  • Ramipril | C23H32N2O5 | CID 5362129 - PubChem. [Link]

  • US6407262B1 - Process for the preparation of Ramipril - Google P

Sources

Purity Determination of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid: A Validated HPLC Method for a Polar, Non-Chromophoric Analyte

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. This molecule, a bicyclic amino acid analogue, presents significant analytical challenges due to its high polarity and lack of a native UV chromophore, making standard reversed-phase HPLC with UV detection ineffective. We address these challenges by employing a pre-column derivatization strategy, which enhances both chromatographic retention and detectability. The detailed protocol herein describes a reversed-phase HPLC method with UV detection following derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl). Furthermore, this document outlines a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a quality control environment. Alternative analytical strategies, including Hydrophilic Interaction Chromatography (HILIC) and Charged Aerosol Detection (CAD), are also discussed.

The Analytical Challenge & Strategic Approach

The quantitative analysis of this compound is complicated by two primary physicochemical properties:

  • Extreme Polarity: With a computed XLogP3 value of -1.6, the molecule is highly hydrophilic[1]. This property leads to poor retention on traditional nonpolar stationary phases (like C18) used in reversed-phase HPLC, often causing the analyte to elute in the void volume with other unretained impurities[2][3][4].

  • Lack of a Chromophore: The molecule is composed of saturated aliphatic rings and carboxylic acid/amine functional groups, which do not absorb light in the conventional UV-Vis spectrum (200-800 nm). This renders direct detection by standard photodiode array (PDA) or UV detectors highly insensitive[2][3][5].

To overcome these obstacles, a strategic approach is required. The primary strategy detailed in this note is Reversed-Phase HPLC with Pre-column Derivatization . This well-established technique modifies the analyte to make it amenable to common analytical instrumentation[6]. The derivatization reaction attaches a molecule with a strong chromophore and a hydrophobic moiety to the analyte's secondary amine. This transformation simultaneously solves both core problems:

  • Increases Hydrophobicity: The addition of the large, nonpolar fluorenyl group significantly increases the molecule's affinity for the C18 stationary phase, enabling robust retention and gradient-based separation[2].

  • Imparts UV Absorbance and/or Fluorescence: The derivatizing agent acts as a tag that can be readily detected. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice as it reacts efficiently with secondary amines and its derivative has strong UV absorbance (~266 nm) and can also be detected with high sensitivity by a fluorescence detector[7].

This approach was selected for its robustness, accessibility in most analytical laboratories, and the high sensitivity achievable, particularly with fluorescence detection[7][8].

Detailed Experimental Protocol

This section provides a self-contained, step-by-step protocol for the purity analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard and sample batches.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Water should be of high purity (e.g., Milli-Q or equivalent).

  • Reagents:

    • 9-fluorenylmethyl chloroformate (FMOC-Cl)

    • Borate Buffer (0.1 M, pH 8.5)

    • Glacial Acetic Acid

    • Reagent-grade Acetone

Instrumentation
  • HPLC system with a gradient pump, autosampler with derivatization capability (or manual procedure), column thermostat, and a UV/Vis or Photodiode Array (PDA) Detector. A Fluorescence Detector (FLD) is recommended for higher sensitivity.

  • Analytical balance

  • pH meter

  • Vortex mixer and sonicator

Solution Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM solution of ammonium acetate in water and adjust the pH to 6.5 with glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • FMOC Reagent Solution: Dissolve 25 mg of FMOC-Cl in 10 mL of acetone. Prepare this solution fresh daily.

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of Sample Diluent to create a 1.0 mg/mL stock solution.

  • Sample Solution: Prepare sample solutions at the same concentration (1.0 mg/mL) using the Sample Diluent.

Automated Pre-column Derivatization and HPLC Analysis

The following procedure can be programmed into an autosampler capable of automated reagent addition and injection[6][7].

  • Transfer 100 µL of the sample or standard solution to an autosampler vial.

  • Add 200 µL of Borate Buffer (0.1 M, pH 8.5). Mix well.

  • Add 200 µL of the FMOC Reagent Solution. Cap immediately and vortex for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Optional Quenching Step: Add 50 µL of a quenching reagent like 1-aminoadamantane to react with excess FMOC-Cl, though this is often unnecessary as the excess reagent is chromatographically separated.

  • Inject 10 µL of the resulting solution into the HPLC system.

HPLC Operating Parameters

All quantitative data should be summarized in a structured table for clarity.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmStandard column chemistry suitable for hydrophobic FMOC derivatives.
Mobile Phase A 20 mM Ammonium Acetate, pH 6.5Volatile buffer, compatible with MS if needed. pH control ensures consistent peak shape.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the hydrophobic derivative.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% BGradient is necessary to elute the strongly retained derivative and clean the column.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature improves peak efficiency and reduces viscosity.
Detection (UV) 266 nmWavelength for maximum absorbance of the FMOC derivative[7].
Detection (FLD) Excitation: 266 nm, Emission: 305 nmProvides higher sensitivity and selectivity compared to UV detection[7][8].
Injection Volume 10 µL

Method Validation Strategy per ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[9]. For a purity method, the following parameters, as defined by the ICH Q2(R1) guideline, must be assessed[9][10][11].

Method_Validation cluster_desc MV Method Validation (ICH Q2) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Robustness Robustness MV->Robustness Desc_Spec Ability to assess analyte in the presence of impurities. Specificity->Desc_Spec Desc_Lin Proportionality of signal to analyte concentration. Linearity->Desc_Lin Desc_Acc Closeness of test results to the true value. Accuracy->Desc_Acc Desc_Prec Agreement among a series of measurements. Precision->Desc_Prec Desc_LOD Lowest amount detectable, not necessarily quantifiable. LOD_LOQ->Desc_LOD Desc_Rob Capacity to remain unaffected by small, deliberate variations. Robustness->Desc_Rob

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

Protocol for Validation:
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances. The method is specific if the principal peak is free from interference at its retention time. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that degradation products do not co-elute with the main peak.

  • Linearity: Prepare a series of at least five concentrations of the derivatized standard, typically ranging from 50% to 150% of the nominal sample concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples of known concentration (e.g., by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery at each level. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate analyses of the same homogenous sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD over these variables should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Introduce small, deliberate changes to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Alternative and Orthogonal Analytical Techniques

While the derivatization-based RP-HPLC method is robust and accessible, alternative technologies can provide orthogonal data, which is valuable for method validation and in-depth investigations.

Analytical_Workflow Sample Sample Weighing & Dissolution Deriv Pre-Column Derivatization (FMOC) Sample->Deriv Add Reagents Inject HPLC Injection & Separation Deriv->Inject Inject Derivatized Mix Detect UV / Fluorescence Detection Inject->Detect Data Data Acquisition & Integration Detect->Data Result Purity Calculation (% Area Normalization) Data->Result

Caption: Standard workflow for purity analysis via pre-column derivatization HPLC.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds without derivatization[12][13]. The separation occurs on a polar stationary phase with a high-organic mobile phase. This technique, when coupled with mass spectrometry (HILIC-MS), provides a powerful method for direct analysis, offering both retention and mass-based identification of impurities[12][13][14].

  • Charged Aerosol Detection (CAD): CAD is a universal detection method that can measure any non-volatile analyte, independent of its optical properties[15][16]. It works by nebulizing the column eluent, creating charged aerosol particles from the analyte, and measuring the resulting electrical charge[17][18]. An HPLC system using a HILIC or a suitable reversed-phase column with a CAD detector can quantify the underivatized parent compound and its impurities, providing a truly orthogonal check on the primary purity method[15].

Conclusion

The purity of this compound can be reliably determined using reversed-phase HPLC following a straightforward and robust pre-column derivatization with FMOC-Cl. This approach effectively overcomes the inherent analytical challenges of high polarity and the absence of a chromophore. The provided protocol, when formally validated according to ICH Q2(R1) guidelines, is suitable for use in research, development, and quality control laboratories for the release testing and stability monitoring of this compound. The discussion of orthogonal methods like HILIC-MS and HPLC-CAD provides a framework for comprehensive characterization and validation efforts.

References

  • Baqai Institute of Pharmaceutical Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1).
  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc.
  • Agilent Technologies, Inc. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note.
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods. Technical Note.
  • Garg, S., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PLOS ONE.
  • Tarrach, K. L., et al. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ESA Biosciences.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26338865, (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. PubChem.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal.
  • Lovejoy, K., et al. Amino acid analysis of mammalian cell culture medium by liquid chromatography with UV and fluorescence detection and derivatization. Thermo Fisher Scientific. Application Note 73057.
  • Thermo Fisher Scientific. (n.d.). Charged Aerosol Detection – See What Other Universal Detectors Are Missing. Technical Note.
  • Guo, L. (2009). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. BioProcess International.
  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Application Note.
  • Park, S. H., et al. Underivatized amino acid analysis in wine by HILIC separation and mass detection. Thermo Fisher Scientific. Application Note 73151.
  • Waters Corporation. (2022). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Rejtar, T., et al. (2009). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health.
  • Dixon, R. W., & Peterson, D. S. (2002). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ResearchGate.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov.
  • Al-Saadi, J. (2019). What is the best reagent for derivatization in determination of amino acids?. ResearchGate.
  • HILICON. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International.
  • Zhou, Y. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu. Application News No. L579.
  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters.com.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov.
  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Wikipedia. (n.d.). Charged aerosol detector. Wikipedia.org.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a conformationally constrained bicyclic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor Ramipril.[1][2] Its rigid structure, a derivative of proline, imparts specific conformational preferences that are essential for its biological activity when incorporated into larger molecules. A thorough understanding of its three-dimensional structure and dynamics in solution is therefore paramount for quality control, synthetic route optimization, and the rational design of new therapeutic agents. This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of this important synthetic intermediate. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY/ROESY) NMR experiments, coupled with an in-depth discussion on spectral interpretation for complete structural assignment and stereochemical confirmation.

Introduction: The Significance of Conformational Constraint

Proline and its analogues are unique among amino acids due to the cyclic nature of their side chain, which restricts the conformational freedom of the peptide backbone.[3] This inherent rigidity is a powerful tool in medicinal chemistry for locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity. This compound, with its fused cyclopentane and pyrrolidine ring system, represents a highly constrained proline analogue.[4] The precise stereochemistry of its three chiral centers—(2S,3aR,6aR)—dictates the spatial orientation of the carboxylic acid group and the overall puckering of the bicyclic system, which is fundamental to its role as a key intermediate in the synthesis of Ramipril.[1][5]

NMR spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules in solution.[6] This guide will demonstrate how a suite of NMR experiments can be systematically applied to:

  • Unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts.

  • Determine through-bond scalar couplings (J-couplings) to map the covalent framework.

  • Establish through-space proximities using the Nuclear Overhauser Effect (NOE) to confirm the relative stereochemistry of the chiral centers.

Experimental Section: Protocols for NMR Data Acquisition

Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra of this compound.

Protocol:

  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. The hydrochloride salt of the compound is commonly used.[2][7]

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents. D₂O is preferred for observing the exchange of the labile N-H and COOH protons, while CD₃OD can provide better resolution for the aliphatic signals. For this guide, we will consider D₂O as the primary solvent.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.6 mL of D₂O. This concentration range provides a good balance between signal-to-noise and potential aggregation issues.

  • Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • pH Adjustment: The ionization state of the carboxylic acid and the secondary amine will affect the chemical shifts. Adjust the pD of the D₂O solution if necessary, using dilute DCl or NaOD to ensure a consistent chemical environment. A pD around 7 is a good starting point.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the final solution into a high-quality 5 mm NMR tube using a syringe filter.

NMR Instrumentation and Data Acquisition Workflow

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing modern, gradient-enhanced 2D experiments.

Workflow for NMR Data Acquisition

G a ¹H NMR Acquisition (Quantitative) c ¹H-¹H COSY (Scalar Coupling) a->c b ¹³C{¹H} NMR Acquisition d ¹H-¹³C HSQC (Direct C-H Correlation) b->d f Structure Assignment c->f d->f e ¹H-¹H NOESY/ROESY (Through-Space Correlation) g Stereochemistry Confirmation e->g f->g G mol C2 C2 C3a C3a C6a C6a N1 N1 C3 C3 C4 C4 C5 C5 C6 C6 COOH COOH

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will be characterized by a series of multiplets in the aliphatic region (typically 1.0-4.5 ppm).

  • H2 (α-proton): This proton, being alpha to the carboxylic acid, is expected to be downfield, likely appearing as a doublet of doublets or a triplet around 3.5-4.0 ppm.

  • H3a and H6a (Bridgehead Protons): These protons are at the fusion of the two rings and will show complex splitting patterns due to couplings with multiple neighbors. Their chemical shifts will be influenced by the ring strain and stereochemistry.

  • Cyclopentane and Pyrrolidine Protons (H3, H4, H5, H6): These will appear as a complex series of overlapping multiplets in the upfield region (1.2-2.5 ppm). The diastereotopic nature of the methylene protons (e.g., the two protons at C4) will result in them having different chemical shifts and couplings, further complicating this region.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals.

Carbon Atom Expected Chemical Shift (ppm) Rationale
COOH 175-180Typical for a carboxylic acid carbonyl.
C2 60-65Alpha to both a nitrogen and a carboxyl group.
C6a 55-60Alpha to nitrogen.
C3a 40-45Bridgehead carbon.
C3, C4, C5, C6 25-40Aliphatic carbons of the cyclopentane and pyrrolidine rings.
2D NMR for Complete Assignment

The COSY (Correlation Spectroscopy) experiment is fundamental for establishing proton-proton connectivity through bonds. [8]

  • Starting Point: Begin with the most downfield, well-resolved signal, predicted to be H2.

  • Tracing Connectivity: A cross-peak between H2 and the protons on C3 will be observed. From the C3 protons, further cross-peaks will connect to the protons on C4, and so on, allowing for the tracing of the entire cyclopentane ring spin system. A separate spin system will exist for the pyrrolidine ring, which can be traced from H6a to the protons on C6 and C5. The bridgehead proton H3a will show correlations to protons on both rings (C3 and C4).

The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon. [8]This experiment is invaluable for assigning the ¹³C spectrum based on the already determined ¹H assignments from the COSY spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond.

Data Assignment Workflow

G A Identify H2 in ¹H NMR (Downfield Signal) B Trace Spin Systems via ¹H-¹H COSY A->B C Assign ¹H Spectrum B->C D Assign ¹³C Spectrum via ¹H-¹³C HSQC C->D E Confirm Stereochemistry via ¹H-¹H NOESY/ROESY D->E

Caption: Logical workflow for NMR spectral assignment.

Stereochemistry Confirmation with NOESY/ROESY

The NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the definitive method for confirming the relative stereochemistry by identifying protons that are close to each other in space, irrespective of bonding. [8][9]For a molecule of this size, ROESY may provide clearer, unambiguous correlations. The key NOE correlations expected for the (2S,3aR,6aR) isomer are:

  • H2 and H3a: These protons are on the same face of the pyrrolidine ring (cis relationship) and should exhibit a strong NOE cross-peak.

  • H3a and H6a: These bridgehead protons are also cis to each other in this specific isomer, which is a defining feature. A clear NOE between them would be strong evidence for this stereochemical assignment.

  • H2 and H6a: In contrast, H2 and H6a are on opposite faces of the pyrrolidine ring (trans relationship). The absence or very weak intensity of an NOE cross-peak between them would further support the assigned stereochemistry.

The presence and absence of these key spatial correlations provide a self-validating system for confirming the (2S,3aR,6aR) stereochemistry and distinguishing it from other possible diastereomers. [8]

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural and stereochemical elucidation of this compound. By systematically applying the protocols and analytical strategies outlined in this note—progressing from 1D spectral analysis to COSY and HSQC for covalent structure assignment, and culminating in NOESY/ROESY for stereochemical confirmation—researchers can confidently verify the identity and purity of this crucial pharmaceutical intermediate. This rigorous characterization is fundamental to ensuring the quality and efficacy of the final active pharmaceutical ingredients derived from it.

References

  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104817486A - Ramipril intermediate synthesis method.
  • Chemistry LibreTexts. (2021, August 15). 5.4: NOESY Spectra. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. Retrieved January 24, 2026, from [Link]

  • Spectroscopy Online. (2014, November 1). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Conformational Preferences of α-Substituted Proline Analogues. Retrieved January 24, 2026, from [Link]

  • Duke University. (n.d.). Four-Dimensional NMR Spectroscopy of a 723-Residue Protein: Chemical Shift Assignments and Secondary Structure of Malate Synthase G. Retrieved January 24, 2026, from [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Determining Protein Structures from NOESY Distance Constraints by Semidefinite Programming. Retrieved January 24, 2026, from [Link]

  • Varian NMR. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved January 24, 2026, from [Link]

  • Recent Science. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Retrieved January 24, 2026, from [Link]

  • Bruker. (n.d.). Basic 2D NMR experiments. Retrieved January 24, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US20100324304A1 - Improved ramipril synthesis.
  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP3154940B1 - PROCESS FOR THE PREPARATION OF RAMIPRIL.
  • PubChem. (n.d.). Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Conformational landscape of substituted prolines. Retrieved January 24, 2026, from [Link]

  • University of California, San Diego. (n.d.). The very basics of NMR of proteins. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2021). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols: (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid in Enzyme Catalysis Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Conformationally Constrained Proline Analogue for Mechanistic Enzyme Studies

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a bicyclic amino acid that serves as a conformationally restricted analogue of L-proline. Its rigid structure, featuring a fused cyclopentane and pyrrolidine ring system, makes it an invaluable tool for probing the active sites of enzymes that recognize or process proline residues. The fixed stereochemistry of this molecule allows for the dissection of specific steric and electronic interactions within an enzyme's catalytic pocket, providing insights that are often unattainable with the more flexible L-proline.

Primarily recognized as a key chiral intermediate in the synthesis of the potent Angiotensin-Converting Enzyme (ACE) inhibitor, Ramipril, the utility of this compound extends beyond synthetic chemistry.[1][2] Its structural similarity to the proline moiety in many enzyme substrates and inhibitors suggests its potential as a versatile molecular probe in various enzyme catalysis studies.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this unique molecule to investigate the mechanisms of several key enzyme classes, including Angiotensin-Converting Enzyme (ACE), Proline Dehydrogenase (PRODH), and Peptidyl-Prolyl Isomerases (PPIases).

I. Angiotensin-Converting Enzyme (ACE): Probing the Active Site of a Key Blood Pressure Regulator

Scientific Rationale: The most direct application of this compound in enzyme catalysis stems from its role as a precursor to Ramipril.[3][4] Ramipril is a prodrug that is hydrolyzed in vivo to its active diacid form, Ramiprilat, a potent inhibitor of ACE. ACE is a zinc-dependent metalloprotease that plays a critical role in the renin-angiotensin system (RAS) by converting angiotensin I to the vasoconstrictor angiotensin II.[4][[“]] The bicyclic core of Ramiprilat, derived from the title compound, is crucial for its high-affinity binding to the ACE active site.

By studying the interaction of this compound with ACE, researchers can gain fundamental insights into the structural requirements for inhibitor binding and the catalytic mechanism of the enzyme. This compound can be used as a competitive inhibitor to probe the S1' and S2' pockets of the ACE active site.

Experimental Workflow: ACE Inhibition Assay

ACE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_ace Prepare ACE Solution mix_reagents Mix Buffer, Inhibitor, and ACE prep_ace->mix_reagents prep_substrate Prepare HHL Substrate prep_inhibitor Prepare this compound Solutions prep_inhibitor->mix_reagents prep_buffer Prepare Assay Buffer prep_buffer->prep_ace prep_buffer->prep_substrate prep_buffer->prep_inhibitor pre_incubate Pre-incubate mix_reagents->pre_incubate Allow inhibitor binding add_substrate Add HHL Substrate pre_incubate->add_substrate Initiate reaction incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with HCl) incubate->stop_reaction read_absorbance Read Absorbance at 228 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for ACE inhibition assay.

Protocol: Spectrophotometric Assay for ACE Inhibition

This protocol is adapted from standard methods for determining ACE activity using the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).[6][7]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

  • This compound

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3

  • 1 M HCl

  • Spectrophotometer capable of reading at 228 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • ACE Solution: Prepare a stock solution of ACE in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically 10-20 mU/mL.

    • Substrate Solution: Prepare a 5 mM stock solution of HHL in assay buffer.

    • Inhibitor Solutions: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 1 µM to 10 mM).

  • Assay Setup (for a 96-well plate):

    • Blank: 180 µL of assay buffer and 20 µL of 1 M HCl.

    • Control (No Inhibitor): 80 µL of assay buffer, 20 µL of ACE solution, and 100 µL of HHL substrate solution.

    • Inhibitor Wells: 80 µL of inhibitor solution at various concentrations, 20 µL of ACE solution, and 100 µL of HHL substrate solution.

  • Assay Protocol:

    • To the appropriate wells, add the assay buffer and the inhibitor solutions.

    • Add the ACE solution to the control and inhibitor wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the HHL substrate solution to all wells except the blank.

    • Incubate the plate at 37°C for 30-60 minutes (the optimal time should be determined empirically to ensure the reaction is in the linear range).

    • Stop the reaction by adding 20 µL of 1 M HCl to all wells (except the blank, which already contains HCl).

    • Read the absorbance of each well at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Proline Dehydrogenase (PRODH): A Potential Tool for Studying Proline Metabolism

Scientific Rationale: Proline dehydrogenase (PRODH) is a flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[8][9] Given that this compound is a rigid proline analogue, it has the potential to act as a competitive inhibitor of PRODH by binding to the active site but being unable to undergo oxidation. Studying its interaction with PRODH can provide valuable information about the conformational requirements of the enzyme's active site.

Experimental Workflow: PRODH Inhibition Assay

PRODH_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_prodh Prepare PRODH Enzyme mix_reagents Mix Assay Mix, Inhibitor, and PRODH prep_prodh->mix_reagents prep_proline Prepare L-Proline Substrate add_proline Add L-Proline prep_proline->add_proline prep_inhibitor Prepare Bicyclic Proline Analogue prep_inhibitor->mix_reagents prep_assay_mix Prepare Assay Mix (Buffer, DCPIP, PMS) prep_assay_mix->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->add_proline Initiate reaction monitor_absorbance Monitor Absorbance Decrease at 600 nm add_proline->monitor_absorbance calculate_rate Calculate Reaction Rate monitor_absorbance->calculate_rate plot_kinetics Plot Michaelis-Menten & Lineweaver-Burk calculate_rate->plot_kinetics determine_ki Determine Ki plot_kinetics->determine_ki

Caption: Workflow for PRODH inhibition assay.

Protocol: Spectrophotometric Assay for PRODH Inhibition

This protocol is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of proline by PRODH.[10][11]

Materials:

  • Purified or mitochondrial preparations of Proline Dehydrogenase (PRODH)

  • This compound

  • L-Proline

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 2.5 mM MgCl₂, 1 mM KCN, and 0.5 mM FAD

  • 2,6-dichlorophenolindophenol (DCPIP) stock solution

  • Phenazine methosulfate (PMS) stock solution

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Reagent Preparation:

    • PRODH Enzyme: Prepare a suitable dilution of the PRODH enzyme in assay buffer. The optimal concentration should be determined empirically.

    • L-Proline Solution: Prepare a stock solution of L-proline in assay buffer. A range of concentrations will be needed for kinetic analysis.

    • Inhibitor Solutions: Prepare a stock solution and serial dilutions of this compound in assay buffer.

    • Reaction Mix: Prepare a reaction mix containing assay buffer, DCPIP (final concentration ~60 µM), and PMS (final concentration ~0.5 mM).

  • Assay Protocol:

    • In a cuvette or microplate well, combine the reaction mix, the PRODH enzyme, and the inhibitor solution (or buffer for the control).

    • Pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the L-proline solution.

    • Immediately monitor the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to PRODH activity.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of absorbance change) for each substrate and inhibitor concentration.

    • To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of L-proline and a fixed concentration of the inhibitor.

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots. A competitive inhibition pattern would show an increase in the apparent Km with no change in Vmax.

III. Peptidyl-Prolyl Isomerases (PPIases): Investigating Protein Folding and Regulation

Scientific Rationale: Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[12][13] Given that this compound is a rigid proline analogue, it can be incorporated into synthetic peptide substrates to probe the active site of PPIases. By replacing a proline residue with this analogue, researchers can investigate how the conformational restriction affects substrate binding and the catalytic mechanism of isomerization.

Experimental Workflow: PPIase Activity Assay

PPIase_Activity_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ppiase Prepare PPIase Enzyme mix_reagents Mix Peptide and PPIase prep_ppiase->mix_reagents prep_peptide Synthesize Peptide Substrate with Bicyclic Analogue prep_peptide->mix_reagents prep_chymotrypsin Prepare Chymotrypsin Solution add_chymotrypsin Add Chymotrypsin prep_chymotrypsin->add_chymotrypsin prep_buffer Prepare Assay Buffer prep_buffer->prep_ppiase prep_buffer->prep_peptide prep_buffer->prep_chymotrypsin incubate_ppiase Allow Isomerization mix_reagents->incubate_ppiase incubate_ppiase->add_chymotrypsin monitor_cleavage Monitor Peptide Cleavage (e.g., Absorbance/Fluorescence) add_chymotrypsin->monitor_cleavage calculate_rate Calculate Rate of Isomerization monitor_cleavage->calculate_rate compare_rates Compare with Native Proline Peptide calculate_rate->compare_rates

Sources

Industrial scale synthesis of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Industrial Scale Synthesis of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Foreword: Navigating Stereochemical Complexity in Bicyclic Amino Acid Synthesis

This compound is a stereoisomer of a key building block in the synthesis of Ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor. While the industrial synthesis of the Ramipril intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is well-documented, the specific synthesis of the (2S,3aR,6aR) diastereomer on an industrial scale is less commonly described in publicly available literature. This is primarily because it is often an undesired byproduct in the synthesis of the active pharmaceutical ingredient.

This document provides a comprehensive guide for the proposed industrial-scale synthesis of this compound. The protocols and methodologies outlined herein are based on established principles of organic synthesis and draw from patented industrial processes for related compounds. The proposed route emphasizes stereochemical control and efficient purification strategies to isolate the desired diastereomer.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but also the scientific reasoning behind the chosen synthetic strategy, thereby enabling adaptation and optimization for specific manufacturing environments.

Synthetic Strategy: A Multi-step Approach to Stereochemical Precision

The proposed synthetic route for this compound is a multi-step process that begins with readily available starting materials and incorporates a key enzymatic resolution step to establish the desired stereochemistry early in the synthesis. The overall strategy can be divided into four main stages:

  • Synthesis of the Racemic Precursor: Condensation of cyclopentanone with an N-acetylated glycine ester to form a racemic cyclopentenyl amino acid derivative.

  • Enzymatic Resolution: Stereoselective hydrolysis of the ester group of the racemic precursor to yield the optically pure (S)-acid.

  • Reductive Cyclization: Intramolecular reductive amination of the keto-acid to form the bicyclic lactam.

  • Diastereoselective Reduction and Hydrolysis: Reduction of the lactam to the corresponding amine, followed by hydrolysis of the protecting group to yield the final product.

This approach is designed to be scalable and to provide control over the stereochemistry at each critical step.

Visualizing the Synthetic Workflow

Synthetic_Workflow A Cyclopentanone + N-acetylglycine ethyl ester B Racemic (Z)-ethyl 2-(acetylamino)-2-(cyclopent-1-en-1-yl)acetate A->B C (S)-2-(acetylamino)-2-(cyclopent-1-en-1-yl)acetic acid B->C D (S)-2-amino-2-(cyclopentyl)acetic acid hydrochloride C->D E (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrol-2-one D->E F This compound E->F

Figure 1: Proposed synthetic workflow for this compound.

Detailed Protocols and Methodologies

Stage 1: Synthesis of Racemic (Z)-ethyl 2-(acetylamino)-2-(cyclopent-1-en-1-yl)acetate

This initial step involves a Knoevenagel condensation between cyclopentanone and N-acetylglycine ethyl ester. The reaction is typically catalyzed by a base and involves the removal of water to drive the equilibrium towards the product.

Protocol:

  • To a stirred solution of N-acetylglycine ethyl ester (1.0 eq) and cyclopentanone (1.1 eq) in toluene (5 vol), add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water (2 x 2 vol) and brine (1 x 2 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or crystallization.

Table 1: Reagents and Conditions for Stage 1

Reagent/ParameterQuantity/ValuePurpose
N-acetylglycine ethyl ester1.0 eqStarting material
Cyclopentanone1.1 eqStarting material
Toluene5 volSolvent
Piperidine0.1 eqBase catalyst
Acetic acid0.1 eqAcid co-catalyst
TemperatureRefluxReaction condition
Reaction Time4-6 hoursVaries with scale
Stage 2: Enzymatic Resolution of (Z)-ethyl 2-(acetylamino)-2-(cyclopent-1-en-1-yl)acetate

Enzymatic resolution is a key step to introduce chirality. A lipase enzyme is used for the stereoselective hydrolysis of the ethyl ester to the corresponding carboxylic acid. This method offers high enantioselectivity under mild reaction conditions.

Protocol:

  • Suspend the racemic ester (1.0 eq) in a phosphate buffer solution (pH 7.0, 10 vol).

  • Add a lipase enzyme (e.g., from Candida antarctica, immobilized) (0.1-1% w/w).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by HPLC, measuring the formation of the acid and the consumption of the ester.

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the (S)-acid with ethyl acetate (3 x 5 vol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the optically enriched (S)-acid.

Table 2: Parameters for Enzymatic Resolution

ParameterValueRationale
Substrate Concentration10% w/vOptimal for enzyme activity
pH7.0Maintained by phosphate buffer
Temperature30-40 °COptimal for lipase activity
EnzymeImmobilized Lipase B from Candida antarcticaHigh stereoselectivity
Reaction Time24-48 hoursMonitored by HPLC
Stage 3: Reductive Cyclization to (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrol-2-one

This stage involves the hydrogenation of the double bond and the reductive amination of the ketone with the amino group to form the bicyclic lactam. The stereochemistry at the newly formed chiral centers (3a and 6a) is influenced by the catalyst and reaction conditions. To favor the trans (3aR, 6aR) configuration, a substrate-controlled hydrogenation is sought.

Protocol:

  • Dissolve the (S)-acid from Stage 2 (1.0 eq) in a suitable solvent such as methanol or acetic acid (10 vol).

  • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C, 5% w/w).

  • Pressurize the reactor with hydrogen gas (50-100 psi).

  • Heat the reaction mixture to 50-60 °C and stir vigorously.

  • Monitor the hydrogen uptake and the reaction progress by HPLC.

  • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude lactam.

  • The crude product can be purified by crystallization or column chromatography.

Table 3: Conditions for Reductive Cyclization

ParameterValueRationale
Catalyst5% Pd/CEffective for hydrogenation
SolventMethanol or Acetic AcidGood solubility of substrate
Hydrogen Pressure50-100 psiSufficient for reduction
Temperature50-60 °CAccelerates reaction rate
Reaction Time12-24 hoursMonitored by HPLC
Stage 4: Reduction and Hydrolysis to this compound

The final stage involves the reduction of the lactam to the corresponding cyclic amine and subsequent hydrolysis of the protecting group, if any, to yield the final product.

Protocol:

  • To a solution of the lactam from Stage 3 (1.0 eq) in an ethereal solvent like THF (10 vol), slowly add a reducing agent such as lithium aluminum hydride (LiAlH4, 2.0 eq) at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude amine is then subjected to acidic hydrolysis by refluxing in 6M HCl to remove the N-acetyl group (if still present) and hydrolyze any remaining ester.

  • After hydrolysis, the solution is concentrated, and the product is isolated, for instance, by crystallization from a suitable solvent system like ethanol/ether.

Table 4: Reagents and Conditions for the Final Stage

Reagent/ParameterQuantity/ValuePurpose
Lithium aluminum hydride2.0 eqReducing agent for lactam
Tetrahydrofuran (THF)10 volSolvent
Temperature0 °C to refluxReaction conditions
6M Hydrochloric acid5-10 volFor hydrolysis
Reaction Time2-4 hours (reduction), 4-8 hours (hydrolysis)Varies with scale

Quality Control and Analytical Methods

To ensure the purity and identity of the final product and intermediates, a comprehensive set of analytical methods should be employed at each stage of the synthesis.

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, determine purity, and quantify diastereomeric excess. A chiral column is necessary to separate the different stereoisomers. As noted in the literature, the (2S,3aR,6aR) isomer has a distinct retention time from the (2S,3aS,6aS) isomer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Optical Rotation: To measure the specific rotation of the chiral intermediates and the final product.

Safety Considerations

Industrial-scale organic synthesis requires strict adherence to safety protocols. The following are key safety considerations for this process:

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly designed and rated high-pressure reactor with appropriate safety features.

  • Lithium Aluminum Hydride: LiAlH4 is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. It must be handled under an inert atmosphere (nitrogen or argon) by trained personnel. The quenching process must be performed with extreme care.

  • Solvents: Toluene, THF, and other organic solvents are flammable and have associated health risks. Adequate ventilation and personal protective equipment (PPE) are essential.

  • Acids and Bases: Concentrated acids and bases are corrosive. Appropriate PPE, including gloves, goggles, and lab coats, must be worn.

Conclusion and Future Perspectives

The proposed industrial-scale synthesis of this compound provides a viable pathway for the production of this specific diastereomer. The key to success lies in the careful control of the enzymatic resolution and the diastereoselective reduction steps. Further optimization of reaction conditions, catalyst selection, and purification methods may be required to achieve the desired purity and yield on a large scale.

The availability of this specific stereoisomer can be valuable for researchers studying structure-activity relationships of ACE inhibitors and for the development of novel pharmaceuticals. The methodologies described in this guide offer a solid foundation for such endeavors.

References

  • Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative. CN102167680B.
  • Method for the synthesis of a ramipril intermediate. EP2344455A1.
  • Method for the synthesis of a ramipril intermediate. US8263784B2.
  • A method for preparing ramipril. EP2598479B1.
  • Improved ramipril synthesis. US20100324304A1.
  • Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. J Med Chem. 1985;28(11):1558-60. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. This document provides in-depth guidance, troubleshooting, and detailed protocols for researchers, chemists, and drug development professionals. As a key chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Ramipril, achieving high purity of this compound is critical for downstream applications.[1][2]

The unique zwitterionic nature of this bicyclic amino acid presents specific purification challenges that differ significantly from neutral organic molecules. This guide is designed to explain the causality behind our recommended experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this molecule.

Q1: What are the primary challenges in purifying this compound?

A: The principal challenges stem from its molecular structure:

  • Zwitterionic Character: Like other amino acids, this compound possesses both a basic secondary amine and an acidic carboxylic acid group. This results in it existing as a zwitterion (internal salt) at neutral pH, leading to high polarity, good water solubility, and very poor solubility in common non-polar organic solvents. This makes standard extraction and silica gel chromatography difficult.[3][4]

  • Stereochemical Purity: The molecule contains three chiral centers. Synthetic routes can sometimes produce diastereomeric impurities that may be difficult to separate from the desired (2S,3aR,6aR) isomer.[5][6]

  • Removal of Inorganic Salts: Syntheses and pH adjustments often introduce inorganic salts (e.g., NaCl, Na₂SO₄) that can co-precipitate with the product. Removing these water-soluble salts from the water-soluble product requires specific techniques.

Q2: Can I use standard silica gel flash chromatography for purification?

A: It is generally not recommended for the free amino acid. The zwitterionic form will interact very strongly with the acidic silica gel, leading to significant tailing, poor recovery, or complete retention on the column.[7] Flash chromatography is, however, a viable and common method for purifying protected intermediates, such as N-Boc or ester derivatives, which are not zwitterionic and have better solubility in typical organic eluents like hexane/ethyl acetate or dichloromethane/methanol.[1]

Q3: What is the most effective first-pass purification strategy for removing major impurities?

A: For crude material, the most direct and often most effective initial purification method is crystallization via isoelectric point (pI) precipitation . By carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point, the net charge on the molecule becomes zero, drastically reducing its solubility in water and causing it to precipitate or crystallize, leaving many charged impurities and inorganic salts behind in the solution.[3]

Q4: My final product is an oil that won't solidify. What is the likely cause?

A: This is a common issue. The failure to solidify can be due to several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the formation of a stable crystal lattice.

  • Residual Solvent: Trapped water or organic solvents can prevent crystallization.

  • Hygroscopicity: The compound may be hygroscopic, absorbing atmospheric moisture to form a viscous oil.[8]

  • Incorrect pH: If the pH is not precisely at the isoelectric point, a portion of the compound may remain in its more soluble salt form.

Troubleshooting involves ensuring the pH is correct, drying the material under a high vacuum, and/or attempting to triturate the oil with a non-solvent like diethyl ether or acetone to induce solidification.[8]

Section 2: Purification Method Selection Guide

Choosing the right purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a logical workflow for selecting the optimal method.

Purification_Decision_Tree start Crude Product (Post-synthesis workup) purity_check Assess Purity & Impurities (NMR, LC-MS) start->purity_check impurity_type What is the primary impurity? purity_check->impurity_type salts Inorganic Salts Reagents impurity_type->salts  High salt content organic Organic By-products Starting Material impurity_type->organic Significant organic impurities isomers Diastereomers impurity_type->isomers Isomeric impurities detected crystallization Method 1: Isoelectric Point Crystallization salts->crystallization For bulk removal iex Method 2: Ion-Exchange Chromatography (IEX) organic->iex Good resolution hplc Method 3: Preparative Chiral HPLC isomers->hplc High resolution required crystallization->purity_check Re-assess purity iex->purity_check Re-assess purity

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield After Crystallization 1. Incorrect pH: The pH was not at the isoelectric point (pI), where solubility is at a minimum. 2. Incomplete Precipitation: The solution was not sufficiently cooled or allowed enough time for crystallization. 3. Wrong Anti-Solvent: The chosen anti-solvent (e.g., acetone, ethanol) did not sufficiently decrease the product's solubility.1. Optimize pH: Perform small-scale experiments to find the exact pH of minimum solubility. Titrate the solution slowly with a dilute acid/base and monitor the turbidity. 2. Increase Crystallization Time/Lower Temperature: Cool the solution to 0-4°C and allow it to stand for several hours or overnight to maximize crystal growth.[9] 3. Screen Anti-Solvents: Test different water-miscible organic solvents. Add the anti-solvent dropwise to a concentrated aqueous solution of your product until precipitation begins.
Product is Contaminated with Salts 1. Inefficient Washing: The crystallized product was not washed thoroughly to remove residual mother liquor containing salts. 2. Co-precipitation: High salt concentration in the crystallization medium led to salts precipitating along with the product.1. Thorough Washing: Wash the filtered solid with ice-cold deionized water, followed by a water-miscible solvent like cold acetone to remove water. 2. Use Ion-Exchange Chromatography: IEX is highly effective for desalting. The zwitterionic product can be bound to the resin, salts washed away, and the pure product then eluted.[3][10] See Protocol 2 for details.
Compound Elutes in the Void Volume or Fails to Bind to IEX Column 1. Incorrect pH of Loading Buffer: The pH of the buffer does not allow the product to carry the appropriate charge to bind to the column resin. 2. High Salt Concentration in Sample: The sample itself contains a high concentration of salt, which competes with the product for binding sites on the resin.1. Adjust Buffer pH: For a cation-exchange column (negatively charged resin), the loading buffer pH must be below the pI to ensure the amine group is protonated (positive charge). For an anion-exchange column (positively charged resin), the pH must be above the pI to ensure the carboxylic acid is deprotonated (negative charge).[11][12] 2. Desalt Sample First: If the sample has a very high salt content, dilute it with the loading buffer or perform a buffer exchange before loading it onto the IEX column.
Broad Peaks or Poor Resolution in Chromatography 1. Column Overloading: Too much sample was loaded onto the column, exceeding its binding capacity. 2. Incorrect Elution Gradient: The salt or pH gradient used for elution is too steep, causing all bound species to elute at once. 3. Diffusion: The flow rate is too slow, causing peak broadening.1. Reduce Sample Load: Consult the resin manufacturer's guidelines for the binding capacity and reduce the amount of crude material loaded. 2. Optimize Gradient: Use a shallower gradient for elution. A slow, linear increase in salt concentration or pH will provide better separation between the target compound and closely-related impurities.[13] 3. Adjust Flow Rate: Increase the flow rate to the optimal range for the column dimensions and resin particle size.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Protocol 1: Purification by Isoelectric Point Crystallization

This protocol is ideal for a first-pass purification of crude product on a gram scale or larger. It effectively removes many ionic impurities and reagents.

  • Dissolution: Dissolve the crude this compound in a minimum amount of deionized water at room temperature. If solubility is low, you can adjust the pH away from the isoelectric point (e.g., to pH 2-3 with dilute HCl or pH 9-10 with dilute NaOH) to dissolve it as the corresponding salt.

  • Filtration (Optional): If the solution contains insoluble matter, filter it through a pad of celite to clarify.

  • pH Adjustment: While stirring vigorously, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to adjust the pH towards the isoelectric point (typically in the range of pH 4-6 for similar bicyclic amino acids).[2] Monitor the pH continuously with a calibrated pH meter.

    • Expert Insight: The goal is to find the point of maximum precipitation. As you approach the pI, the solution will become cloudy. Add the acid/base very slowly in this region.

  • Crystallization: Once the pH for maximum precipitation is reached, continue stirring for 30 minutes at room temperature, then transfer the flask to an ice bath and let it stand for at least 1-2 hours (or overnight at 4°C for best results) to maximize crystal formation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of ice-cold deionized water (to remove residual salts) and then with a cold, water-miscible organic solvent (e.g., acetone or isopropanol) to help dry the solid.

  • Drying: Dry the purified white solid under high vacuum to a constant weight.

  • Analysis: Check the purity of the dried product using NMR, LC-MS, and measure the melting point.

Protocol 2: Purification by Cation-Exchange Chromatography (Desalting and Impurity Removal)

This method is excellent for removing inorganic salts and separating impurities with different charge characteristics. The workflow below assumes the use of a strong cation-exchange resin (e.g., Dowex 50WX8).

IEX_Workflow prep 1. Resin Preparation & Equilibration (Wash with 1M HCl, then H₂O to neutral pH) load 2. Sample Loading (Dissolve sample in H₂O, adjust to pH ~2-3) prep->load bind 3. Binding (Product binds as cation, R-NH₂⁺) load->bind wash 4. Wash Step (Elute with H₂O or dilute acid to remove salts & neutral impurities) bind->wash elute 5. Elution (Elute with aqueous ammonia, e.g., 2% NH₄OH) wash->elute collect 6. Fraction Collection & Analysis (Monitor with TLC/LC-MS) elute->collect

Caption: Workflow for Cation-Exchange Chromatography.

  • Resin Preparation: Prepare a slurry of a strong cation-exchange resin in deionized water. Pack it into a suitable chromatography column. Wash the resin with 1-2 column volumes of 1M HCl, followed by deionized water until the eluate is neutral (pH ~7). This ensures the resin is in the H⁺ form.

  • Sample Preparation and Loading: Dissolve the crude product in deionized water and adjust the pH to 2-3 with dilute HCl. This protonates the secondary amine, giving the molecule a net positive charge. Slowly load this solution onto the top of the equilibrated column.

  • Washing: After loading, wash the column with 2-3 column volumes of deionized water. This step removes inorganic anions (like Cl⁻, SO₄²⁻) and any neutral or negatively charged organic impurities.

  • Elution: Elute the bound product from the column using a dilute aqueous base. A 2-5% solution of ammonium hydroxide is typically effective.[3] The ammonia deprotonates the ammonium group (R-NH₂⁺ -> R-NH), neutralizing its charge and releasing it from the negatively charged resin.

  • Fraction Collection: Collect fractions and monitor them for the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin stain, or LC-MS).

  • Product Isolation: Combine the product-containing fractions and remove the volatile ammonium hydroxide and water by rotary evaporation to yield the purified, salt-free amino acid.

References

  • Vertex AI Search. (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | 87269-86-1. 1

  • PubChem. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

  • AChemBlock. (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid 97% | CAS: 128900-19-6.

  • Synblock. CAS 128900-19-6 | (2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

  • ResearchGate. Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid.

  • Google Patents. EP2344455A1 - Method for the synthesis of a ramipril intermediate.

  • PMC - NIH. Biocompatible and Selective Generation of Bicyclic Peptides.

  • Sino Biological. Protein Purification by Ion Exchange Chromatography.

  • ResearchGate. How to desalt zwitterions?

  • BOC Sciences. Amino Acid Crystallization Resolution Service.

  • J. Csapó et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.

  • ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent.

  • Chromatography Forum. Separation of zwitter ionic drug molecule.

  • Google Patents. US5118815A - Method for crystallization of amino acids.

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography.

  • Diaion. Separation and Refining of Amino acids.

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC.

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution.

  • YouTube. Ion exchange chromatography protein purification and isoelectric point (pI).

  • Thermo Fisher Scientific. Ion Chromatography Troubleshooting Guide.

  • GEA. Crystallization of Amino Acids.

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?

  • Organic Syntheses. 3,4-DIETHYLPYRROLE AND 2-FORMYL-3,4-DIETHYLPYRROLE.

  • Chromatography Forum. zwitterionic compounds.

  • Klivon. (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride.

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography.

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Technical Support Center: Recrystallization of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (Ocp-HCl). This crucial intermediate in the synthesis of pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitor Ramipril, often requires high purity, which is typically achieved through recrystallization.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this bicyclic amino acid hydrochloride.

Introduction to the Molecule and its Purification Challenges

This compound hydrochloride is a chiral molecule with a fused ring system, possessing both a carboxylic acid and a secondary amine hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂ and it has a molecular weight of 191.66 g/mol .[1] The presence of polar functional groups and a rigid bicyclic structure can present unique challenges during crystallization, including solvent selection, potential for oiling out, and the need to control crystal morphology.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing Ocp-HCl?

The primary goal is to remove impurities generated during its synthesis. Common impurities can include diastereomers, starting materials, and by-products from preceding chemical transformations.[2] A high-purity Ocp-HCl is essential for the successful and efficient synthesis of the final active pharmaceutical ingredient (API), ensuring its safety and efficacy.

Q2: What are the key characteristics of a good recrystallization solvent for Ocp-HCl?

A suitable solvent system for Ocp-HCl should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should effectively dissolve the crude Ocp-HCl when heated.

  • Low solubility at reduced temperatures: Upon cooling, the solvent's ability to dissolve Ocp-HCl should decrease significantly, allowing for the formation of pure crystals.

  • Inertness: The solvent must not react with the Ocp-HCl.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissimilar solubility of impurities: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Q3: Are there any known successful solvent systems for the recrystallization of Ocp-HCl or its derivatives?

  • Acetone: Used to precipitate the hydrochloride salt.

  • Di-isopropyl ether: Employed in the purification of the benzyl ester hydrochloride derivative.

  • Ethanol and Hexane: Mentioned in the context of recrystallizing related pyrrolidine-2-carboxylic acid derivatives.

Often, a mixed solvent system is required to achieve the desired solubility profile.

Q4: How does the cooling rate impact the quality of the Ocp-HCl crystals?

The rate of cooling directly influences the size and purity of the resulting crystals.

  • Slow Cooling: Generally preferred as it allows for the formation of larger, more ordered crystals. This slow, controlled growth is more selective and tends to exclude impurities from the crystal lattice.

  • Rapid Cooling (Crashing Out): Leads to the formation of small, often impure crystals. The rapid precipitation can trap impurities within the crystal structure, diminishing the effectiveness of the purification.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Ocp-HCl.

Problem 1: The compound "oils out" and does not crystallize.

Cause: The compound is coming out of solution at a temperature above its melting point in the chosen solvent system, or the solution is too supersaturated. Amino acid derivatives can sometimes be hygroscopic or form oils, especially in the presence of impurities.

Solutions:

  • Increase Solvent Volume: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it. The increased solvent volume will lower the saturation point.

  • Modify the Solvent System:

    • If using a single solvent, try adding a miscible co-solvent in which the compound has lower solubility. This can often induce crystallization.

    • If using a mixed solvent system, increase the proportion of the "good" solvent (in which the compound is more soluble) to fully dissolve the oil upon heating, then allow for slow cooling.

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure Ocp-HCl to the cooled solution to initiate crystallization.

Problem 2: No crystals form upon cooling.

Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used initially.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once a slight cloudiness (saturation point) is observed, allow the solution to cool slowly.

  • Induce Crystallization:

    • Scratching: As described above.

    • Seeding: As described above.

    • Ice Bath: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound.

Problem 3: The yield of recovered crystals is very low.

Cause:

  • Excessive Solvent: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor even after cooling.

  • Premature Crystallization: The compound crystallized out during a hot filtration step.

  • Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

Solutions:

  • Concentrate the Mother Liquor: Carefully evaporate a portion of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Solvent Volume: In subsequent attempts, use a smaller volume of the recrystallization solvent.

  • Prevent Premature Crystallization: If hot filtration is necessary, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.

  • Ensure Complete Cooling: Allow adequate time for the solution to cool to room temperature, followed by a period in an ice bath (typically 15-30 minutes).

Problem 4: The resulting crystals are colored or appear impure.

Cause:

  • Inadequate Removal of Impurities: The chosen solvent system may not be effective at separating the impurities from the desired compound.

  • Co-precipitation: Impurities may have similar solubility profiles to Ocp-HCl in the selected solvent.

  • Degradation: The compound may be degrading at the boiling point of the solvent.

Solutions:

  • Charcoal Treatment: If the color is due to high molecular weight, colored impurities, add a small amount of activated charcoal to the hot solution before filtration. Use with caution as charcoal can also adsorb the desired product.

  • Re-recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.

  • Solvent System Screening: Experiment with different solvents or solvent mixtures to find a system that provides better selectivity for the desired compound over the impurities.

  • Lower Boiling Point Solvent: If degradation is suspected, choose a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general framework. The choice of solvent and specific volumes will need to be optimized for your particular sample.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Ocp-HCl. Add a small volume of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is recommended for assessing the purity of Ocp-HCl.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm).

  • Injection Volume: 10-20 µL

  • Flow Rate: 1.0 mL/min

Data Summary

ParameterRecommended ConditionRationale
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals.[3]
Agitation Minimal during coolingAgitation can lead to rapid precipitation and smaller, less pure crystals.
Solvent Volume Minimal required for dissolution at boiling pointMaximizes recovery yield.

Visualizing the Process

Recrystallization Workflow

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Ocp-HCl dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Ocp-HCl dry->pure_product

Caption: A typical workflow for the recrystallization of Ocp-HCl.

Troubleshooting Decision Tree

G cluster_oiling Oiling Out cluster_no_xtals No Crystals cluster_low_yield Low Yield start Problem during Recrystallization oil_out Compound oils out start->oil_out no_xtals No crystals form start->no_xtals low_yield Low crystal yield start->low_yield add_solvent Add more hot solvent oil_out->add_solvent Try first change_solvent Modify solvent system oil_out->change_solvent If persists evaporate Evaporate some solvent no_xtals->evaporate Try first induce Induce crystallization (scratch/seed) no_xtals->induce If needed concentrate Concentrate mother liquor low_yield->concentrate For recovery optimize_vol Optimize solvent volume low_yield->optimize_vol For next attempt

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | 87269-86-1. (n.d.).
  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (2011). Spectroscopy Online.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate.
  • A METHOD FOR PREPARING RAMIPRIL. (2015). EPO Patent No. EP2598479B1.
  • Ramipril-impurities. (n.d.). Pharmaffiliates.
  • Cooling Rate and Crystal Size. (n.d.). Northwestern University.

Sources

Technical Support Center: Synthesis of Octahydrocyclopenta[b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octahydrocyclopenta[b]pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your synthetic work.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization of a γ-(N-arylamino)alkene with an aryl bromide is producing a mixture of products instead of the desired octahydrocyclopenta[b]pyrrole. What are the likely side products and why are they forming?

A1: This is a common issue in palladium-catalyzed reactions where multiple competing mechanistic pathways exist. The product distribution is highly sensitive to the reaction conditions, particularly the choice of phosphine ligand on the palladium catalyst.[1]

The primary side products you are likely observing are:

  • Diarylamine: This results from a simple reductive elimination from an intermediate palladium complex before the desired intramolecular cyclization can occur.

  • Hexahydrocyclopenta[b]pyrrole: This can form via β-hydride elimination from a cyclized intermediate, followed by alkene displacement.

  • Isomeric Arylated Octahydrocyclopenta[b]pyrroles: Different isomers can arise from competing β-hydride elimination, reinsertion, and reductive elimination pathways.[1]

The formation of these side products is governed by the relative rates of key mechanistic steps: reductive elimination, β-hydride elimination, alkene insertion, and alkene dissociation. The structure of the phosphine ligand directly influences the steric and electronic environment around the palladium center, which in turn dictates the favored pathway.[1]

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity in the Synthesis of Substituted Octahydrocyclopenta[b]pyrroles

Q: I am attempting to synthesize a substituted octahydrocyclopenta[b]pyrrole via an intramolecular cyclization, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in the formation of fused ring systems like octahydrocyclopenta[b]pyrroles is a significant challenge. The stereochemical outcome is often determined by the transition state of the cyclization step. Here are several strategies to improve diastereoselectivity:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom can effectively control the facial selectivity of the cyclization. The bulky auxiliary can shield one face of the molecule, directing the reaction to occur from the less hindered side. This approach has been successfully used in the synthesis of various pyrrolidine-containing compounds.

  • Catalyst Control: In metal-catalyzed reactions, the choice of ligand is paramount. Chiral ligands can create a chiral environment around the metal center, leading to an enantioselective or diastereoselective transformation. For palladium-catalyzed cyclizations, experimentation with a variety of phosphine ligands with different steric and electronic properties is recommended.[1]

  • Substrate Control: The inherent stereocenters in your starting material can direct the formation of new stereocenters. This is known as substrate-controlled diastereoselection. Carefully consider the stereochemistry of your starting materials and how it might influence the transition state geometry of the cyclization.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the transition state energies and thus the diastereomeric ratio. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

Experimental Protocol: Optimizing Diastereoselectivity via Ligand Screening in a Palladium-Catalyzed Cyclization

  • Setup: In parallel reaction vials, add the γ-(N-arylamino)alkene substrate, aryl bromide, and a palladium precursor (e.g., Pd(OAc)2).

  • Ligand Addition: To each vial, add a different phosphine ligand. A representative screen might include monodentate ligands (e.g., PPh3, P(o-tol)3) and bidentate ligands (e.g., BINAP, dppf).

  • Reaction Initiation: Add the solvent and base (e.g., NaOtBu) and heat the reactions to the desired temperature.

  • Analysis: After a set time, quench the reactions and analyze the crude product mixture by 1H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Optimization: Based on the results, select the ligand that provides the best diastereoselectivity and further optimize other parameters like temperature and solvent.

Table 1: Effect of Phosphine Ligand on Product Distribution in a Pd-Catalyzed Cyclization [1]

Phosphine Ligand6-Aryl Isomer (%)5-Aryl Isomer (%)Diarylamine (%)Hexahydrocyclopenta[b]pyrrole (%)
P(o-tol)345153010
DPEPhos85<5<5<5
XPhos<590<5<5

Data is illustrative and based on trends reported in the literature.[1]

Problem 2: Incomplete Cyclization in Intramolecular Reductive Amination

Q: I am trying to synthesize an octahydrocyclopenta[b]pyrrole derivative via an intramolecular reductive amination of an amino-ketone precursor, but the reaction is sluggish and gives low yields of the desired product, with significant amounts of unreacted starting material or the intermediate imine.

A: Incomplete cyclization in intramolecular reductive amination can be due to several factors, including steric hindrance, unfavorable ring strain in the transition state, or suboptimal reaction conditions. Here's how to troubleshoot this issue:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) because they are more selective for the iminium ion over the ketone starting material. This allows for the in-situ formation and reduction of the imine.

  • pH Control: The pH of the reaction is crucial for imine formation. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal intermediate to the imine. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the dehydration step will be slow.

  • Temperature and Reaction Time: Some intramolecular cyclizations are slow and may require elevated temperatures and/or longer reaction times to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., Ti(i-PrO)4, ZnCl2) can activate the carbonyl group towards nucleophilic attack by the amine, thereby promoting imine formation and subsequent cyclization.

Experimental Protocol: Troubleshooting Incomplete Intramolecular Reductive Amination

  • pH Adjustment: Dissolve the amino-ketone precursor in a suitable solvent (e.g., methanol, dichloroethane). Add a weak acid, such as acetic acid, to adjust the pH to approximately 5.

  • Reducing Agent Addition: Add the reducing agent (e.g., NaBH3CN) portion-wise at 0 °C to control the initial rate of reaction.

  • Temperature and Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, consider gently heating the mixture (e.g., to 40-50 °C).

  • Work-up: Once the reaction is complete, carefully quench the excess reducing agent with an appropriate reagent (e.g., acetone) and perform a standard aqueous work-up.

Visualizing Reaction Pathways

To better understand the competing pathways in the palladium-catalyzed synthesis of octahydrocyclopenta[b]pyrrole derivatives, the following workflow diagram illustrates the key intermediates and side reactions.

competing_pathways cluster_0 Main Reaction Pathway cluster_1 Side Reactions Start γ-(N-arylamino)alkene + Aryl Bromide + Pd(0)L_n Intermediate_A Pd(II) Intermediate Start->Intermediate_A Oxidative Addition Cyclized_Intermediate Cyclized Pd(II) Intermediate Intermediate_A->Cyclized_Intermediate Alkene Insertion Side_Product_1 Diarylamine Intermediate_A->Side_Product_1 Direct Reductive Elimination Product Desired Octahydrocyclopenta[b]pyrrole Cyclized_Intermediate->Product Reductive Elimination Side_Product_2 Hexahydrocyclopenta[b]pyrrole Cyclized_Intermediate->Side_Product_2 β-Hydride Elimination & Alkene Displacement Side_Product_3 Isomeric Product Cyclized_Intermediate->Side_Product_3 β-Hydride Elimination, Reinsertion & Reductive Elimination

Caption: Competing pathways in Pd-catalyzed synthesis.

References

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 450-465.
  • Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2021). A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. Organic Chemistry Frontiers, 8(15), 4136-4141.
  • Google Patents. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A.
  • Loy, R. N., & Jacobsen, E. N. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Wolfe, J. P., & Rossi, M. A. (2009). Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction. Journal of the American Chemical Society, 131(38), 13684–13685.
  • Li, W., et al. (2024).
  • ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. [Link]

  • Loy, R. N., & Jacobsen, E. N. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • García-Fernández, A., et al. (2022). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Chemistry – A European Journal, 28(1).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Read de Alaniz, J., et al. (2013). Aza-Piancatelli Rearrangement Initiated by Ring Opening of Donor–Acceptor Cyclopropanes. Organic Letters, 15(19), 5044–5047.
  • Wang, Z., et al. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 23(12), 3249.
  • Reddy, B. V. S., & Reddy, L. R. (2014). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Current Organic Chemistry, 18(20), 2651-2673.
  • Li, G., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2634.
  • Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review).
  • Willis, M. C., et al. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.
  • Piancatelli, G., D'Auria, M., & D'Onofrio, F. (2015). The Piancatelli Reaction. Organic Reactions, 88, 1-164.
  • Turner, N. J., & Grogan, G. (2022).
  • Wolfe, J. P. (2009). Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction.
  • Nedolya, N. A., & Tarasova, O. A. (2017). Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones for the synthesis of polysubstituted pyrroles.
  • Kirsch, S. F. (2010). Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach. Organic Letters, 12(15), 3480–3483.

Sources

Technical Support Center: Impurity Profiling of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the impurity profiling of synthetic (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. As a critical starting material for the synthesis of ACE inhibitors like Ramipril, ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide provides a structured approach to identifying, quantifying, and troubleshooting common issues encountered during the analysis of this unique bicyclic amino acid. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to practical challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the impurity profiling strategy for this compound.

Q1: What are the primary sources and types of impurities I should expect?

Impurities can be introduced at various stages of the manufacturing process and storage.[2] They are generally classified into three categories:

  • Organic Impurities: These are the most common and structurally similar to the main compound.

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.

    • By-products: Resulting from side reactions during synthesis. Given the stereochemistry of the target molecule, diastereomers are a primary concern.

    • Degradation Products: Formed during storage or under stress conditions (e.g., light, heat, oxidation).[3]

  • Inorganic Impurities:

    • Residual Catalysts: The synthesis often involves hydrogenation using transition metals (e.g., Palladium, Platinum, Rhodium), which can remain as residues.[1]

    • Reagents and Salts: Non-volatile inorganic compounds used during the synthesis or work-up.[2]

  • Residual Solvents:

    • Volatile organic compounds used as reaction media or during purification steps.[2] Their control is mandated by specific guidelines like ICH Q3C.[4]

Q2: What are the biggest analytical challenges for this molecule?

The primary challenge is that this compound is a non-chromophoric compound, meaning it lacks a UV-absorbing functional group. This makes standard HPLC-UV detection ineffective. A second challenge is the potential for multiple stereoisomers, which can be difficult to separate.[5]

Q3: How can I detect and quantify a non-chromophoric analyte like this?

Since UV detection is not viable, alternative detection methods must be employed for HPLC analysis:

  • Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the mobile phase eluting from the column.[5] It is excellent for quantifying major components and known impurities but is sensitive to temperature and gradient fluctuations.

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are near-universal detectors that are more sensitive than RI and are compatible with gradient elution. They work by nebulizing the eluent, evaporating the solvent, and measuring the resulting analyte particles.

  • Pre-column Derivatization: This involves reacting the analyte with a UV-active tagging agent to make it detectable by a standard UV detector. This adds complexity and potential for new impurities from the derivatization reaction itself.

Q4: Which regulatory guidelines are most important for this type of impurity work?

The International Council for Harmonisation (ICH) guidelines are the global standard. For a drug substance intermediate, the most relevant guideline is ICH Q3A(R2) .[4][6] This guideline establishes thresholds for impurities that trigger the need for further action.

Part 2: Data & Visualization

Impurity Management Workflow

The following diagram illustrates a comprehensive workflow for detecting, identifying, and qualifying impurities in your synthesis batches.

cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Qualification & Control A Batch Synthesis of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole- 2-carboxylic acid B HPLC Screening (e.g., HPLC-RID, -ELSD, -CAD) A->B C Peak Detection & Quantification B->C D Compare to Thresholds (ICH Q3A) C->D E Is Peak > Identification Threshold? D->E F Isolate Impurity (e.g., Prep-HPLC) E->F Yes M No Further Action Required E->M No G Structural Elucidation F->G J Is Peak > Qualification Threshold? F->J H LC-MS (Molecular Weight) G->H I NMR (1H, 13C, 2D) (Definitive Structure) G->I K Toxicological Assessment J->K Yes J->M No L Set Specification & Control Strategy K->L A Unknown Peak Detected > Identification Threshold B Step 1: Verify Is the peak real and reproducible? Re-inject sample. Inject a blank. A->B C Step 2: Characterize Perform LC-MS analysis to get accurate mass (m/z). B->C Yes H Impurity is an artifact. Investigate source of contamination. B->H No D Step 3: Hypothesize Does the mass correspond to a known starting material, intermediate, or plausible side-product? C->D E Spike sample with the known standard. Does it co-elute? D->E Yes I Impurity is not a known compound. D->I No F Impurity Identified. E->F Yes E->I No G Step 4: Isolate & Elucidate Isolate the impurity via Prep-HPLC. Perform NMR (1H, 13C, etc.) for definitive structural confirmation. I->G

Sources

Technical Support Center: Troubleshooting HPLC Methods for Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of bicyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.

Section 1: Peak Shape Problems: Tailing, Fronting, and Splitting

Excellent peak shape is the foundation of accurate quantification and robust HPLC methods. However, bicyclic amino acids, with their unique rigid structures and potential for multiple interaction points, can present significant challenges.

Question 1: My bicyclic amino acid peak is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is one of the most frequent issues in HPLC and can severely impact resolution and integration. For zwitterionic and polar compounds like amino acids, the causes are often multifaceted.

Underlying Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The most common culprit for tailing of basic compounds on reversed-phase columns is the interaction between protonated amino groups and acidic residual silanol groups on the silica stationary phase. This leads to a secondary, stronger retention mechanism that causes the peak to tail.

    • Solution 1: Mobile Phase pH Adjustment. The ionization state of both your bicyclic amino acid and the residual silanols is pH-dependent.[1] Operating at a low pH (e.g., pH 2-3 using formic acid or phosphoric acid) will protonate the silanol groups, minimizing their interaction with the protonated amine of your analyte. Conversely, a higher pH can suppress the ionization of the amine, but care must be taken as silica-based columns are unstable at pH > 7.

    • Solution 2: Use of "End-Capped" or Base-Deactivated Columns. Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanols. Opting for a column specifically marketed as "base-deactivated" or designed for polar analytes can significantly improve peak shape.

    • Solution 3: Employ Columns with Embedded Polar Groups. Stationary phases with embedded polar groups can shield the residual silanols and provide a more inert surface, resulting in superior peak shape for challenging compounds.[2]

    • Solution 4: Competitive Mobile Phase Additives. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[3]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or mobile phase impurities at the head of the column can lead to peak distortion.[2] Column bed collapse, particularly with certain bonded phases when exposed to intermediate polarity solvents, can also be a cause.[2]

    • Solution 1: Implement a Guard Column. A guard column is a cost-effective way to protect your analytical column from contaminants and is considered a best practice for complex samples.[2]

    • Solution 2: Thorough Sample Preparation. Utilize solid-phase extraction (SPE) or filtration to remove matrix components that may irreversibly adsorb to the column.[2][4]

    • Solution 3: Column Washing. A rigorous column washing procedure with a strong solvent at the end of each run or sequence can help remove adsorbed contaminants.

  • Extra-Column Band Broadening: This occurs when the analyte band spreads out in the tubing and connections of the HPLC system outside of the column.

    • Solution: Minimize Tubing Length and Diameter. Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.

Question 2: All the peaks in my chromatogram, including my bicyclic amino acid, are fronting or splitting. What's happening?

While less common than tailing, peak fronting and splitting can be indicative of significant issues with the column or sample solvent.[5]

Underlying Causes & Solutions:

  • Column Void or Channeling: A physical void at the inlet of the column or channeling within the packed bed can cause the sample to travel through different paths, resulting in distorted or split peaks.[5] This can be caused by pressure shocks or operating at a pH that dissolves the silica backbone.

    • Solution: Column Replacement. Unfortunately, a significant void at the column head is often irreversible, and the column will need to be replaced.[5] To prevent this, always ramp up the flow rate gradually and operate within the column's recommended pH and pressure limits.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce Injection Volume or Sample Concentration. Perform a dilution series of your sample to determine the optimal concentration that does not overload the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to band distortion and peak splitting.

    • Solution: Dissolve the Sample in the Mobile Phase. Whenever possible, dissolve and inject your samples in the initial mobile phase composition. If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase.

Section 2: Retention Time Variability

Consistent retention times are crucial for peak identification and method robustness. Drifting or jumping retention times can signal a variety of problems within the HPLC system or with the method itself.[6]

Question 3: My bicyclic amino acid's retention time is consistently drifting to later times during a sequence. What should I investigate?

A gradual increase in retention time often points to changes in the mobile phase composition or column temperature.[7]

Underlying Causes & Solutions:

  • Mobile Phase Evaporation: In a pre-mixed mobile phase, the more volatile organic component (e.g., acetonitrile or methanol) can evaporate over time, leading to a weaker mobile phase and longer retention times.[7]

    • Solution: Use an Online Mixer and Keep Reservoirs Capped. Utilize the HPLC's gradient proportioning valve to mix solvents online, even for isocratic methods. Always keep mobile phase reservoirs capped to minimize evaporation.[7]

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times can shift, especially for early eluting peaks.[8]

    • Solution: Increase Equilibration Time. Ensure that the column is equilibrated with at least 10-15 column volumes of the initial mobile phase between runs. For ion-pair reagents, this may need to be significantly longer.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect mobile phase viscosity and the kinetics of retention, leading to retention time drift.[7]

    • Solution: Use a Column Oven. A thermostatted column compartment is essential for maintaining a stable and reproducible temperature.[8]

Question 4: The retention time for my analyte is jumping erratically between injections. What are the potential causes?

Sudden and unpredictable changes in retention time are often due to hardware issues, such as problems with the pump or injector.

Underlying Causes & Solutions:

  • Pump Malfunction: Air bubbles in the pump head, worn-out pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.

    • Solution: Degas Mobile Phase and Purge the System. Thoroughly degas the mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove any air bubbles. If the problem persists, inspect and replace pump seals and check valves as part of routine maintenance.

  • Injector Issues: A leaking injector seal or a partially blocked needle can result in inconsistent injection volumes and pressure fluctuations, affecting retention time.

    • Solution: Regular Injector Maintenance. Regularly inspect and replace the injector rotor seal and needle as needed. Ensure the needle and sample loop are not clogged.

  • Inconsistent Mobile Phase Preparation: Small variations in the preparation of the mobile phase, especially the pH of the aqueous portion, can significantly impact the retention of ionizable compounds like amino acids.

    • Solution: Standardize Mobile Phase Preparation. Prepare mobile phases carefully and consistently. Use a calibrated pH meter and document the exact preparation procedure.

Section 3: Poor Resolution

Achieving adequate resolution is critical, especially when dealing with complex samples containing isomers or closely related impurities.

Question 5: I am struggling to separate my bicyclic amino acid from a closely eluting impurity. What strategies can I employ to improve resolution?

Improving resolution involves manipulating the three key factors in the resolution equation: efficiency, selectivity, and retention.

Underlying Causes & Solutions:

  • Insufficient Column Efficiency: Broad peaks can lead to co-elution.

    • Solution 1: Use a Column with Smaller Particles. Decreasing the particle size of the stationary phase (e.g., from 5 µm to 3 µm or sub-2 µm) increases column efficiency and can significantly improve resolution.[9]

    • Solution 2: Optimize Flow Rate. Operating at the optimal flow rate for the column will minimize band broadening and maximize efficiency.

  • Poor Selectivity: The selectivity factor (α) is a measure of the separation between two peaks. If α is close to 1, the peaks will be difficult to resolve.

    • Solution 1: Change the Organic Modifier. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[1]

    • Solution 2: Adjust Mobile Phase pH. For ionizable compounds, small changes in pH can dramatically alter retention and selectivity.[1]

    • Solution 3: Change the Stationary Phase. Trying a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or a polar-embedded phase) is a powerful way to change selectivity.

  • Inadequate Retention: If peaks elute too close to the void volume, there is not enough interaction with the stationary phase to achieve good separation.

    • Solution: Decrease the Strength of the Mobile Phase. For reversed-phase chromatography, this means decreasing the percentage of the organic solvent.

Parameter Action to Improve Resolution Rationale
Efficiency (N) Use a column with smaller particles.Smaller particles lead to a more efficient packed bed and sharper peaks.[9]
Optimize the flow rate.Minimizes band broadening.
Selectivity (α) Change the organic solvent (e.g., ACN vs. MeOH).Alters the interaction of the analytes with the stationary and mobile phases.[1]
Adjust the mobile phase pH.Changes the ionization state and retention of ionizable compounds.[1]
Switch to a different column chemistry.Provides a different retention mechanism.
Retention (k) Decrease the organic solvent percentage.Increases retention and allows more time for separation to occur.

Section 4: Sensitivity and Detection Issues

For trace-level analysis, achieving sufficient sensitivity is paramount. Bicyclic amino acids, like other amino acids, often lack a strong chromophore, making detection challenging.

Question 6: I have poor sensitivity for my bicyclic amino acid using a UV detector. How can I enhance my signal?

The inherent low UV absorbance of many amino acids necessitates strategies to improve their detectability.

Underlying Causes & Solutions:

  • Lack of a Strong Chromophore: Most amino acids do not absorb strongly at commonly used UV wavelengths (e.g., 254 nm).

    • Solution 1: Derivatization. This is the most common approach to enhance the detection of amino acids.[10] Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (FMOC), or Waters AccQ•Tag creates a derivative with high UV absorbance or fluorescence.[10][11][12]

    • Solution 2: Use a Lower Wavelength. If derivatization is not desired, detection at lower wavelengths (e.g., 200-210 nm) can provide a signal, but be aware that many mobile phase components also absorb in this region, which can lead to baseline noise and drift.[13]

    • Solution 3: Consider Alternative Detection Methods. If available, a mass spectrometer (MS) is an excellent detector for amino acids, offering high sensitivity and selectivity without the need for derivatization.[11][14][15] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS is a powerful technique for the analysis of underivatized amino acids.[13][16]

  • Detector Settings and System Issues:

    • Solution 1: Check Detector Lamp. An aging detector lamp can lead to decreased sensitivity and increased noise.

    • Solution 2: Ensure Proper Wavelength Selection. Make sure the detector is set to the wavelength of maximum absorbance for your analyte or its derivative.

    • Solution 3: Clean the Flow Cell. Contamination in the detector flow cell can scatter light and reduce the signal. Flush the flow cell with a strong solvent.[8]

Troubleshooting Workflow

// Peak Shape Path tailing [label="Tailing", shape=box]; fronting_splitting [label="Fronting/Splitting", shape=box]; check_ph [label="Adjust Mobile Phase pH"]; check_column [label="Use Base-Deactivated Column"]; check_sample_prep [label="Improve Sample Prep / Use Guard Column"]; check_overload [label="Reduce Sample Load"]; check_solvent [label="Match Sample Solvent to Mobile Phase"]; replace_column [label="Replace Column"];

// Retention Time Path drift [label="Drifting RT", shape=box]; erratic [label="Erratic RT", shape=box]; check_mobile_phase [label="Check Mobile Phase Prep & Capping"]; check_equilibration [label="Increase Equilibration Time"]; check_temp [label="Use Column Oven"]; check_pump [label="Check Pump (Degas/Purge)"]; check_injector [label="Inspect Injector"];

// Resolution Path change_selectivity [label="Modify Selectivity (pH, Solvent, Column)"]; increase_efficiency [label="Increase Efficiency (Smaller Particles)"]; increase_retention [label="Increase Retention"];

// Sensitivity Path derivatize [label="Derivatize Sample"]; change_detector [label="Use MS or Lower Wavelength"]; check_lamp [label="Check Detector Lamp/Settings"];

start -> peak_shape; peak_shape -> retention_time [label="No"]; retention_time -> resolution [label="No"]; resolution -> sensitivity [label="No"]; sensitivity -> end_node [label="No"];

peak_shape -> tailing [label="Yes, Tailing"]; peak_shape -> fronting_splitting [label="Yes, Fronting/Splitting"];

tailing -> check_ph -> check_column -> check_sample_prep -> end_node; fronting_splitting -> check_overload -> check_solvent -> replace_column -> end_node;

retention_time -> drift [label="Yes, Drifting"]; retention_time -> erratic [label="Yes, Erratic"];

drift -> check_mobile_phase -> check_equilibration -> check_temp -> end_node; erratic -> check_pump -> check_injector -> end_node;

resolution -> change_selectivity [label="Yes"]; change_selectivity -> increase_efficiency -> increase_retention -> end_node;

sensitivity -> derivatize [label="Yes"]; derivatize -> change_detector -> check_lamp -> end_node; } Diagram of the HPLC troubleshooting workflow.

References

  • HPLC Troubleshooting Guide. Regis Technologies. Available from: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [2010-06-24]. Available from: [Link]

  • Rao, B.M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. 2010;2(2):372-380.
  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? ResearchGate. [2015-09-24]. Available from: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Roush, D.J., Antia, F.D., Göklen, K.E. Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. Available from: [Link]

  • Retention Time Variability in HPLC. Element Lab Solutions. Available from: [Link]

  • Malaska, S., et al. HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. Journal of the American Society for Mass Spectrometry. 2018;29(11):2214-2222.
  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [2019-06-21]. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [2025-06-06]. Available from: [Link]

  • Ng, C.M., Reuter, W.M. The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. [2016-04-04]. Available from: [Link]

  • E-Vard, I., et al. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography.
  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [2023-12-05]. Available from: [Link]

  • Heinrikson, R.L., Meredith, S.C. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Analytical Biochemistry. 1984;136(1):65-74.
  • Pappa-Louisi, A., et al. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. 2005;38(3):441-8.
  • Ilisz, I., et al. Effects of mobile phase's ratio on resolution of amino acid enantiomers. Chirality. 2006;18(6):441-8.
  • Drabinska, N., et al. Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study.
  • Lestari, W.W., et al. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. 2022;6(3):435-442.
  • Dolan, J.W. Common Reasons for HPLC Retention Time Drift, Variation or Change. LCGC Europe. 2013;26(6):344-349.
  • Medja, A., et al. Optimization of the TLC Separation of Seven Amino Acids.
  • Dolan, J.W. Peak Shape Problems.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Available from: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [2023-08-09]. Available from: [Link]

  • Amino acid analysis by UHPLC-MS/MS. Protocols.io. [2018-01-15]. Available from: [Link]

  • Dolan, J.W. How Much Retention Time Variation Is Normal? LCGC North America. 2016;34(5):340-345.
  • Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

Sources

Technical Support Center: (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this bicyclic proline analog. As Senior Application Scientists, we have compiled this resource to address common stability issues and provide practical, field-proven insights to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and stability of this compound.

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of the compound, it is recommended to store it in a dry, sealed container at 2-8°C.[1] For extended storage, maintaining a desiccated environment is crucial to prevent potential degradation from moisture.

2. What solvents are compatible with this compound?

This compound is a carboxylic acid and is expected to be soluble in aqueous buffers at appropriate pH values and polar organic solvents. The stability of proline analogs can be solvent-dependent.[2] It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for short periods. Always perform a small-scale solubility and stability test in your chosen solvent system before preparing large batches.

3. Is this compound sensitive to pH changes?

Yes, like other amino acids, this compound has both an acidic (carboxylic acid) and a basic (secondary amine) functional group. Therefore, its stability can be significantly influenced by the pH of the solution. Extreme pH values (both acidic and basic) can potentially catalyze degradation reactions. It is recommended to work with this compound in buffered solutions within a pH range of 4-8, unless your experimental conditions require otherwise.

4. Are there any known incompatibilities with other common lab reagents?

Avoid strong oxidizing and reducing agents, as the pyrrolidine ring can be susceptible to oxidation.[3][4] Additionally, be cautious when using reagents that can react with primary or secondary amines and carboxylic acids if those functional groups are important for your application.

II. Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.

Q1: I am observing a loss of compound activity or concentration in my aqueous stock solution over time. What could be the cause?

A1: This is a common issue related to the stability of the compound in solution. Several factors could be at play:

  • Hydrolytic Degradation: Although the bicyclic structure is generally stable, prolonged exposure to aqueous environments, especially at non-optimal pH, can lead to slow hydrolysis.

  • Microbial Contamination: If the solution is not sterile, microbial growth can lead to the degradation of the compound.

  • Adsorption to Container Surfaces: Highly pure compounds can sometimes adsorb to the surfaces of storage vials, leading to an apparent decrease in concentration.

Troubleshooting Steps:

  • pH Monitoring: Check the pH of your stock solution. If it has drifted, re-prepare the solution in a well-buffered system.

  • Sterile Filtration: For long-term storage of aqueous solutions, consider sterile filtering (0.22 µm filter) into a sterile container.

  • Container Material: If adsorption is suspected, try using low-adsorption microcentrifuge tubes or silanized glassware.

  • Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.

Q2: My analytical chromatogram (e.g., HPLC) shows an unexpected new peak appearing over time. What could this be?

A2: The appearance of a new peak likely indicates the formation of a degradation product. Based on the structure of this compound, several degradation pathways are plausible:

  • Oxidation: The secondary amine in the pyrrolidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidized species.[3][4]

  • Decarboxylation: While generally requiring heat, decarboxylation of the carboxylic acid group can sometimes be catalyzed by other components in the solution.

  • Ring Opening: Under harsh conditions (e.g., strong acid or base), the pyrrolidine ring could potentially undergo cleavage.

Troubleshooting and Identification Workflow:

G start New Peak Observed in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight of New Peak lcms->mw compare Compare MW with Parent Compound mw->compare oxidation MW = Parent + 16 Da (Possible Oxidation) compare->oxidation +16 Da decarboxylation MW = Parent - 44 Da (Possible Decarboxylation) compare->decarboxylation -44 Da other Other MW Difference (Investigate Further) compare->other Other forced_degradation Conduct Forced Degradation Study other->forced_degradation

Caption: Workflow for identifying unknown peaks.

Q3: I am getting inconsistent results in my biological assays. Could the stability of the compound be a factor?

A3: Absolutely. Inconsistent assay results are a classic sign of compound instability.

  • Causality: If the compound degrades in the assay medium, its effective concentration will decrease over the course of the experiment, leading to variability in the observed biological effect. The rate of degradation can be influenced by assay components (e.g., metal ions, enzymes in serum) and conditions (e.g., temperature, incubation time).

Troubleshooting Steps:

  • Time-Course Stability Study: Spike your compound into the assay medium (without cells or your biological target) and incubate under the same conditions as your assay. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound.

  • Control Experiments: Include a positive control compound with known stability in your assay to ensure that the variability is not due to other experimental factors.

  • Minimize Incubation Times: If the compound is found to be unstable, try to reduce the incubation time of your assay if possible.

III. Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and products of a new chemical entity.[5][6] This information is crucial for developing stability-indicating analytical methods and for understanding the compound's intrinsic stability.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade water and acetonitrile

  • Suitable buffer (e.g., phosphate buffer, pH 7.4)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Experimental Workflow:

G cluster_stress Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in water) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (60°C in solution & solid) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo sampling Sample at t = 0, 2, 4, 8, 24 h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Quantify Parent Compound and Identify Degradants analysis->data

Caption: Forced degradation study workflow.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate one set of samples at room temperature and another at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation:

      • In Solution: Incubate the stock solution at 60°C.

      • Solid State: Place a known amount of the solid compound in the oven at 60°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the solid-state thermal and photolytic stress, dissolve a portion of the stressed solid in water to the initial concentration at each time point.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. An example method would be a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection at an appropriate wavelength (e.g., ~210 nm) or MS detection.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point for each stress condition.

    • Use LC-MS to determine the mass of the major degradation products and propose their structures.

Expected Outcomes and Interpretation:

Stress ConditionPotential Degradation PathwayExpected Outcome
Acid/Base Hydrolysis Ring opening, epimerizationAppearance of new peaks with the same mass (epimers) or different masses (hydrolysis products).
Oxidation N-oxidation, C-hydroxylationAppearance of peaks with mass +16 Da or +32 Da relative to the parent compound.
Thermal Degradation Decarboxylation, dimerizationAppearance of peaks with mass -44 Da (decarboxylation) or 2x Parent Mass (dimerization). At higher temperatures, more extensive decomposition can occur.[7][8]
Photodegradation Radical-mediated reactionsA complex mixture of degradation products may be observed.

IV. References

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.

  • Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. ResearchGate.

  • Properties, metabolisms, and applications of L-proline analogues. ResearchGate.

  • PROTOCOL: Extraction and determination of proline. ResearchGate.

  • Unusual solution properties of proline and its interaction with proteins. PubMed.

  • CAS 128900-19-6 | (2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Synblock.

  • (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid 97% | CAS: 128900-19-6. AChemBlock.

  • (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C8H13NO2. PubChem.

  • Proline Derivatives and Analogs. Sigma-Aldrich.

  • Synthesis and application of photoproline -a photoactivatable derivative of proline. ResearchGate.

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. Chemistry Central Journal.

  • Proline. Wikipedia.

  • Proline Analogues. Chemical Reviews.

  • Proteins & Peptides Forced Degradation Studies. CD Formulation.

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.

  • (2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid 97% | CAS: 197166-32-8. AChemBlock.

  • Analytical Methods. RSC Publishing.

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PMC.

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC.

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • 128900-19-6|(2R,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. BLDpharm.

  • Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates. ResearchGate.

  • (3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. Pharmaffiliates.

  • Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. JoVE.

  • Analytical Techniques In Stability Testing. Separation Science.

  • Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC.

  • Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. PubMed.

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Advances.

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv.

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. RSC Publishing.

  • Proline Analogues. Request PDF.

  • Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.

  • 109428-53-7|(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. BLDpharm.

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Ramipril Intermediate Synthesis: A Technical Support Center for Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of ramipril intermediates. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with byproduct formation during the synthesis of this critical active pharmaceutical ingredient (API). Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your synthetic routes, enhance purity, and ensure the stereochemical integrity of your intermediates.

Introduction: The Synthetic Challenge of Ramipril

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, possesses a complex stereochemical architecture with five chiral centers. Its synthesis is a multi-step process where the control of stereochemistry and the minimization of byproducts are paramount to achieving a high-quality final product. The two key intermediates that are coupled to form the backbone of ramipril are N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (Intermediate I) and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (Intermediate II) , often used as its benzyl ester derivative.

The coupling of these two fragments, along with the synthesis of each intermediate, presents unique challenges. This guide will dissect these challenges, providing a structured approach to identifying, understanding, and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should be aware of during ramipril synthesis?

A1: The most prevalent byproducts are diastereomers of the desired product, diketopiperazine derivatives formed during the coupling step, and impurities arising from the individual synthesis of the two main intermediates.[1] Specifically, watch for ramipril diketopiperazine (Impurity D) and ramipril diacid (Impurity E) in the final product, which can also be indicative of issues in the intermediate stages.[2][3][4]

Q2: Why is controlling the stereochemistry of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid intermediate so critical?

A2: The final stereochemical configuration of ramipril is directly dependent on the purity of your starting intermediates.[5] The (2S,3aS,6aS) isomer of octahydrocyclopenta[b]pyrrole-2-carboxylic acid is the desired enantiomer, and any contamination with other stereoisomers will lead to the formation of ramipril diastereomers that are difficult and costly to separate in the final steps.[5]

Q3: My coupling reaction is showing a significant amount of a diketopiperazine byproduct. What is the likely cause?

A3: Diketopiperazine formation is a common side reaction in peptide coupling. It is an intramolecular cyclization that is often promoted by elevated temperatures, prolonged reaction times, and the choice of coupling agent. The presence of a secondary amine in one of the intermediates can also make the reaction more susceptible to this side reaction.

Q4: I am observing poor yields in the reductive amination step for the synthesis of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine. What could be the issue?

A4: Reductive amination can be sensitive to several factors. Inefficient imine formation, over-reduction of the carbonyl group, or side reactions of the starting materials can all lead to lower yields. The choice of reducing agent and reaction conditions are critical for success.[6]

Troubleshooting Guide: A Deep Dive into Byproduct Mitigation

This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of ramipril intermediates.

Issue 1: Formation of Diastereomers in the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid Intermediate

The Problem: Your chiral analysis (e.g., chiral HPLC) of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid or its benzyl ester shows the presence of unwanted diastereomers.

Root Cause Analysis: The formation of diastereomers in this intermediate typically stems from a lack of stereocontrol during the synthetic sequence or incomplete resolution of a racemic mixture. Many synthetic routes involve a resolution step, and its inefficiency is a primary contributor to isomeric impurities.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diastereomeric impurity.

Detailed Protocols & Insights:

  • Protocol 1: Optimizing Diastereomeric Salt Crystallization

    • Solvent Screening: The choice of solvent is critical for achieving good separation of diastereomeric salts. Experiment with a range of solvents with varying polarities. For example, isopropanol has been cited as a potentially effective solvent.[5]

    • Temperature Gradient: A slow, controlled cooling rate during crystallization is often more effective than rapid cooling. This allows for the selective crystallization of the desired diastereomeric salt.

    • Seeding: If you have a small amount of the pure desired diastereomeric salt, use it to seed the crystallization. This can significantly improve the efficiency of the resolution.

  • Expertise & Experience: In our experience, multiple recrystallizations may be necessary to achieve the desired level of chiral purity (>99.5% d.e.). It is crucial to monitor the purity of both the crystallized salt and the mother liquor at each stage to optimize the process and minimize yield loss. The use of chiral acids as resolving agents is a common and effective technique.[8]

Issue 2: Diketopiperazine Formation During the Coupling Reaction

The Problem: During the coupling of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine and benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate, you observe a significant peak corresponding to the diketopiperazine derivative of the alanine intermediate.

Root Cause Analysis: Diketopiperazine formation is an intramolecular cyclization of the activated N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine intermediate. This side reaction is competitive with the desired intermolecular coupling reaction. Factors that favor this intramolecular reaction include:

  • High temperatures: Increased thermal energy can overcome the activation barrier for cyclization.

  • Prolonged reaction times: Longer exposure to activating agents increases the opportunity for the side reaction to occur.

  • Choice of coupling agent: Some coupling reagents can lead to highly activated intermediates that are more prone to cyclization.[9]

  • Basic conditions: The presence of a base can deprotonate the secondary amine, making it a more potent nucleophile for the intramolecular attack.[10]

Mechanism of Diketopiperazine Formation:

G Activated_Intermediate Activated N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine Intramolecular_Attack Intramolecular Nucleophilic Attack by Secondary Amine Activated_Intermediate->Intramolecular_Attack Favored by heat, prolonged time Cyclic_Intermediate Six-membered Ring Intermediate Intramolecular_Attack->Cyclic_Intermediate Diketopiperazine Diketopiperazine Byproduct Cyclic_Intermediate->Diketopiperazine Loss of activating group

Caption: Formation of diketopiperazine byproduct.

Troubleshooting & Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature as low as practically possible, typically between 0°C and room temperature.

  • Reaction Time: Monitor the reaction progress closely by HPLC and quench the reaction as soon as the starting materials are consumed to minimize the time the activated intermediate is present.

  • Coupling Agent Selection:

    • Carbodiimides like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) are common, but their use can sometimes lead to side reactions.[9]

    • The addition of a racemization suppressant and reaction rate enhancer like 1-hydroxybenzotriazole (HOBt) is highly recommended when using carbodiimides.[9][11]

    • Consider alternative coupling reagents such as phosphonium salts (e.g., PyBOP) or uranium salts (e.g., HATU), which can sometimes offer better selectivity and lower rates of side reactions.

  • pH Control: If a base is required, use a non-nucleophilic, hindered base and add it slowly to the reaction mixture. Maintaining a neutral or slightly acidic pH can help to suppress the nucleophilicity of the secondary amine and reduce the rate of cyclization.[10]

Data Summary: Impact of Coupling Reagent Additives

Coupling ReagentAdditiveDiketopiperazine FormationDesired Product Yield
DCCNoneHighModerate
DCCHOBtLowHigh
DICHOBtLowHigh
Issue 3: Impurities in N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (Intermediate I)

The Problem: You are observing impurities in your synthesized N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine, which can carry through to the final product.

Root Cause Analysis: The synthesis of this intermediate often involves a reductive amination reaction between ethyl 2-oxo-4-phenylbutanoate and L-alanine.[12] Potential side reactions include:

  • Over-reduction: The keto group can be reduced to an alcohol if the reducing agent is too harsh or if reaction conditions are not well-controlled.

  • Dialkylation: The primary amine of L-alanine can react with two molecules of the keto-ester, leading to a tertiary amine byproduct.[6][13]

  • Racemization: Harsh reaction conditions can lead to racemization at the chiral centers.

Troubleshooting & Purification:

  • Protocol 2: Controlled Reductive Amination

    • Imine Formation: Ensure complete formation of the imine before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.

    • Choice of Reducing Agent: Use a mild and selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are known to be effective for reductive aminations with minimal over-reduction.[6]

    • Stoichiometry: Carefully control the stoichiometry of the reactants to minimize dialkylation. Using a slight excess of the amine component can sometimes be beneficial.

  • Purification by Crystallization:

    • A common and effective method for purifying N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine is crystallization.

    • Recommended Solvent System: A mixed solvent system of alcohol and water has been reported to be effective.[4] The optimal ratio will depend on the specific impurities present and should be determined experimentally.

    • Procedure:

      • Dissolve the crude product in the chosen alcohol (e.g., ethanol, isopropanol) at an elevated temperature.

      • Slowly add water until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Conclusion: A Pathway to Purity

The synthesis of ramipril intermediates is a challenging yet rewarding endeavor. By understanding the fundamental chemical principles behind byproduct formation and by systematically applying the troubleshooting strategies outlined in this guide, researchers and scientists can significantly improve the purity and yield of their intermediates. This proactive approach to process optimization is essential for the development of a robust and efficient synthesis of ramipril.

References

  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. (n.d.). LCGC International. Retrieved from [Link]

  • Ramipril formulation with increased stability. (2008). European Patent Office.
  • Improved ramipril synthesis. (2010). Google Patents.
  • Process for preparing n-/1(s)-ethoxycarbonyl-3-phenylpropyl/-l-alanyl-l-proline. (1991). Google Patents.
  • Gajewska, M., et al. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. Pharmaceuticals, 14(10), 1014. Retrieved from [Link]

  • Purification method of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanine. (2002). Google Patents.
  • Ramipril formulation. (2007). Google Patents.
  • Asymmetric Info. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • A process for preparation of ramipril. (2009). Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Rácz, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. Retrieved from [Link]

  • Iwasaki, G., et al. (1989). A Stereoselective Synthesis of N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine Derivatives by Means of Reductive Amination. ChemInform, 20(21). Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of N-[1(S)-ethoxy-carbonyl-3-phenylpropyl]-L-alanine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Stabilized ramipril compositions and methods of making. (2006). Google Patents.
  • Le, T. N., et al. (2019). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Rapid Communications, 40(10), 1900028. Retrieved from [Link]

  • N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • 6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Faigl, F., et al. (2013). Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution. Organic & Biomolecular Chemistry, 11(29), 4846-4853. Retrieved from [Link]

  • Kiss, L., et al. (2019). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 15, 2768-2775. Retrieved from [Link]

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Technical Support Center: Enhancing the Enzymatic Resolution of Octahydrocyclopenta[b]pyrrole Esters

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the enzymatic kinetic resolution of octahydrocyclopenta[b]pyrrole esters. This scaffold is a vital chiral building block in pharmaceutical development, and achieving high enantiopurity is critical. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the System

Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[1][2] In the context of octahydrocyclopenta[b]pyrrole esters, the process typically involves a lipase or esterase that preferentially catalyzes the transformation (e.g., hydrolysis or transesterification) of one enantiomer over the other.

The most successful and widely used enzymes for this purpose are lipases, particularly Lipase B from Candida antarctica (CAL-B), often used in its immobilized form, Novozym 435.[3][4][5] CAL-B is renowned for its broad substrate scope, high stability, and excellent enantioselectivity in non-aqueous environments.[6]

The fundamental reaction involves the enzyme reacting with one ester enantiomer at a much higher rate (k_fast) than the other (k_slow). The goal is to stop the reaction at or near 50% conversion, at which point the faster-reacting enantiomer has been converted to a new product (an alcohol or acid), leaving the unreacted, slower-reacting ester enantiomer in high enantiomeric excess (ee).

Mechanism: Lipase-Catalyzed Transesterification

The reaction follows a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate.

G sub Racemic Ester (R-Ester + S-Ester) acyl_enz Acyl-Enzyme Intermediate (E-O-Acyl) sub->acyl_enz k_fast (for R-Ester) unreacted Unreacted Ester (S-Ester) sub->unreacted Remains enz Lipase (E-OH) enz->acyl_enz acyl_enz->enz k_slow (for S-Ester) alc_out Alcohol Product (R-OH) acyl_enz->alc_out prod New Ester Product (e.g., Butyl Acetate) acyl_enz->prod nuc Nucleophile (e.g., Butanol) nuc->acyl_enz G start Low / No Conversion Observed q1 Is the enzyme active? (Run control reaction) start->q1 q2 Is the substrate soluble? q1->q2 Yes sol1 Replace enzyme. Check storage conditions. q1->sol1 No q3 Are conditions optimal? q2->q3 Yes sol2 Screen alternative solvents (e.g., Toluene, MTBE). q2->sol2 No sol3 Optimize Temperature & Water Activity. q3->sol3 No end_node Problem Resolved q3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My conversion is good, but the enantioselectivity (ee) is poor. What's wrong?

Potential Cause 1: The Reaction Has Proceeded Too Far The fundamental principle of EKR is that the enantiomeric excess of both the remaining substrate and the product is a function of conversion. [7]Maximum ee for the unreacted substrate is achieved as the reaction approaches completion, but the yield is compromised. A practical balance is often struck around 50% conversion.

  • Solution:

    • Monitor the Reaction Closely: Take aliquots at regular intervals and analyze them by chiral HPLC or GC to track both the conversion and the ee of the substrate and product. [8]Stop the reaction when the optimal balance of yield and ee is reached (often between 45-55% conversion).

Potential Cause 2: Sub-optimal Choice of Enzyme or Conditions Enantioselectivity is highly sensitive to the reaction environment, which influences the enzyme's tertiary structure and the precise fit of the substrate in the active site.

  • Solution:

    • Enzyme Screening: While CAL-B is a good starting point, it is not universally superior. Screen a panel of other lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) and esterases. [9][10] 2. Solvent Optimization: The solvent has a profound impact on selectivity. [11][12]There is often a correlation between solvent hydrophobicity (Log P) and enzyme performance. Systematically screen a range of solvents.

    • Temperature Adjustment: Lowering the reaction temperature often increases enantioselectivity by amplifying the small differences in activation energy between the two enantiomers. [12]Attempt the reaction at a lower temperature (e.g., room temperature or 4°C), accepting a longer reaction time.

    • Acyl Donor Choice (for Transesterification): The nature of the acyl donor can influence selectivity. Vinyl acetate is often used because its enol byproduct tautomerizes to acetaldehyde, making the reaction irreversible. [13]However, screening other donors like isopropenyl acetate or different alkyl esters may yield better results.

Parameter Effect on Rate Effect on Enantioselectivity (E-value) Typical Starting Point
Temperature Increases with temperature (up to optimum)Often decreases at higher temperatures40-50 °C
Solvent Highly variable, depends on substrate solubility and enzyme compatibilityHighly variable; screen non-polar (Hexane), ether (MTBE), and aromatic (Toluene) solventsMTBE or Toluene
Enzyme Load Increases with higher loadingGenerally no direct effect, but can shorten reaction time, preventing over-reaction10-20 mg/mL (immobilized)
Water Activity Optimal range exists; too low or too high reduces rateCan be affected; must be optimizedAdd 0.5% v/v buffer or use molecular sieves

Table 1: Impact of Key Parameters on Reaction Outcome. This table summarizes the general effects of reaction parameters, providing a starting point for optimization.

Q3: My results are not reproducible. Why?

Potential Cause: Hidden Variables Poor reproducibility is often caused by unmonitored variables in the experimental setup.

  • Solution:

    • Water Content: This is the most common culprit in organic media. Use a consistent source of solvent and consider using molecular sieves to standardize water activity. [3]If you are adding water or buffer, do so with precision.

    • Enzyme Batch Variation: Use the same lot number of the enzyme for a series of comparative experiments. If you switch batches, re-validate the activity.

    • Inadequate Mixing: In heterogeneous reactions with an immobilized enzyme, poor mixing can lead to mass transfer limitations, causing inconsistent results. [14]Ensure the stirring speed is sufficient to keep the enzyme particles suspended uniformly without causing mechanical damage.

    • Purity of Starting Materials: Impurities in the substrate or solvent can act as inhibitors. Ensure all reagents are of high purity.

Frequently Asked Questions (FAQs)

  • Q: How do I choose the best enzyme to start with?

    • A: Candida antarctica Lipase B (CAL-B), especially in its immobilized form (Novozym 435), is the most robust and versatile catalyst for this type of resolution and should be your primary screening candidate. [15][16]Its high stability and proven track record make it an excellent starting point. [6]

  • Q: What is the best method for determining enantiomeric excess (ee)?

    • A: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards. [8]These techniques use a chiral stationary phase (CSP) to separate the enantiomers, allowing for precise quantification of their ratio. [17][18]

  • Q: Can I apply Dynamic Kinetic Resolution (DKR) to this system?

    • A: Yes, in theory. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single product enantiomer. [1]For the octahydrocyclopenta[b]pyrrole ester, this would require a suitable catalyst that can racemize the chiral center without degrading the molecule or inhibiting the enzyme. This is a more advanced approach that requires significant development.

  • Q: How do I effectively stop the reaction?

    • A: For immobilized enzymes, the reaction can be stopped simply by filtering off the enzyme beads. [19]For free enzymes, denaturation by adding a water-miscible solvent like acetone or ethanol, followed by filtration, is effective. Alternatively, rapid cooling can significantly slow the reaction to allow for workup.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Resolution

This protocol provides a starting point for the transesterification of a racemic octahydrocyclopenta[b]pyrrole ester.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the racemic ester (1.0 mmol).

  • Solvent & Reagents: Add 10 mL of anhydrous MTBE, followed by the acyl donor (e.g., vinyl acetate, 3.0 mmol, 3 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg).

  • Reaction: Seal the flask and stir the suspension at 40°C.

  • Monitoring: At set time intervals (e.g., 1, 3, 6, 12, 24 hours), pause stirring, withdraw a ~50 µL aliquot of the supernatant, filter it through a small plug of silica gel using ethyl acetate to remove any enzyme traces, and analyze by chiral HPLC to determine conversion and enantiomeric excess (ee).

  • Workup: Once the desired conversion (~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted ester can then be separated by column chromatography.

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Dilute the aliquot from the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Column: Use a suitable chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation. [20]4. Conditions: Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the ester absorbs (e.g., 220 nm).

  • Analysis: Inject the sample. The two enantiomers of the starting ester and the two enantiomers of the product should elute at different retention times. Calculate conversion and ee based on the integrated peak areas.

G start Initial Screening enzyme Screen Lipases (CAL-B, PCL, etc.) start->enzyme solvent Screen Solvents (MTBE, Toluene, Hexane) enzyme->solvent temp Optimize Temperature (30-60°C) solvent->temp check_ee Is E-value > 20? temp->check_ee check_ee->start No (Re-screen) fine_tune Fine-Tune Conditions (Lower Temp, Water Activity) check_ee->fine_tune Yes success Optimized Process fine_tune->success

Caption: Decision tree for optimizing enantioselectivity.

References

  • Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. (2024). ACS Engineering Au.
  • Kinetic resolution. (n.d.). In Wikipedia. Retrieved January 24, 2026. [Link]

  • Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. (n.d.). ACS Publications. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . [Link]

  • The Unexplored Importance of Fleeting Chiral Intermediates in Enzyme-Catalyzed Reactions. (2021). Journal of the American Chemical Society. [Link]

  • Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). PMC - NIH. [Link]

  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. (n.d.). ResearchGate. [Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (n.d.). MDPI. [Link]

  • Effects of pH and temperature on the activity and stability of lipase... (n.d.). ResearchGate. [Link]

  • Enzymatic Kinetic Resolution by Addition of Oxygen. (n.d.). PMC - PubMed Central. [Link]

  • Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. (n.d.). RSC Publishing. [Link]

  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022). NIH. [Link]

  • The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. (2016). ResearchGate. [Link]

  • The Unexplored Importance of Fleeting Chiral Intermediates in Enzyme-Catalyzed Reactions. (2021). PMC - PubMed Central. [Link]

  • A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. (n.d.). NIH. [Link]

  • Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. (2017). PubMed. [Link]

  • Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. (n.d.). PubMed. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. (2023). University of Babylon Private CDN. [Link]

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. (2025). European Journal of Chemistry. [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (n.d.). ResearchGate. [Link]

  • Unusual effects of separation conditions on chiral separations. (n.d.). ResearchGate. [Link]

  • Investigating effect of temperature on the activity of lipase. (n.d.). Practical Biology. [Link]

  • The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. (n.d.). PubMed. [Link]

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). PubMed. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • The effect of pH on determination of activation energies and the optimum temperatures of hydrolysis of olive oil by lipase from. (n.d.). Acta of Bioengineering and Biomechanics. [Link]

  • Methods for the immobilization of lipases and their use for ester synthesis. (n.d.). Academia.edu. [Link]

  • A Systematic Review of Enzymatic Kinetics in Microreactors. (n.d.). MDPI. [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (n.d.). PubMed. [Link]

  • 6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. (n.d.). Thesis. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. [Link]

  • Concentration, characterization and application of lipases from Sporidiobolus pararoseus strain. (n.d.). PMC - PubMed Central. [Link]

  • Esterification not Working (Separation). (2024). Reddit. [Link]

  • 5.4: Enzyme Kinetics. (2022). Biology LibreTexts. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. [Link]

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers. [Link]

  • Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. (n.d.). ResearchGate. [Link]

  • Kinetic Resolution of Enantiomers. (n.d.). Biocatalysis - Uni Graz. [Link]

  • Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. (n.d.). MDPI. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (n.d.). MDPI. [Link]

  • Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology. (2023). MDPI. [Link]

  • Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. (1995). PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a conformationally constrained bicyclic non-proteinogenic amino acid. Its rigid structure makes it a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, which is used to treat hypertension and congestive heart failure. The precise stereochemistry of this intermediate is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient. Consequently, the development of efficient and stereoselective synthetic routes to this molecule is of significant industrial and academic importance. This guide provides an in-depth comparison of the prominent synthetic strategies employed to produce this compound, with a focus on enzymatic resolution and asymmetric hydrogenation. We will delve into the mechanistic underpinnings of these approaches, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Enzymatic Resolution of a Racemic Precursor

This strategy relies on the synthesis of a racemic mixture of a suitable precursor, followed by a highly selective enzymatic hydrolysis to separate the desired enantiomer. This approach is particularly attractive for its potential for high stereoselectivity under mild reaction conditions.

Causality Behind Experimental Choices

The core of this method is the enzyme's ability to differentiate between two enantiomers of a substrate. In the synthesis of the Ramipril intermediate, an alkaline serine endopeptidase is employed to selectively hydrolyze the ester of the (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid from a racemic mixture. The unreacted (2R)-ester can be isolated and racemized for recycling, thus improving the overall process economy. The choice of an immobilized enzyme simplifies catalyst removal and reuse, a key consideration for industrial-scale production.

Experimental Protocol: Enzymatic Resolution

The following protocol is adapted from patent literature and outlines the key steps in the enzymatic resolution process.

Step 1: Enzymatic Hydrolysis

  • Dissolve methyl 2-(acetylamino)-3-(2-oxocyclopentyl)-propionate in demineralized water.

  • Adjust the pH of the solution to 6.8 with a freshly prepared solution of sodium carbonate.

  • Add immobilized alkaline serine endopeptidase (e.g., Immozyme Protex 6L) to the solution.

  • Maintain the reaction at 24-26°C and a pH of 6.2-6.8 by the controlled addition of sodium carbonate solution for approximately 20 hours.

  • Upon completion, adjust the pH to 6.0 with a dilute acetic acid solution.

  • Filter the reaction mixture to recover the immobilized enzyme for reuse.

  • Extract the filtrate with dichloromethane to separate the unreacted (2R)-ester. The desired (2S)-acid remains in the aqueous layer.

Step 2: Racemization of the Undesired Enantiomer

  • The organic layer containing the undesired (2R)-ester is concentrated.

  • The residue is heated in methanol with a catalytic amount of sodium methoxide to effect racemization, allowing for its recycling in the enzymatic resolution step.

Step 3: Cyclization and Hydrogenation

  • The aqueous layer containing (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid is acidified and the product is isolated.

  • The isolated acid is then subjected to hydrolytic cyclization using a strong acid such as hydrochloric acid with heating.

  • The resulting (2S)-2,3,3a,4,5,6-hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst under hydrogen pressure, to yield the final product, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is often isolated as its hydrochloride salt.[1]

Logical Flow of the Enzymatic Resolution Route

racemic_ester Racemic Methyl 2-(acetylamino)- 3-(2-oxocyclopentyl)-propionate enzymatic_hydrolysis Enzymatic Hydrolysis (Alkaline Serine Endopeptidase) racemic_ester->enzymatic_hydrolysis s_acid (2S)-Acetylamino-3-(2-oxo-cyclopentyl)- propionic Acid (in aqueous phase) enzymatic_hydrolysis->s_acid Selective hydrolysis r_ester (2R)-Ester (in organic phase) enzymatic_hydrolysis->r_ester No reaction cyclization Hydrolytic Cyclization (HCl, heat) s_acid->cyclization racemization Racemization (NaOMe, MeOH) r_ester->racemization racemization->racemic_ester Recycle unsaturated_intermediate (2S)-2,3,3a,4,5,6-Hexahydro- cyclopenta[b]pyrrole-2-carboxylic acid cyclization->unsaturated_intermediate hydrogenation Catalytic Hydrogenation (Pd/C, H2) unsaturated_intermediate->hydrogenation final_product (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole -2-carboxylic acid hydrogenation->final_product

Caption: Workflow of the Enzymatic Resolution Route.

Route 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique to establish stereocenters with high enantioselectivity. In the context of synthesizing this compound, this approach typically involves the hydrogenation of a prochiral enamine precursor in the presence of a chiral transition metal catalyst.

Causality Behind Experimental Choices

The success of this route hinges on the selection of an appropriate chiral catalyst, which is composed of a transition metal (commonly rhodium or ruthenium) and a chiral ligand. The ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the prochiral substrate, thereby inducing high enantioselectivity. The choice of solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to achieve high conversion and stereoselectivity. While specific details for the direct asymmetric hydrogenation to the target molecule's immediate precursor are proprietary and found in patent literature, the principles are well-established in organic synthesis.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

The following is a generalized protocol based on known procedures for the asymmetric hydrogenation of related substrates.

Step 1: Synthesis of the Prochiral Precursor

  • The synthesis of the prochiral precursor, (2S)-2,3,3a,4,5,6-hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid, is achieved through the cyclization of (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid, as described in the enzymatic resolution route.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, the prochiral precursor is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • A chiral rhodium or ruthenium catalyst with a specific phosphine ligand (e.g., a derivative of BINAP) is added.

  • The reactor is purged with and then pressurized with hydrogen gas (typically 5-6 kg/cm ²).

  • The reaction mixture is heated (e.g., to 55-60°C) and stirred until the reaction is complete.

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is evaporated, and the product is isolated, often as a salt.[1]

Conceptual Diagram of Asymmetric Hydrogenation

prochiral_precursor (2S)-2,3,3a,4,5,6-Hexahydro- cyclopenta[b]pyrrole-2-carboxylic acid asymmetric_hydrogenation Asymmetric Hydrogenation (Chiral Rh or Ru catalyst, H2) prochiral_precursor->asymmetric_hydrogenation final_product (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole -2-carboxylic acid asymmetric_hydrogenation->final_product High enantioselectivity

Caption: Asymmetric Hydrogenation of the Prochiral Precursor.

Route 3: Diastereoselective 1,3-Dipolar Cycloaddition

A third, distinct strategy for the construction of the octahydrocyclopenta[b]pyrrole core involves a 1,3-dipolar cycloaddition reaction. This powerful ring-forming reaction can establish multiple stereocenters in a single step with a high degree of control.

Causality Behind Experimental Choices

This approach typically involves the reaction of an azomethine ylide with a dipolarophile. The stereochemical outcome is governed by the facial selectivity of the approach of the two reactants, which can be influenced by the use of chiral auxiliaries or catalysts. For the synthesis of the target molecule, a plausible route would involve the cycloaddition of a chiral azomethine ylide derived from a proline derivative with cyclopentene. The inherent chirality of the starting material directs the stereochemical course of the cycloaddition.

Conceptual Experimental Protocol: 1,3-Dipolar Cycloaddition

Step 1: Generation of the Azomethine Ylide

  • A chiral precursor, such as a derivative of L-proline, is reacted with an aldehyde or ketone to form an iminium intermediate.

  • In the presence of a base or through thermal decarboxylation, the corresponding azomethine ylide is generated in situ.

Step 2: Cycloaddition

  • The in situ generated azomethine ylide is reacted with cyclopentene as the dipolarophile.

  • The reaction is typically carried out in an inert solvent at a suitable temperature to promote the cycloaddition.

Step 3: Post-Cycloaddition Modifications

  • The resulting cycloadduct may require further functional group manipulations, such as deprotection and modification of the carboxylic acid moiety, to yield the final target molecule.

Mechanistic Representation of 1,3-Dipolar Cycloaddition

proline_derivative Chiral Proline Derivative azomethine_ylide Azomethine Ylide (1,3-Dipole) proline_derivative->azomethine_ylide aldehyde Aldehyde/Ketone aldehyde->azomethine_ylide cycloaddition [3+2] Cycloaddition azomethine_ylide->cycloaddition cyclopentene Cyclopentene (Dipolarophile) cyclopentene->cycloaddition cycloadduct Initial Bicyclic Adduct cycloaddition->cycloadduct modifications Further Modifications cycloadduct->modifications final_product (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole -2-carboxylic acid modifications->final_product

Caption: Conceptual Pathway of 1,3-Dipolar Cycloaddition.

Comparative Analysis

FeatureEnzymatic ResolutionAsymmetric Hydrogenation1,3-Dipolar Cycloaddition
Stereocontrol Excellent enantioselectivityPotentially high enantioselectivityHigh diastereoselectivity
Starting Materials Readily available racemic precursorsProchiral unsaturated precursorsChiral pool materials or requires chiral catalyst
Reagents Mild (enzyme, aqueous media)Potentially harsh (high pressure, metal catalysts)Varies, can be mild
Process Scalability Well-suited for industrial scaleCan be challenging to scale up due to catalyst cost and sensitivityFeasible for scale-up
Atom Economy Lower due to resolution, but improved by racemization and recyclingHighHigh
Key Advantages High enantiopurity, mild conditions, reusable catalystDirect formation of the desired stereoisomerConvergent, can build complexity quickly
Key Disadvantages Theoretical maximum yield of 50% per cycle without racemizationCost and toxicity of precious metal catalysts, requires optimizationMay require multi-step synthesis of precursors

Conclusion

The synthesis of this compound can be successfully achieved through several distinct synthetic strategies. The choice of the most appropriate route will depend on the specific requirements of the researcher, including scale, cost considerations, and available expertise.

The enzymatic resolution pathway offers a robust and scalable method with excellent enantioselectivity, particularly advantageous in an industrial setting where the recycling of the undesired enantiomer can be efficiently implemented.

Asymmetric hydrogenation presents a more direct and atom-economical approach to the target molecule. However, it relies on often expensive and sensitive transition metal catalysts, and the optimization of reaction conditions is critical for achieving high stereoselectivity.

The 1,3-dipolar cycloaddition route provides an elegant and convergent method for the construction of the bicyclic core. While highly effective for creating complex cyclic systems, its application to this specific target may require more extensive synthetic efforts to prepare the necessary precursors.

Ultimately, a thorough evaluation of the pros and cons of each route, as summarized in the comparative table, will enable drug development professionals and researchers to make an informed decision for the efficient and stereoselective synthesis of this important pharmaceutical intermediate.

References

  • Aarti Healthcare Limited. (2015). A METHOD FOR PREPARING RAMIPRIL. European Patent EP 2598479 B1.
  • DSM IP ASSETS B.V. (2010). Method for the synthesis of a ramipril intermediate. World Intellectual Property Organization Patent WO/2010/049401. Retrieved from [Link]

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A Comparative Guide to Ramipril Precursors: (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid vs. Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone of cardiovascular therapy. The efficiency, purity, and scalability of its production are critically dependent on the choice of its key bicyclic precursor. This guide provides an in-depth technical comparison between the direct use of (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid and the more traditional approach involving its ester derivatives, primarily the benzyl ester. We will delve into the synthetic strategies, analyze the comparative performance based on available data, and provide insights into the practical implications for process development and manufacturing.

Introduction to Ramipril and the Significance of its Bicyclic Core

Ramipril's therapeutic efficacy is intrinsically linked to its unique stereochemistry, featuring five chiral centers.[1] The (2S,3aR,6aR) configuration of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety is crucial for its potent inhibition of ACE. Consequently, the synthesis of this bicyclic core with high enantiomeric and diastereomeric purity is a paramount challenge in the manufacturing of Ramipril.

Historically, the synthesis of Ramipril has involved the coupling of this bicyclic precursor with another key intermediate, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. A pivotal decision in this synthetic route is whether to use the bicyclic precursor as a free carboxylic acid or as an ester to protect the carboxyl group during the coupling reaction.

The Contenders: A Tale of Two Precursors

The central comparison of this guide revolves around two primary synthetic strategies for the bicyclic precursor:

  • This compound (The Free Acid): This approach involves the direct coupling of the unprotected bicyclic carboxylic acid with the side-chain component. This strategy aims for a more streamlined and atom-economical process.

  • Esters of this compound (The Protected Precursors): The most common alternative involves the use of ester derivatives, with the benzyl ester being a prominent example.[2] Other esters, such as the tert-butyl ester, have also been utilized.[3] This method introduces protection and deprotection steps, aiming to prevent unwanted side reactions and potentially simplify purification.

Synthetic Pathways: A Visual Overview

To better understand the differences in these approaches, let's visualize the synthetic workflows.

G cluster_0 Route A: Direct Coupling (Free Acid) cluster_1 Route B: Ester Protection A1 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole -2-carboxylic acid A3 Ramipril A1->A3 Coupling A2 Activated N-[1-(S)-(ethoxycarbonyl) -3-phenylpropyl]-L-alanine A2->A3 B1 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole -2-carboxylic acid Benzyl Ester B3 Protected Ramipril Intermediate B1->B3 Coupling B2 Activated N-[1-(S)-(ethoxycarbonyl) -3-phenylpropyl]-L-alanine B2->B3 B4 Ramipril B3->B4 Deprotection (e.g., Hydrogenolysis)

Figure 1: Comparative Synthetic Workflows. Route A depicts the direct coupling of the free acid, while Route B illustrates the ester protection strategy, which includes an additional deprotection step.

Performance Comparison: Yield, Purity, and Process Efficiency

A direct, quantitative comparison of these two routes from a single source under identical conditions is challenging to find in publicly available literature. However, by synthesizing information from various patents and scientific articles, we can construct a comparative analysis.

ParameterThis compound (Free Acid)Benzyl Ester Derivativetert-Butyl Ester Derivative
Number of Steps Fewer (no protection/deprotection)More (includes esterification and deprotection)More (includes esterification and deprotection)
Reported Yield Often described as "excellent" in patents, suggesting high efficiency.[3][4]Yields for the coupling and deprotection steps can be high, but the overall process yield may be lower due to the additional steps.[5]Similar to the benzyl ester, with the overall yield impacted by the multiple steps.[3]
Purity Profile Can achieve high purity directly, potentially reducing the need for extensive purification of the final product.[3]The protection strategy is designed to minimize side reactions, theoretically leading to a cleaner product before deprotection.[3]Similar to the benzyl ester, aiming for a high-purity intermediate before the final deprotection.[3]
Scalability Potentially more scalable and cost-effective due to a shorter process.[3]The additional steps of protection and deprotection can add complexity and cost to large-scale production.[5]The use of tert-butyl esters can present challenges in deprotection on an industrial scale.[3]
Reagents & Conditions Direct coupling may require specific activating agents for the other precursor.[3][4]Deprotection of the benzyl ester is typically achieved via catalytic hydrogenation (e.g., Pd/C), which is a common and scalable industrial process.[5]Deprotection of the tert-butyl ester often requires acidic conditions, which may not be compatible with all functionalities.[3]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The choice between the direct coupling of the free acid and the use of a protected ester is a critical decision in the process development of Ramipril, with each approach having its own set of advantages and disadvantages.

The Rationale for Ester Protection:

The traditional approach of using a benzyl or tert-butyl ester to protect the carboxylic acid of the bicyclic precursor was born out of the principles of peptide chemistry.[3] The primary motivation is to prevent the carboxyl group from participating in unwanted side reactions during the amide bond formation. By converting the carboxylic acid to an ester, its nucleophilicity is significantly reduced, ensuring that the desired coupling reaction with the activated N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine proceeds cleanly.

The benzyl ester is a particularly popular choice due to the relative ease of its removal.[2] The deprotection step is typically a catalytic hydrogenation, a well-understood and highly efficient reaction that is widely used in industrial-scale synthesis.[5] This "clean" deprotection method often yields the final Ramipril product with high purity.

The Case for Direct Coupling:

The direct coupling of the unprotected this compound represents a more modern and process-efficient approach.[3] The key advantage lies in the elimination of the protection and deprotection steps, which leads to:

  • Increased Atom Economy: By avoiding the addition and subsequent removal of a protecting group, the overall process is more atom-economical and generates less waste.

  • Reduced Manufacturing Time and Cost: Fewer reaction steps translate to shorter production cycles, reduced solvent and reagent consumption, and lower energy costs, all of which contribute to a more cost-effective manufacturing process.[6]

  • Simplified Process: A more streamlined synthesis is generally easier to control and validate, which is a significant advantage in a regulated pharmaceutical manufacturing environment.

Patents describing this direct coupling method often claim "excellent yield and purity," suggesting that with the right choice of coupling agents and reaction conditions, the potential for side reactions can be effectively managed without the need for a protecting group.[3][4]

Experimental Protocols: A Glimpse into the Methodologies

While specific, detailed protocols for industrial-scale production are proprietary, the following generalized experimental workflows provide a conceptual understanding of the key steps involved in both synthetic routes.

Protocol 1: Synthesis of Ramipril via Benzyl Ester Protection

G cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection A1 Dissolve (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole -2-carboxylic acid Benzyl Ester and activated N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl] -L-alanine in a suitable solvent (e.g., DCM). A2 Add a coupling agent (e.g., DCC/HOBt). A1->A2 A3 Stir at controlled temperature until reaction completion. A2->A3 A4 Work-up and purify the protected Ramipril intermediate. A3->A4 B1 Dissolve the protected Ramipril intermediate in a suitable solvent (e.g., Ethanol). B2 Add a hydrogenation catalyst (e.g., Pd/C). B1->B2 B3 Pressurize with hydrogen gas and stir until deprotection is complete. B2->B3 B4 Filter off the catalyst and isolate Ramipril. B3->B4

Figure 2: Generalized workflow for Ramipril synthesis using the benzyl ester precursor.

Step 1: Coupling Reaction

  • The benzyl ester of this compound and an activated form of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine are dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • A coupling agent, such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt), is added to facilitate the amide bond formation.[5]

  • The reaction mixture is stirred at a controlled temperature (often ambient or slightly below) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to remove the coupling agent byproducts and unreacted starting materials. The resulting protected Ramipril intermediate is then purified, typically by crystallization or chromatography.

Step 2: Deprotection (Hydrogenolysis)

  • The purified protected Ramipril intermediate is dissolved in a suitable solvent, commonly an alcohol like ethanol.[5]

  • A palladium on carbon (Pd/C) catalyst is added to the solution.

  • The reaction vessel is purged and then pressurized with hydrogen gas. The mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

  • The reaction is monitored until the deprotection is complete.

  • The catalyst is removed by filtration, and the Ramipril is isolated from the filtrate, often by crystallization.

Protocol 2: Synthesis of Ramipril via Direct Coupling

G cluster_0 Direct Coupling A1 Dissolve (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole -2-carboxylic acid and an activated derivative of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl] -L-alanine in a suitable solvent. A2 Add a suitable base and coupling agent. A1->A2 A3 Stir at controlled temperature until reaction completion. A2->A3 A4 Work-up and isolate Ramipril. A3->A4

Figure 3: Generalized workflow for the direct coupling synthesis of Ramipril.

  • This compound and a suitably activated derivative of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (e.g., an acid chloride or a mixed anhydride) are combined in a suitable solvent.[3]

  • A base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), is typically added to neutralize any acid generated during the reaction and to facilitate the coupling.

  • The reaction is stirred at a controlled temperature until completion.

  • The reaction mixture is then subjected to a work-up procedure to remove any remaining starting materials and byproducts, followed by the isolation and purification of Ramipril, usually by crystallization.

Conclusion and Future Perspectives

The choice between using the free carboxylic acid of this compound or its ester derivatives as a precursor for Ramipril synthesis is a nuanced one, with significant implications for process efficiency, cost, and environmental impact.

The traditional ester protection strategy, particularly with the benzyl ester, offers a robust and well-established method that can deliver high-purity Ramipril. However, it comes at the cost of additional synthetic steps, which can impact overall yield and manufacturing efficiency.

The direct coupling of the free carboxylic acid presents a more modern, streamlined, and potentially more cost-effective approach. While this method is conceptually simpler, its success is highly dependent on the careful selection of coupling agents and reaction conditions to avoid side reactions and ensure high purity of the final product.

For researchers and drug development professionals, the trend in pharmaceutical manufacturing is increasingly towards greener, more efficient, and more economical processes. In this context, the direct coupling of this compound is a highly attractive option. Further research and process optimization in this area are likely to focus on the development of novel, highly efficient, and selective coupling agents that can make this direct route the industry standard for Ramipril synthesis. The ultimate decision will, of course, depend on a careful evaluation of the specific capabilities and economic considerations of the manufacturing facility.

References

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The Evolution of ACE Inhibition: A Comparative Analysis of Bicyclic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The development of Angiotensin-Converting Enzyme (ACE) inhibitors stands as a landmark achievement in cardiovascular medicine. These agents are a cornerstone in the management of hypertension and heart failure, primarily by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[1] The evolution of ACE inhibitors has been marked by a drive to enhance potency, duration of action, and tissue penetration, leading to the design of molecules incorporating bicyclic amino acids. This guide provides an in-depth comparative analysis of prominent ACE inhibitors derived from different bicyclic amino acids, focusing on their structure-activity relationships, synthesis, and pharmacological profiles, supported by experimental data.

The Rationale for Bicyclic Scaffolds in ACE Inhibitor Design

The foundational structure of early ACE inhibitors, such as captopril and enalapril, often incorporated a proline moiety. While effective, medicinal chemists sought to improve upon these initial designs by introducing greater structural rigidity and lipophilicity. The incorporation of bicyclic amino acids, which can be considered as constrained analogues of proline, offered a compelling strategy to achieve these goals. These rigid structures can more precisely orient the key pharmacophoric elements for optimal interaction with the ACE active site, potentially leading to enhanced binding affinity and improved pharmacokinetic properties.

Comparative Analysis of Bicyclic ACE Inhibitors

This section provides a head-to-head comparison of three widely prescribed ACE inhibitors derived from distinct bicyclic amino acid scaffolds: Ramipril, Perindopril, and Trandolapril. All three are prodrugs, hydrolyzed in vivo to their active diacid forms: ramiprilat, perindoprilat, and trandolaprilat, respectively.

In Vitro Potency: A Quantitative Comparison

The inhibitory potency of these compounds against the angiotensin-converting enzyme is a critical determinant of their pharmacological efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibitory activity.

Active MetaboliteBicyclic Amino Acid MoietyIC50 (nM)
Ramiprilat(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid1.16
Perindoprilat(2S,3aS,7aS)-Perhydroindole-2-carboxylic acid1.44
Trandolaprilat(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid1.08

Table 1: Comparative in vitro ACE inhibitory activity of the active metabolites of Ramipril, Perindopril, and Trandolapril. Data compiled from in vitro binding assays displacing a radiolabeled lisinopril analogue from ACE binding sites.[2]

The data clearly indicates that all three bicyclic derivatives are potent inhibitors of ACE, with IC50 values in the low nanomolar range.[2] Trandolaprilat exhibits the highest in vitro potency, followed closely by ramiprilat and perindoprilat. These subtle differences in potency can be attributed to the specific stereochemistry and ring size of the bicyclic amino acid, which influences the overall conformation of the inhibitor and its fit within the ACE active site.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of these prodrugs and their active metabolites are crucial for determining their dosing frequency and clinical utility. Key parameters include the time to maximum plasma concentration (Tmax), elimination half-life (t½), and route of elimination.

ACE InhibitorProdrugTmax (active metabolite, h)t½ (active metabolite, h)Route of Elimination
Ramipril Yes3Triphasic: 4, 9-18, >50Kidney
Perindopril Yes3-4~24Kidney
Trandolapril Yes4-1015-24 (terminal)Kidney, Liver

Table 2: Comparative pharmacokinetic parameters of Ramipril, Perindopril, and Trandolapril. This table summarizes key pharmacokinetic data for the active metabolites of these ACE inhibitors.

The extended terminal half-lives of the active metabolites of all three drugs, particularly ramiprilat and trandolaprilat, contribute to their prolonged duration of action, allowing for once-daily dosing. Trandolapril distinguishes itself with a dual route of elimination, which can be advantageous in patients with renal impairment.

Synthesis of Key Bicyclic Amino Acid Precursors

The synthesis of the specific bicyclic amino acid core is a critical step in the overall production of these ACE inhibitors. The stereochemistry of these precursors is paramount for the final drug's efficacy.

Synthesis of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (for Ramipril)

The synthesis of the key intermediate for ramipril, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, often involves the resolution of a racemic mixture. One approach involves the hydrogenation of an aqueous layer containing the para-toluene sulfonic acid salt of (2S)-2,3,3a,4,5,6-hexahydro-cyclopenta[b]pyrrole-2-carboxylic acid in the presence of a palladium catalyst at elevated temperature and pressure.[3] The resulting clear filtrate contains the desired para-toluene sulfonic acid salt of (2S, 3aS, 6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.[3]

Synthesis of (2S,3aS,7aS)-Perhydroindole-2-carboxylic acid (for Perindopril)

A method for the industrial synthesis of (2S, 3aS, 7aS)-perhydroindole-2-carboxylic acid involves the condensation of a protected (L)-serine with an aromatic ketone.[4] This is followed by a diastereoselective reduction and subsequent condensation with cyclohexanone.[4] The resulting intermediate is halogenated and then cyclized in the presence of a radical initiator and tributyl tin hydride.[4] Finally, removal of the protecting groups yields the desired bicyclic amino acid.[4]

Synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid (for Trandolapril)

The synthesis of the key intermediate for trandolapril, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, has been described in various patents. One process involves the hydrolysis of octahydroindole-2-carbonitrile.[5] Another approach involves the catalytic hydrogenation of the corresponding imine-acid salt.[6] The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.[6]

Experimental Protocol: In Vitro ACE Inhibition Assay

To ensure the scientific integrity of comparative studies, a standardized and self-validating experimental protocol for assessing ACE inhibitory activity is essential. The following is a detailed methodology based on the spectrophotometric determination of hippuric acid produced from the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Objective: To determine the in vitro IC50 value of a test compound against Angiotensin-Converting Enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Test compounds (e.g., ramiprilat, perindoprilat, trandolaprilat)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer capable of reading at 228 nm

  • Microcentrifuge

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HHL (5 mM) in borate buffer.

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in borate buffer.

    • Prepare serial dilutions of the test compounds in borate buffer to cover a range of expected inhibitory concentrations.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1N HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex vigorously for 15 seconds to extract the hippuric acid.

    • Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Quantification of Hippuric Acid:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.

Self-Validation:

  • A positive control (e.g., captopril with a known IC50) should be run in parallel to validate the assay performance.

  • A negative control (no inhibitor) is used to determine the maximum enzyme activity.

  • A blank control (no enzyme) is used to account for any non-enzymatic hydrolysis of the substrate.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of ACE inhibition and the experimental workflow.

ACE_Inhibition_Mechanism Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades Vasoconstriction Vasoconstriction Increased Blood Pressure Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Vasodilation Vasodilation Decreased Blood Pressure Bradykinin->Vasodilation ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE inhibits

Caption: Mechanism of Action of ACE Inhibitors.

ACE_Inhibition_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Incubation 2. Inhibition Reaction cluster_Extraction 3. Termination & Extraction cluster_Analysis 4. Quantification & Analysis Reagents Prepare Buffers, Substrate (HHL), Enzyme (ACE), & Inhibitors Preincubation Pre-incubate ACE with Inhibitor (37°C) Reagents->Preincubation Reaction Add HHL Substrate & Incubate (37°C) Preincubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Centrifugation Centrifuge to Separate Phases Extraction->Centrifugation Evaporation Evaporate Ethyl Acetate Centrifugation->Evaporation Quantification Re-dissolve & Measure Absorbance at 228 nm Evaporation->Quantification Analysis Calculate % Inhibition & Determine IC50 Quantification->Analysis

Caption: Experimental Workflow for In Vitro ACE Inhibition Assay.

Conclusion

The development of ACE inhibitors derived from bicyclic amino acids represents a significant advancement in the rational design of cardiovascular drugs. The incorporation of these constrained scaffolds has led to the creation of highly potent inhibitors with favorable pharmacokinetic profiles, allowing for effective once-daily administration. The comparative analysis of ramipril, perindopril, and trandolapril highlights the subtle yet important differences in their in vitro potency and pharmacokinetic behavior, which can be traced back to the unique stereochemistry and structure of their respective bicyclic amino acid moieties. A thorough understanding of their structure-activity relationships, coupled with robust and validated in vitro assays, is essential for the continued development of next-generation ACE inhibitors with even greater efficacy and safety profiles.

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For molecules such as (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a constrained bicyclic amino acid analog with significant potential in medicinal chemistry, the precise determination of enantiomeric excess (ee) is a cornerstone of its chemical process development and quality control. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of this unique molecule. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and present objective data to inform your selection of the most appropriate analytical strategy.

The Analytical Imperative: Why Enantiomeric Purity Matters

The rigid, bicyclic structure of this compound imparts specific conformational constraints that are key to its biological activity. Its enantiomer, (2R,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, will present a different three-dimensional arrangement of its functional groups, leading to potentially distinct pharmacological and toxicological profiles. Therefore, the ability to accurately and reliably quantify the presence of the undesired enantiomer is paramount.

Comparative Analysis of Methodologies

The determination of enantiomeric excess for a chiral molecule like our target compound primarily relies on creating a chiral environment to differentiate the enantiomers. This can be achieved through various analytical techniques, with the most prevalent being chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Capillary Electrophoresis (CE).

Method Principle Sample Preparation Sensitivity Accuracy Throughput Development Time
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).Often direct injection; derivatization may be needed for detection.High (ng to pg)Excellent (typically <0.1% error)ModerateModerate to High
Chiral GC Separation of volatile derivatives on a chiral stationary phase.Derivatization to increase volatility is mandatory.Very High (pg to fg)Excellent (typically <0.1% error)HighHigh
NMR Spectroscopy Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.Derivatization or addition of a chiral solvating agent.Low (mg)Good (typically <1-2% error)LowLow to Moderate
Capillary Electrophoresis Differential migration in the presence of a chiral selector in the background electrolyte.Direct injection of aqueous sample.High (ng to pg)Excellent (typically <0.5% error)HighModerate
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely adopted technique for enantiomeric excess determination in the pharmaceutical industry.[1][2] The power of this method lies in the vast array of commercially available chiral stationary phases (CSPs) that can achieve enantioseparation through a variety of interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[1][2]

For a polar, zwitterionic molecule like this compound, direct analysis can be challenging on some CSPs.[3] However, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly well-suited for the separation of underivatized amino acids.[1][3] These phases can operate in polar organic or reversed-phase modes, offering flexibility in method development.

Causality in Experimental Choices: The choice of mobile phase is critical. For this bicyclic amino acid, a polar ionic mode with a mobile phase consisting of an alcohol (like methanol or ethanol) with small amounts of acidic and basic additives (e.g., acetic acid and triethylamine) can effectively control the ionization state of the analyte and enhance chiral recognition on a macrocyclic glycopeptide CSP. The additives modulate the retention and selectivity by influencing the ionic and hydrogen bonding interactions between the analyte and the CSP.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of this compound.

Materials:

  • Chiral HPLC system with UV detector

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T)

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)

  • Sample: this compound dissolved in mobile phase (1 mg/mL)

  • Racemic standard of octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Method:

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the racemic standard to determine the retention times of both enantiomers and to establish resolution.

  • Analysis: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile at 210 nm.

  • Calculation of ee:

    • Identify the peaks corresponding to the (2S,3aR,6aR) and (2R,3aS,6aS) enantiomers from the racemate injection.

    • Integrate the peak areas of both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System & Column MobilePhase->Equilibrate Equilibrate->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity, but it necessitates that the analyte be volatile and thermally stable.[4][5] For this compound, derivatization is mandatory to mask the polar carboxyl and amine groups. A common two-step derivatization involves esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amine (e.g., with trifluoroacetic anhydride).

The derivatized enantiomers are then separated on a chiral stationary phase, often based on cyclodextrin derivatives.[6] The choice of the derivatizing agent can influence the volatility and the chiral recognition, and in some cases, can even reverse the elution order of the enantiomers.

Causality in Experimental Choices: The derivatization process is the most critical step. Incomplete derivatization can lead to poor peak shape and inaccurate results. The use of trifluoroacetic anhydride not only blocks the amine but also introduces fluorine atoms, which can enhance detection sensitivity with an electron capture detector (ECD) if needed, although mass spectrometry (MS) is more common.[7] Chirasil-L-Val is a suitable CSP for cyclic amino acids.[4][7]

Experimental Protocol: Chiral GC-MS

Objective: To determine the enantiomeric excess of this compound via its volatile derivative.

Materials:

  • GC-MS system

  • Chiral Capillary Column: Chirasil-L-Val

  • Derivatization Reagents: 3N Methanolic HCl, Trifluoroacetic Anhydride (TFAA), Methylene Chloride

  • Sample and Racemic Standard

Method:

  • Derivatization (in a fume hood):

    • To 1 mg of the sample in a vial, add 1 mL of 3N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool and evaporate the solvent under a gentle stream of nitrogen.

    • To the residue, add 1 mL of methylene chloride and 100 µL of TFAA.

    • Cap and heat at 60 °C for 20 minutes.

    • Cool and evaporate the solvent and excess reagent under nitrogen.

    • Reconstitute the residue in a known volume of methylene chloride.

  • GC-MS Analysis:

    • Injector: Split/splitless, 250 °C.

    • Oven Program: 70 °C hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

    • MS: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Analyze the racemic standard to identify the peaks for the derivatized enantiomers.

    • Analyze the sample and integrate the peak areas.

    • Calculate the enantiomeric excess as described for HPLC.

NMR Spectroscopy

NMR spectroscopy offers a distinct advantage in that it can be a non-separative method for determining enantiomeric excess.[8] The principle relies on converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA).[9] These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their quantification by integration.

For our target molecule, a common approach would be to use a chiral derivatizing agent that reacts with the secondary amine, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[10] The resulting diastereomeric amides will likely show resolved signals, particularly for the protons or carbons near the stereogenic centers, or for the fluorine atoms in the Mosher's reagent in ¹⁹F NMR.

Causality in Experimental Choices: The choice of the chiral auxiliary is key. It must react quantitatively with both enantiomers without causing racemization. The resulting diastereomers should have sufficient chemical shift non-equivalence (Δδ) for accurate integration. ¹⁹F NMR is often preferred when using fluorine-containing CDAs due to its wide chemical shift range and the absence of background signals.[11]

Workflow Diagram: NMR Analysis with a Chiral Derivatizing Agent

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Dissolve Sample Add_CDA Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Sample->Add_CDA Reaction Complete Diastereomer Formation Add_CDA->Reaction Acquire_Spectrum Acquire NMR Spectrum (¹H or ¹⁹F) Reaction->Acquire_Spectrum Identify_Signals Identify Diastereomeric Signals Acquire_Spectrum->Identify_Signals Integrate Integrate Signals Identify_Signals->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption.[12] For chiral separations, a chiral selector is added to the background electrolyte.[13] The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, leading to their separation.[14]

For amino acids like our target compound, cyclodextrins and their derivatives are common chiral selectors.[13] Crown ethers are also effective for the separation of compounds with primary amine groups.[15] Given the secondary amine in the target molecule, cyclodextrins would be a more logical starting point. The pH of the background electrolyte is a critical parameter as it controls the charge of the analyte and the electroosmotic flow.

Causality in Experimental Choices: The selection of the chiral selector and the optimization of the background electrolyte composition are paramount. For a bicyclic amino acid, a highly substituted cyclodextrin, such as hydroxypropyl-β-cyclodextrin, may provide the necessary steric and hydrophobic interactions for chiral recognition. The concentration of the selector and the pH of the buffer must be optimized to achieve a balance between resolution and analysis time.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For routine quality control in a regulated environment, Chiral HPLC is the recommended method. It is robust, accurate, and highly validated. The availability of macrocyclic glycopeptide columns allows for direct analysis, simplifying sample preparation.

  • When very high sensitivity is required, for instance, in trace analysis or biological samples, Chiral GC-MS is the superior choice. However, the method development is more complex due to the mandatory derivatization step.

  • For rapid screening or in a research setting where method development time is a constraint, NMR with a chiral solvating agent can be very effective. It provides a quick assessment of enantiomeric purity without the need for chromatography. However, its lower sensitivity and accuracy compared to chromatographic methods should be considered.

  • Capillary Electrophoresis is a powerful alternative to HPLC, especially when sample volume is limited. It offers high efficiency and rapid analysis times.

Ultimately, the development of a robust and reliable method for enantiomeric excess determination is a self-validating process. The method must be challenged with samples of known enantiomeric composition to demonstrate its accuracy, precision, and linearity. By understanding the principles behind each technique and making informed experimental choices, researchers and drug development professionals can confidently ensure the stereochemical integrity of this promising pharmaceutical building block.

References

  • Nishi, H., Fukuyama, T., & Terabe, S. (1991). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Journal of Chromatography A, 553, 503-516. [Link]

  • Brückner, H., & Schieber, A. (2018). Chiral GC/MS analysis of the same serum without the labeled amino acids. ResearchGate. [Link]

  • Bhushan, R., & Martens, J. (1997). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 11(5), 283-286. [Link]

  • Pike, R. D., DeMott, J. C., & Barchi, J. J. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 701-716. [Link]

  • Gage, J. R., & Shinkai, I. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2012). The role of NMR spectroscopy in the study of chiral recognition. Chemical Reviews, 112(8), 4603-4641. [Link]

  • U-Schuricht, S. R. H., & Wist, J. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 90(21), 12596-12603. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Mini reviews in medicinal chemistry, 13(1), 25-41. [Link]

  • BMRB. Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 54(8), 1339-1345. [Link]

  • ResearchGate. (a) Determination of enantiomeric purities by chiral HPLC analysis of... [Link]

  • Gerhardt, G., & Brückner, H. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Journal of Chromatography B, 1166, 122549. [Link]

  • Wang, Y., & Tan, T. (2011). Recent progress in capillary electrophoretic analysis of amino acid enantiomers. Journal of pharmaceutical and biomedical analysis, 56(4), 645-666. [Link]

  • Uccello-Barretta, G., & Balzano, F. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Molecules, 27(18), 5898. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

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  • Jira, T., & Bunke, A. (2015). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Journal of Chromatography B, 997, 1-13. [Link]

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A Comparative Guide to the Resolution of Octahydrocyclopenta[b]pyrrole Derivatives: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Octahydrocyclopenta[b]pyrrole Scaffolds in Medicinal Chemistry

The octahydrocyclopenta[b]pyrrole core, a bicyclic amine structure, is a privileged scaffold in modern drug discovery. Its rigid conformation and stereochemical complexity allow for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. A prominent example is the angiotensin-converting enzyme (ACE) inhibitor Ramipril, where the specific stereoisomer (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a crucial intermediate for its therapeutic efficacy.[1][2] Given that different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, the production of enantiomerically pure compounds is a cornerstone of pharmaceutical development.[3]

This guide provides an in-depth comparison of two primary methods for resolving racemic mixtures of octahydrocyclopenta[b]pyrrole derivatives: enzymatic kinetic resolution and classical chemical resolution. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.

Pillar 1: The Principles of Enantiomeric Resolution

Resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] This is often a challenging task as enantiomers possess identical physical properties in an achiral environment.[3] The two methods discussed herein circumvent this challenge by introducing a chiral selector—either an enzyme or a chemical resolving agent—that interacts differently with each enantiomer.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic substrate at a significantly higher rate than the other.[4] For amines like octahydrocyclopenta[b]pyrrole, this often involves an acylation reaction. The enzyme, being chiral, creates a diastereomeric transition state with each enantiomer of the substrate. The difference in the activation energies of these two transition states leads to the preferential acylation of one enantiomer, leaving the other unreacted.

This process ideally results in a mixture of the acylated product and the unreacted amine, each highly enriched in one enantiomer, at approximately 50% conversion.[4] A key advantage of enzymatic methods is their operation under mild conditions and their potential for high enantioselectivity.[4]

Chemical Resolution: Diastereomeric Salt Formation

Classical chemical resolution involves the reaction of a racemic base, such as an octahydrocyclopenta[b]pyrrole derivative, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physical properties, including solubility.[3] This difference allows for their separation by fractional crystallization.

Once the less soluble diastereomeric salt is isolated in a pure form, the chiral acid (the resolving agent) can be removed by treatment with a base, yielding the desired enantiomer of the amine. This method is a well-established and robust technique, particularly for large-scale applications.

Pillar 2: Experimental Protocols and Methodologies

The following protocols are representative procedures for the enzymatic and chemical resolution of a generic racemic octahydrocyclopenta[b]pyrrole derivative. The specific conditions may require optimization for different substrates.

Enzymatic Kinetic Resolution Protocol

This protocol is based on the widely used Candida antarctica lipase B (CALB) for the acylation of secondary amines.

Materials:

  • Racemic octahydrocyclopenta[b]pyrrole

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, lauric acid)[5]

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the racemic octahydrocyclopenta[b]pyrrole (1.0 eq) and the acyl donor (e.g., lauric acid, 0.6 eq) in the chosen anhydrous solvent.[5]

  • Enzyme Addition: Add the immobilized CALB (typically 10-50 mg per mmol of substrate) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-80 °C) and monitor the reaction progress by chiral HPLC or GC.[5] The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted amine using column chromatography or acid-base extraction.

  • Analysis: Determine the enantiomeric excess (ee) of the unreacted amine and the acylated product using chiral chromatography.

Chemical Resolution Protocol

This protocol utilizes a derivative of tartaric acid, a common and effective resolving agent for amines.[6]

Materials:

  • Racemic octahydrocyclopenta[b]pyrrole

  • Enantiomerically pure resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid, D-DTTA)

  • Solvent for crystallization (e.g., methanol, ethanol, or a mixture with water)

  • Aqueous base (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the racemic octahydrocyclopenta[b]pyrrole (1.0 eq) in the chosen solvent. In a separate flask, dissolve the chiral resolving agent (e.g., D-DTTA, 0.5-1.0 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

    • Add an aqueous base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 11).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine by chiral chromatography.

Pillar 3: Data Presentation and Comparative Analysis

The choice between enzymatic and chemical resolution often depends on factors such as substrate compatibility, desired purity, scalability, and cost. Below is a summary of expected performance metrics for the resolution of bicyclic amines based on literature data for analogous compounds.

Table 1: Comparative Performance of Enzymatic and Chemical Resolution

ParameterEnzymatic Resolution (Kinetic)Chemical Resolution (Diastereomeric Salt)
Chiral Selector Enzyme (e.g., Candida antarctica lipase B)Chiral Acid (e.g., Di-p-toluoyl-tartaric acid)
Typical Yield < 50% for each enantiomerTypically 75-92% for the diastereomeric salt (leading to < 50% of one enantiomer)[6]
Enantiomeric Excess (ee) Often >99% for both product and remaining substrate[5]Often >95% after crystallization[6]
Reaction Conditions Mild (25-80 °C, neutral pH)[5]Variable, often requires heating and cooling cycles
Key Reagents Enzyme, acyl donor, organic solventChiral resolving agent, solvent, acid/base for work-up
Scalability Can be challenging due to enzyme cost and activityWell-established for large-scale industrial processes
"Green" Chemistry Generally considered greener (biodegradable catalyst, mild conditions)Often involves larger volumes of organic solvents and reagents
Development Time May require screening of multiple enzymes and conditionsMay require screening of various resolving agents and crystallization solvents

Visualization of Workflows

Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution cluster_input Inputs Racemate Racemic Octahydrocyclopenta[b]pyrrole (R-amine + S-amine) Reaction Acylation Reaction (Toluene, 40-80°C) Racemate->Reaction AcylDonor Acyl Donor (e.g., Lauric Acid) AcylDonor->Reaction Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Separation Separation (Filtration & Chromatography) Reaction->Separation Product Acylated Product (e.g., S-amide) >99% ee Separation->Product Unreacted Unreacted Amine (R-amine) >99% ee Separation->Unreacted

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical Resolution Workflow

Chemical_Resolution cluster_input_chem Inputs Racemate Racemic Octahydrocyclopenta[b]pyrrole (R-amine + S-amine) SaltFormation Diastereomeric Salt Formation (Methanol) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., D-DTTA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization LessSoluble Less Soluble Salt (e.g., R-amine:D-DTTA) >95% de Crystallization->LessSoluble MoreSoluble More Soluble Salt (S-amine:D-DTTA) in Mother Liquor Crystallization->MoreSoluble Liberation Liberation of Amine (Base Treatment) LessSoluble->Liberation Product Enantiopure Amine (R-amine) >95% ee Liberation->Product

Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Conclusion: Selecting the Optimal Resolution Strategy

Both enzymatic and chemical resolution are powerful techniques for obtaining enantiomerically pure octahydrocyclopenta[b]pyrrole derivatives.

Enzymatic resolution offers the advantages of high selectivity, mild reaction conditions, and environmental compatibility. It is particularly well-suited for laboratory-scale synthesis and for substrates that may be sensitive to the harsher conditions of chemical resolution. The primary limitation is the theoretical maximum yield of 50% for a single enantiomer in a standard kinetic resolution.

Chemical resolution via diastereomeric salt formation is a time-tested, robust, and highly scalable method. It remains the workhorse for the industrial production of many chiral amines. While it can be more resource-intensive and may require extensive optimization of crystallization conditions, its reliability and scalability make it a preferred choice for large-scale manufacturing.

The ultimate decision will depend on the specific requirements of the project, including the scale of the synthesis, the cost of reagents and catalysts, the available development timeline, and the desired level of enantiomeric purity.

References

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Available at: [Link]

  • EP2344455A1 - Method for the synthesis of a ramipril intermediate. Google Patents.
  • Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. ResearchGate. Available at: [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]

  • Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-??-butyrolactone in organic solvents. ResearchGate. Available at: [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. Available at: [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
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  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. RSC Publishing. Available at: [Link]

  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. Available at: [Link]

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry. Available at: [Link]

  • (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. PubChem. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Lipase-catalyzed kinetic resolution of 1-(2-hydroxycyclohexyl)indoles in batch and continuous-flow systems. Repository of the Academy's Library. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. ResearchGate. Available at: [Link]

  • EP2598479B1 - A method for preparing ramipril. Google Patents.
  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. Available at: [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PubMed. Available at: [Link]

  • Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. ScienceDirect. Available at: [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Structural Confirmation: Cross-Validation of HPLC and NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide not just a set of protocols, but the underlying scientific rationale for each step. We will explore how the chromatographic purity and retention data from HPLC synergize with the detailed atomic-level structural information from NMR to create a self-validating system, ensuring the highest degree of confidence in your results.

The Principle of Orthogonal Cross-Validation

The core principle behind this approach is the use of two fundamentally different analytical techniques to probe the same sample. HPLC separates compounds based on their physical and chemical interactions with a stationary and mobile phase, providing information about a sample's purity and complexity. NMR, on the other hand, provides detailed information about the chemical environment and connectivity of individual atoms within a molecule, offering a "fingerprint" of its structure. When these two techniques provide complementary and consistent data, the confidence in the structural assignment increases exponentially.

Below is a diagram illustrating the general workflow for the cross-validation of HPLC and NMR data for structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_validation Cross-Validation & Confirmation Sample Test Compound Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_NMR Prepare for NMR Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Analysis Prep_NMR->NMR Data_HPLC Chromatogram: Purity & Rt HPLC->Data_HPLC Data_NMR Spectra: Chemical Shifts, Couplings, Integrals NMR->Data_NMR Cross_Validate Integrate Data Data_HPLC->Cross_Validate Data_NMR->Cross_Validate Confirmed Structure Confirmed Cross_Validate->Confirmed Consistent?

Caption: Overall workflow for structural confirmation using HPLC and NMR.

Experimental Protocols

To illustrate this process, we will use a common and well-characterized small molecule, caffeine , as our model compound.

Protocol 1: HPLC Analysis of Caffeine

Objective: To determine the purity of the caffeine sample and its characteristic retention time under specific chromatographic conditions.

Materials:

  • Caffeine standard (≥99% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • An HPLC system equipped with a UV detector, autosampler, and column oven.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 water:acetonitrile. For improved peak shape, 0.1% formic acid can be added to the water. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the caffeine standard in the mobile phase to prepare a stock solution of 1 mg/mL. From this, prepare a working solution of 100 µg/mL.

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to 273 nm, the wavelength of maximum absorbance for caffeine.

    • Set the injection volume to 10 µL.

  • Analysis: Inject the prepared caffeine standard and record the chromatogram.

Protocol 2: NMR Analysis of Caffeine

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the atomic connectivity and chemical environment of the caffeine molecule.

Materials:

  • Caffeine sample (the same batch as used for HPLC)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tubes

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the caffeine sample in ~0.6 mL of CDCl₃ in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., number of scans, relaxation delay).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments like COSY or HSQC can be run for more detailed structural elucidation if needed.

Data Interpretation and Cross-Validation

The true power of this methodology lies in the integration of the data sets from these two experiments.

HPLC Data Analysis

The HPLC analysis provides two critical pieces of information:

  • Purity: A single, sharp peak in the chromatogram indicates that the sample is pure under those conditions. The peak area can be used to calculate the purity, typically expressed as a percentage. For a structural confirmation study, a purity of >95% is generally required.

  • Retention Time (Rt): The time at which the caffeine peak elutes is a characteristic property for that specific compound under the defined chromatographic conditions.

Table 1: Expected HPLC Data for Caffeine

ParameterExpected ValueSignificance
Retention Time (Rt)~2.5 minutesA characteristic identifier for caffeine under these conditions.
Purity>99%Confirms that the sample is a single component.
Peak ShapeSymmetrical (Tailing factor ~1)Indicates good chromatographic performance.
NMR Data Analysis

The NMR spectra provide a wealth of structural information:

  • ¹H NMR: Shows three distinct singlet peaks corresponding to the three methyl (CH₃) groups and one singlet for the C-H proton on the imidazole ring. The integration of these peaks should be in a 3:3:3:1 ratio.

  • ¹³C NMR: Shows distinct signals for all eight carbon atoms in the caffeine molecule, including the carbonyl carbons and the carbons of the purine ring system.

Table 2: Expected NMR Data for Caffeine (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.4Singlet3HN-CH₃
¹H~3.6Singlet3HN-CH₃
¹H~4.0Singlet3HN-CH₃
¹H~7.5Singlet1HC-H
¹³C~28Quartet-N-CH₃
¹³C~30Quartet-N-CH₃
¹³C~33Quartet-N-CH₃
¹³C~107Doublet-C5
¹³C~141Doublet-C8
¹³C~148Singlet-C4
¹³C~151Singlet-C2
¹³C~155Singlet-C6
The Cross-Validation Logic

The synergy between the two techniques provides a self-validating system for structural confirmation. The logic flows as follows:

G cluster_hplc HPLC Insights cluster_nmr NMR Insights cluster_conclusion Integrated Conclusion Purity High Purity (>99%) [Single Peak] Confirm_Purity HPLC confirms NMR sample is pure Purity->Confirm_Purity Rt Characteristic Rt (~2.5 min) Confirm_Identity NMR confirms identity of HPLC peak Rt->Confirm_Identity H_NMR ¹H NMR: Correct number of protons, integrations, and shifts H_NMR->Confirm_Identity C_NMR ¹³C NMR: Correct number of carbon signals C_NMR->Confirm_Identity Final_Confirm Structure Confirmed with High Confidence Confirm_Purity->Final_Confirm Confirm_Identity->Final_Confirm

Caption: Logical flow of integrating HPLC and NMR data for confirmation.

  • HPLC Establishes Purity: The HPLC result, showing a single peak with >99% purity, gives us confidence that the NMR spectra we are about to acquire are from a single, pure compound. This is a critical first step, as impurities can significantly complicate NMR spectra.

  • NMR Elucidates Structure: The ¹H and ¹³C NMR data provide a detailed structural fingerprint. The observed chemical shifts, multiplicities, and integrations for our sample perfectly match the expected values for the caffeine structure.

  • Data Integration Confirms Identity: The retention time from the HPLC is now confidently assigned to the structure confirmed by NMR. We have not only proven the purity of our sample but also confirmed its identity. The two techniques are mutually reinforcing.

Trustworthiness and Self-Validating Systems

This dual-technique approach is inherently trustworthy because it minimizes the risk of misinterpretation. For instance, an impurity co-eluting with the main peak in HPLC might go unnoticed. However, this impurity would likely show up as extra, unexplainable peaks in the NMR spectrum. Conversely, if a sample contains two isomers that are difficult to distinguish by NMR alone, they would likely be separated by HPLC, revealing the sample's true complexity.

By requiring that the data from both analytical methods are consistent and complementary, we create a system that is self-validating, providing a much higher degree of certainty than could be achieved with either technique alone. This level of rigor is essential in regulated environments such as the pharmaceutical industry.

Illustrative Case Study: Identifying an "Unknown"

Imagine you are given a sample labeled "Xanthine derivative." Your task is to confirm its exact structure.

  • HPLC Analysis: You run the sample on the HPLC system using the protocol described above. The result is a single, sharp peak at a retention time of ~2.5 minutes, with a calculated purity of 99.5%. This tells you the sample is pure, but its identity is still unknown.

  • NMR Analysis: You then analyze the sample using a 400 MHz NMR spectrometer. The ¹H NMR spectrum shows four singlet peaks with an integration ratio of 3:3:3:1. The ¹³C NMR shows eight distinct carbon signals.

  • Cross-Validation: You compare this data to a spectral database. The NMR data is a perfect match for caffeine. The retention time from your HPLC run also matches that of a known caffeine standard.

This systematic approach transforms an analytical exercise from one of simple observation to one of active confirmation, providing the robust, defensible data required in modern scientific research.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Spectral Database for Organic Compounds (SDBS). Caffeine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Senior Application Scientist's Guide to Ramipril Synthesis: A Comparative Analysis of Intermediates and Their Impact on Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthetic pathway chosen for an active pharmaceutical ingredient (API) is a critical determinant of its final purity, efficacy, and safety profile. In the case of ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor, the stereochemical integrity and purity of its constituent intermediates are paramount. This guide provides an in-depth comparison of the efficacy of ramipril synthesized from different intermediates, with a focus on how the choice of synthetic route can influence the final impurity profile and, consequently, the therapeutic viability of the drug.

The Core Structure of Ramipril: A Tale of Two Intermediates

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat. The synthesis of ramipril fundamentally involves the coupling of two key chiral intermediates:

  • N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (NEPA) : This intermediate provides the core structure responsible for binding to the ACE enzyme.

  • (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (Bicyclic Amine) : This bicyclic amino acid component is crucial for the overall conformation and stability of the molecule.

The stereochemistry of these intermediates is critical; only the S,S,S-isomer of ramipril possesses the desired therapeutic activity. The presence of other stereoisomers can lead to reduced efficacy and potential off-target effects. Therefore, the synthetic strategies for these intermediates are designed to maximize the yield of the desired enantiomer while minimizing the formation of diastereomers and other process-related impurities.

Synthetic Strategies for Key Intermediates: A Comparative Overview

The choice of synthetic route for each intermediate has a direct bearing on the impurity profile of the final ramipril API. Here, we explore some of the common approaches and their implications.

Synthesis of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (NEPA)

The synthesis of NEPA typically involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine. The primary challenge in this synthesis is controlling the stereochemistry at the newly formed chiral center.

Route A: Catalytic Hydrogenation with a Chiral Catalyst

This approach utilizes a chiral catalyst, such as a rhodium-phosphine complex, to direct the stereoselective hydrogenation of the imine intermediate.

  • Advantages : High diastereoselectivity, leading to a purer final product with a lower burden of isomeric impurities.

  • Disadvantages : The cost and availability of chiral catalysts can be a significant factor for large-scale production. Residual heavy metal contamination is a concern that requires rigorous purification steps.

Route B: Diastereomeric Salt Resolution

In this classic method, a racemic mixture of NEPA is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

  • Advantages : A well-established and often more cost-effective method compared to asymmetric catalysis.

  • Disadvantages : The theoretical maximum yield is 50% for the desired diastereomer, making the process less atom-economical. The resolution process itself can be tedious and may not always achieve complete separation, potentially leaving small amounts of the undesired isomer in the final product.

The choice between these routes often comes down to a balance of cost, scalability, and the desired level of purity. For high-purity applications, the catalytic route is often preferred, despite the higher initial investment.

Synthesis of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

The synthesis of the bicyclic amine intermediate is complex and offers several distinct pathways, each with its own set of potential impurities.

Route X: From Serine

This route utilizes serine as a chiral starting material. The synthesis involves a multi-step sequence including esterification, acylation, Michael addition, hydrolysis, and cyclization.

  • Advantages : Utilizes a readily available and relatively inexpensive chiral starting material.

  • Disadvantages : The multi-step nature of the synthesis can lead to lower overall yields and the potential for the accumulation of intermediates and by-products as impurities in the final product.

Route Y: Enantioselective Synthesis

This approach often involves an enantioselective process to establish the desired stereochemistry of the bicyclic ring system.

  • Advantages : Can provide high optical purity of the desired intermediate.

  • Disadvantages : Similar to the synthesis of NEPA, this route can be more expensive and may require specialized equipment and reagents.

The purity of the bicyclic amine is particularly critical, as any isomeric impurities at this stage will be carried through to the final ramipril product and are often difficult to remove.

The Impact of Intermediates on Ramipril's Impurity Profile

The impurities in ramipril can be broadly categorized as process-related impurities (including stereoisomers) and degradation products. The choice of intermediates and the synthetic route used to produce them directly influences the former.

Common impurities that can arise from the synthesis include:

  • Diastereomers of Ramipril : Resulting from the use of optically impure intermediates.

  • Ramipril Diketopiperazine (Impurity D) : A common degradation product formed by intramolecular cyclization. The propensity for this degradation can be influenced by the presence of residual acids or bases from the synthesis.[1]

  • Ramipril Diacid (Impurity E) : Formed by the hydrolysis of the ester group in ramipril.[1]

  • Other Process-Related Impurities : These can include unreacted starting materials, by-products from side reactions, and residual solvents.

The presence of these impurities can impact the stability, bioavailability, and safety of the final drug product.[2][3] Regulatory bodies like the USP and EP have strict limits on the levels of these impurities in the final API.[4][5]

Experimental Protocols for Quality Assessment

To ensure the quality and efficacy of ramipril, rigorous analytical testing is required. The following protocols are based on pharmacopeial standards and are essential for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is used to separate and quantify ramipril and its related compounds.

Chromatographic Conditions (Based on USP Monograph) [4]

ParameterSpecification
Column 4.6-mm × 25-cm; 5-µm base-deactivated packing L7
Mobile Phase Gradient elution with Solution A and Solution B
Solution A: 2.0 g of sodium perchlorate in 800 mL of water and 0.5 mL of triethylamine, adjust pH to 3.6 with phosphoric acid, add 200 mL of acetonitrile.
Solution B: 2.0 g of sodium perchlorate in 300 mL of water and 0.5 mL of triethylamine, adjust pH to 2.6 with phosphoric acid, add 700 mL of acetonitrile.
Flow Rate 1.0 mL/min
Detector UV at 215 nm
Injection Volume 10 µL
Column Temperature 35°C

System Suitability:

  • Resolution: Not less than 3.0 between ramipril and its adjacent impurity.

  • Tailing Factor: Not more than 2.0 for the ramipril peak.

  • Relative Standard Deviation: Not more than 2.0% for replicate injections.

Procedure:

  • Prepare a test solution of ramipril at a concentration of approximately 1 mg/mL in the mobile phase.

  • Prepare a reference solution containing known amounts of ramipril and its specified impurities.

  • Inject the solutions into the HPLC system and record the chromatograms.

  • Identify and quantify the impurities by comparing the peak areas in the test solution to those in the reference solution.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.

Procedure:

  • Develop an LC method capable of separating the unknown impurity from ramipril and other known impurities.

  • Introduce the column effluent into a mass spectrometer.

  • Obtain the mass spectrum of the unknown impurity.

  • Use the mass-to-charge ratio (m/z) and fragmentation pattern to propose a structure for the impurity.

  • If necessary, isolate the impurity using preparative HPLC and confirm its structure using other spectroscopic techniques such as NMR.

Visualizing the Synthetic and Analytical Workflows

To better understand the processes discussed, the following diagrams illustrate the synthetic pathways and the analytical workflow.

Ramipril Synthesis Overview

G cluster_NEPA Synthesis of NEPA cluster_Bicyclic Synthesis of Bicyclic Amine Start_NEPA Ethyl 2-oxo-4-phenylbutanoate + L-Alanine Reductive_Amination Reductive Amination Start_NEPA->Reductive_Amination NEPA N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (NEPA) Reductive_Amination->NEPA Coupling Peptide Coupling NEPA->Coupling Start_Bicyclic Chiral Starting Material (e.g., Serine) Multi_Step Multi-step Synthesis Start_Bicyclic->Multi_Step Bicyclic_Amine (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid Multi_Step->Bicyclic_Amine Bicyclic_Amine->Coupling Ramipril Ramipril Coupling->Ramipril G Sample Ramipril API Sample HPLC HPLC Analysis (Impurity Profiling) Sample->HPLC LCMS LC-MS Analysis (Impurity Identification) Sample->LCMS Data_Analysis Data Analysis and Comparison to Pharmacopeial Standards HPLC->Data_Analysis LCMS->Data_Analysis Release API Release Data_Analysis->Release Meets Specifications Investigation Further Investigation / Process Optimization Data_Analysis->Investigation Out of Specification

Caption: Analytical Workflow for Ramipril Quality Control.

Conclusion and Recommendations

The efficacy of ramipril is inextricably linked to the purity of the API, which in turn is a direct consequence of the synthetic route and the quality of the intermediates used. While there are multiple viable synthetic strategies for producing the key intermediates, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, each comes with its own set of advantages and challenges.

For researchers and drug development professionals, the following recommendations are crucial:

  • Prioritize Stereochemical Control: The use of enantioselective synthesis or highly efficient resolution methods for the key intermediates is essential to minimize the formation of diastereomeric impurities.

  • Thorough Impurity Profiling: A comprehensive understanding of the potential impurities arising from a chosen synthetic route is necessary. This requires the use of robust analytical methods like HPLC and LC-MS.

  • Adherence to Pharmacopeial Standards: The final API must meet the stringent purity requirements set forth by regulatory bodies such as the USP and EP.

  • Continuous Process Optimization: The synthesis of ramipril should be viewed as an iterative process, with continuous efforts to optimize reaction conditions to improve yield, reduce impurity formation, and enhance the overall efficiency and safety of the manufacturing process.

By carefully considering the impact of intermediate synthesis on the final product, scientists can ensure the development of high-quality, efficacious, and safe ramipril for the treatment of cardiovascular diseases.

References

  • United States Pharmacopeia (USP) 35, Official Monograph for Ramipril. (2012).
  • European Pharmacopoeia (EP) 6.0, Monograph for Ramiprilum. (2008).
  • SynZeal. (n.d.). Ramipril Impurities. Retrieved from [Link]

  • Shetgiri, N. P., & Anwari, A. (2008). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online.
  • Regulska, K., et al. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. Pharmaceuticals.
  • IPCA Laboratories Ltd. (2009).
  • Yusuf, S., et al. (2000). Effects of an angiotensin-converting-enzyme inhibitor, ramipril, on cardiovascular events in high-risk patients. The New England journal of medicine, 342(3), 145–153.

Sources

The Alchemist's Choice: A Comparative Guide to Chiral Auxiliaries for the Synthesis of Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug design, conformationally constrained amino acids are invaluable building blocks. Bicyclic amino acids, with their rigid scaffolds, offer precise control over peptide and peptidomimetic secondary structures, leading to enhanced biological activity, selectivity, and metabolic stability. The stereoselective synthesis of these complex molecules is a significant challenge, and the choice of the right chiral auxiliary is paramount to success. This guide provides an in-depth comparison of leading chiral auxiliaries for the asymmetric synthesis of bicyclic amino acids, grounded in experimental data and mechanistic insights to inform your synthetic strategy.

The Strategic Imperative for Bicyclic Amino Acids

Bicyclic amino acids are non-proteinogenic amino acids characterized by a fused or bridged ring system that incorporates the α-carbon and/or the amino group. This rigid structure locks the Ramachandran angles (φ and ψ), providing a powerful tool to enforce specific conformations in peptides. This conformational rigidity can lead to:

  • Enhanced Receptor Binding Affinity: By pre-organizing the pharmacophore in a bioactive conformation, the entropic penalty of binding is reduced.

  • Increased Proteolytic Stability: The unnatural backbone is less susceptible to enzymatic degradation.

  • Improved Selectivity: A fixed conformation can favor binding to a specific receptor subtype.

The asymmetric synthesis of these scaffolds is non-trivial, with the key challenge lying in the stereocontrolled formation of multiple chiral centers. Chiral auxiliaries, temporarily attached to the substrate, offer a robust and reliable strategy to direct the stereochemical outcome of bond-forming reactions.

A Comparative Analysis of Workhorse Chiral Auxiliaries

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and induce high diastereoselectivity in the key bond-forming steps. Here, we compare the performance of four widely used classes of chiral auxiliaries in the context of bicyclic amino acid synthesis.

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and well-studied chiral auxiliaries. Derived from readily available amino alcohols, they offer excellent stereocontrol in a variety of transformations, including alkylation, aldol, and acylation reactions.

Mechanism of Stereocontrol:

The stereoselectivity of Evans auxiliaries arises from the formation of a rigid, chelated enolate. The bulky substituent at the 4-position (e.g., isopropyl or phenyl) effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Experimental Workflow: Evans Auxiliary-Mediated Synthesis of a Bicyclic Proline Analog Precursor

G cluster_attachment Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_cyclization_cleavage Cyclization and Cleavage A Proline B Acylation with (S)-4-benzyl-2-oxazolidinone A->B C N-Acyl Oxazolidinone B->C D Enolate Formation (LDA, THF, -78 °C) C->D E Alkylation with Dihalide (e.g., 1,3-dibromopropane) D->E F Alkylated Intermediate (High Diastereoselectivity) E->F G Intramolecular Cyclization F->G H Auxiliary Cleavage (LiOH/H2O2) G->H I Bicyclic Proline Analog H->I

Caption: Workflow for bicyclic proline analog synthesis using an Evans auxiliary.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is another powerful chiral auxiliary known for its high crystallinity and excellent stereodirecting ability. The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to high diastereoselectivity in a range of reactions.

Mechanism of Stereocontrol:

Similar to Evans auxiliaries, the stereocontrol exerted by Oppolzer's sultam is based on the formation of a chelated enolate. The sulfonyl group plays a key role in coordinating the metal cation, leading to a rigid transition state where one face of the enolate is effectively blocked.

Experimental Workflow: Oppolzer's Sultam in the Synthesis of a Bridged Bicyclic Amino Acid Precursor

G cluster_attachment Auxiliary Attachment cluster_cycloaddition Diastereoselective Diels-Alder cluster_cleavage Auxiliary Cleavage A Glycine Derivative B Acylation with (2R)-bornane-10,2-sultam A->B C N-Acyl Sultam B->C D Formation of α,β-unsaturated imide C->D E Diels-Alder with Diene (e.g., cyclopentadiene) D->E F Bicyclic Adduct (High endo/exo selectivity) E->F G Reductive Cleavage (LiAlH4) F->G H Bridged Bicyclic Amino Alcohol G->H I Oxidation to Amino Acid H->I

Caption: Synthesis of a bridged bicyclic amino acid precursor via a Diels-Alder reaction using Oppolzer's sultam.

Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries

The use of pseudoephedrine and its analog, pseudoephenamine, as chiral auxiliaries was developed by Andrew G. Myers. These auxiliaries are particularly effective for the asymmetric alkylation of glycine and alanine derivatives, providing access to a wide range of α-amino acids, including precursors to bicyclic systems.

Mechanism of Stereocontrol:

The stereoselectivity of Myers' auxiliaries is attributed to the formation of a rigid lithium chelate involving the amide enolate and the hydroxyl group of the auxiliary. This chelation, in conjunction with the steric bulk of the phenyl group, directs the electrophile to a specific face of the enolate.

Enders' SAMP/RAMP Hydrazone Auxiliaries

Developed by Dieter Enders, the SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) auxiliaries are used to form chiral hydrazones with aldehydes and ketones. These hydrazones can then be deprotonated to form azaenolates, which undergo highly diastereoselective alkylation.

Mechanism of Stereocontrol:

The stereoselectivity is controlled by the rigid, five-membered ring chelate formed upon deprotonation with lithium diisopropylamide (LDA). The methoxymethyl side chain of the auxiliary coordinates the lithium cation, creating a well-defined chiral environment that directs the approach of the electrophile.

Performance Comparison: A Data-Driven Perspective

The following table summarizes representative experimental data for the application of these chiral auxiliaries in the synthesis of precursors to bicyclic and conformationally constrained amino acids. It is important to note that direct comparisons are challenging as reaction conditions and substrates often vary.

Chiral AuxiliaryKey ReactionSubstrate/Product TypeDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Key Considerations
Evans Oxazolidinone AlkylationProline analog precursor>95:5 d.r.70-85Highly reliable, well-understood, both enantiomers readily available.
Oppolzer's Sultam Diels-AlderBridged bicyclic precursor>98:2 d.e. (endo)80-95Excellent for cycloadditions, highly crystalline derivatives aid purification.
Myers' Pseudoephedrine AlkylationPiperidine-based precursor>97:3 d.r.75-90High diastereoselectivity, auxiliary can be cleaved to various functionalities.
Enders' SAMP/RAMP Alkylation of azaenolateQuaternary center formation>95% d.e.60-80Excellent for creating quaternary stereocenters, requires ozonolysis for cleavage.

Experimental Protocols: A Practical Guide

General Procedure for Evans Auxiliary-Mediated Asymmetric Alkylation
  • Auxiliary Attachment: To a solution of the desired carboxylic acid (1.0 equiv) in CH₂Cl₂ at 0 °C, add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Concentrate in vacuo. Dissolve the resulting acid chloride in THF and add to a pre-cooled (-78 °C) solution of the Evans auxiliary (1.1 equiv) and triethylamine (1.5 equiv) in THF. Stir for 1 hour and then warm to room temperature. Quench with saturated NH₄Cl and extract with ethyl acetate.

  • Diastereoselective Alkylation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in THF at -78 °C, add LDA (1.1 equiv). Stir for 30 minutes. Add the alkylating agent (1.2 equiv) and stir until the reaction is complete (TLC monitoring). Quench with saturated NH₄Cl and warm to room temperature. Extract with ethyl acetate.

  • Auxiliary Cleavage: Dissolve the alkylated product in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv). Stir vigorously for 4 hours. Quench with Na₂SO₃ and extract the aqueous layer to recover the auxiliary. Acidify the aqueous layer to pH 2 with 1N HCl and extract the product with ethyl acetate.

General Procedure for Oppolzer's Sultam-Directed Diels-Alder Reaction
  • Acylation: To a solution of the α,β-unsaturated carboxylic acid (1.0 equiv) in CH₂Cl₂ at 0 °C, add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Concentrate in vacuo. Dissolve the resulting acid chloride in THF and add to a pre-cooled (-78 °C) solution of the Oppolzer's sultam (1.1 equiv) and DMAP (1.2 equiv) in THF. Stir for 2 hours and then warm to room temperature.

  • Diels-Alder Reaction: To a solution of the N-enoyl sultam (1.0 equiv) in CH₂Cl₂ at -78 °C, add a Lewis acid (e.g., Et₂AlCl, 1.1 equiv). Stir for 15 minutes. Add the diene (2.0 equiv) and stir at the appropriate temperature until completion. Quench with saturated NaHCO₃ and extract with CH₂Cl₂.

  • Auxiliary Cleavage: Dissolve the Diels-Alder adduct in THF and cool to 0 °C. Add LiAlH₄ (2.0 equiv) portion-wise and stir for 2 hours. Quench carefully with water and 15% NaOH. Filter and concentrate the filtrate to obtain the amino alcohol.

Conclusion and Future Outlook

The choice of a chiral auxiliary for the synthesis of bicyclic amino acids is a critical decision that depends on the specific target molecule and the key bond-forming reaction.

  • Evans oxazolidinones remain a highly reliable and versatile choice, particularly for asymmetric alkylations.

  • Oppolzer's sultam excels in cycloaddition reactions, offering exceptional levels of stereocontrol and the practical advantage of crystalline intermediates.

  • Myers' auxiliaries provide a powerful method for the asymmetric synthesis of α-amino acid precursors via alkylation, with the added benefit of versatile cleavage options.

  • Enders' SAMP/RAMP auxiliaries are the go-to choice for the asymmetric α-alkylation of ketones and aldehydes, especially for the construction of challenging quaternary stereocenters.

While these stoichiometric auxiliaries are invaluable tools, the field is continuously evolving towards more atom-economical catalytic asymmetric methods. However, the reliability, high stereoselectivity, and well-established protocols of chiral auxiliaries ensure their continued importance in the synthesis of complex and valuable molecules like bicyclic amino acids, particularly in the early stages of drug discovery and development.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkylated Aldehydes and Ketones via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 26(11), 1095-1107. [Link]

  • Oppolzer, W. (1984). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Pure and Applied Chemistry, 56(9), 1141-1156. [Link]

  • Romero, A. G., & Watson, P. S. (2000). Synthesis of conformationally restricted amino acids and peptides. Current Medicinal Chemistry, 7(1), 71-93. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Stereoselective alkylation of chiral glycine and alanine enolate equivalents. Tetrahedron: Asymmetry, 18(22), 2545-2593. [Link]

A Comparative Guide to the Synthetic Pathways of Ramipril: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and congestive heart failure.[1] Its complex stereochemistry, featuring five chiral centers, presents a significant challenge for synthetic chemists aiming for efficient and cost-effective large-scale production.[2] This guide provides an in-depth analysis of the prevalent synthetic strategies for ramipril, offering a comparative cost-benefit analysis to inform researchers, scientists, and drug development professionals in selecting the optimal pathway for their needs.

Introduction to Ramipril Synthesis

The synthesis of ramipril primarily involves the coupling of two key chiral intermediates: (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (also referred to as the bicyclic amino acid) and N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine . The stereochemical integrity of the final active pharmaceutical ingredient (API) is paramount, necessitating synthetic routes that are highly stereoselective.[2][3] The choice of synthetic pathway often hinges on the strategy employed to obtain the optically pure bicyclic intermediate, which is frequently the most challenging component to synthesize.[4]

This guide will explore two major strategies for the synthesis of the key bicyclic intermediate, which in turn define the overall ramipril synthesis pathway:

  • Pathway 1: Classical Resolution of a Racemic Intermediate

  • Pathway 2: Enzymatic Resolution for Chiral Purity

We will delve into the experimental protocols, mechanistic rationale, and a comparative analysis of these pathways based on yield, cost-effectiveness, safety, and environmental impact.

Pathway 1: Classical Resolution of a Racemic Intermediate

This traditional approach involves the synthesis of a racemic mixture of the bicyclic intermediate, followed by resolution using a chiral resolving agent to isolate the desired (S,S,S)-enantiomer.

Rationale and Experimental Workflow

The core principle of this pathway is to leverage simpler, non-stereoselective reactions to construct the bicyclic core and then separate the desired enantiomer from the unwanted one. This method can be cost-effective in terms of initial raw materials and reagents but often suffers from the inherent 50% loss of material unless an efficient racemization and recycling process for the unwanted enantiomer is in place.[4]

Below is a logical workflow for this pathway:

G A Racemic Synthesis of Bicyclic Ester B Chiral Resolution with Resolving Agent A->B Diastereomeric salt formation C Isolation of (S,S,S)-Bicyclic Ester Salt B->C Fractional crystallization D Liberation of Free (S,S,S)-Bicyclic Ester C->D Base treatment F Coupling Reaction D->F Peptide bond formation E Synthesis of N-Carboxyanhydride Intermediate E->F G Deprotection (e.g., Hydrogenolysis) F->G H Ramipril G->H Final purification

Caption: Workflow for Ramipril Synthesis via Classical Resolution.

Detailed Experimental Protocols

Step 1: Synthesis of Racemic Benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate

This step can be achieved through various methods, often starting from cyclopentanone. A common approach involves the formation of an enamine from cyclopentanone, which then reacts with an appropriate electrophile to introduce the amino acid precursor moiety. Subsequent cyclization and esterification lead to the racemic bicyclic ester.[5]

Step 2: Resolution of the Racemic Bicyclic Ester

  • Dissolve the racemic benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as L-(+)-tartaric acid or a substituted tartaric acid derivative like (-)-dibenzoyl-L-tartaric acid.[6]

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to facilitate the fractional crystallization of the desired diastereomeric salt.

  • Isolate the crystalline salt by filtration. The yield of the desired diastereomer is theoretically limited to 50%.[4]

Step 3: Liberation of the Optically Pure Bicyclic Ester

  • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).

  • Add a base, such as sodium carbonate or sodium hydroxide, to neutralize the acid and liberate the free bicyclic amino ester into the organic phase.[7]

  • Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent to obtain the optically pure benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate.

Step 4: Synthesis of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA)

This intermediate is typically prepared from N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (NEPA) by reacting it with phosgene or a phosgene equivalent like triphosgene.[8][9] Due to the high toxicity of phosgene, alternative methods using less hazardous reagents like ethyl chloroformate have been developed.[8]

Step 5: Coupling and Deprotection to Yield Ramipril

  • Couple the optically pure bicyclic ester with NEPA-NCA in a suitable aprotic solvent (e.g., dichloromethane or toluene) to form the protected ramipril (benzyl ramipril).[4]

  • The resulting benzyl ramipril is then deprotected via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to cleave the benzyl ester and yield ramipril.[3]

  • The crude ramipril is purified by crystallization from a suitable solvent system, such as methanol and diisopropyl ether.[3]

Pathway 2: Enzymatic Resolution for Enhanced Chiral Purity

This modern approach utilizes enzymes to selectively hydrolyze a prochiral intermediate or a racemic mixture, leading to the formation of the desired chiral building block with high enantiomeric excess.

Rationale and Experimental Workflow

Enzymatic resolutions offer several advantages over classical methods, including high selectivity, mild reaction conditions, and the potential for higher yields of the desired enantiomer, often exceeding the 50% theoretical limit of classical resolution if the unreacted enantiomer can be racemized and recycled.[4] Penicillin G amidase is one such enzyme that has been effectively used in the synthesis of ramipril intermediates.[3]

G A Synthesis of Racemic Precursor B Enzymatic Hydrolysis A->B Selective hydrolysis C Separation of (S)-Acid and Unreacted (R)-Ester B->C D Conversion of (S)-Acid to (S,S,S)-Bicyclic Intermediate C->D Further chemical transformations F Coupling Reaction D->F Peptide bond formation E Synthesis of N-Carboxyanhydride Intermediate E->F G Deprotection (e.g., Hydrogenolysis) F->G H Ramipril G->H Final purification

Caption: Workflow for Ramipril Synthesis via Enzymatic Resolution.

Detailed Experimental Protocols

Step 1: Synthesis of a Racemic Precursor

A suitable racemic precursor, such as methyl 2-(acetylamino)-3-(2-oxocyclopentyl)-propionate, is synthesized from commercially available starting materials.[4]

Step 2: Enzymatic Resolution

  • Dissolve the racemic precursor in an aqueous buffer solution.

  • Add an immobilized enzyme, such as Alkaline serine endopeptidase (e.g., Protex 6L), to the solution.[4]

  • Maintain the pH of the reaction mixture within the optimal range for the enzyme (e.g., pH 6.2-6.8) by the controlled addition of a base solution (e.g., sodium carbonate).[4] The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Monitor the reaction until the desired conversion is achieved.

  • Filter to remove the immobilized enzyme, which can often be reused.[4]

Step 3: Isolation of the Chiral Intermediate

  • Adjust the pH of the filtrate to separate the desired chiral acid from the unreacted ester.

  • Extract the unreacted ester with an organic solvent.

  • Acidify the aqueous layer to precipitate the desired chiral carboxylic acid, which is then isolated by filtration.

Step 4: Conversion to the Bicyclic Intermediate and Ramipril Synthesis

The resulting optically pure intermediate is then converted through a series of chemical transformations, including cyclization and reduction, to yield the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid or its ester.[4] This intermediate is then coupled with the N-carboxyanhydride derivative (as in Pathway 1) and deprotected to afford ramipril.

Cost-Benefit Analysis: A Comparative Summary

ParameterPathway 1: Classical ResolutionPathway 2: Enzymatic Resolution
Overall Yield Lower, theoretically limited to <50% for the resolution step without racemization.[4]Potentially higher, can approach 100% with efficient recycling of the unwanted enantiomer.
Cost of Raw Materials Generally lower for initial racemic synthesis. Chiral resolving agents can be expensive.[4]Starting materials for racemic precursor are typically inexpensive. Cost of the enzyme can be a factor, but reusability mitigates this.[4]
Process Complexity Multiple steps including salt formation and liberation. Fractional crystallization can be time-consuming and require optimization.Fewer steps for the resolution itself. Requires expertise in handling enzymes and maintaining specific reaction conditions (pH, temperature).[4]
Stereochemical Purity Can be high, but may require multiple recrystallizations, leading to yield loss.Typically very high due to the high selectivity of the enzyme.[3]
Safety & Environmental Use of various organic solvents and potentially hazardous reagents. Disposal of the unwanted enantiomer is a waste concern.Generally considered "greener" due to the use of aqueous media and biodegradable catalysts (enzymes). Avoids harsh resolving agents.[3][4]
Scalability Well-established for industrial scale, but can be inefficient.Highly scalable, particularly with immobilized enzymes in continuous flow reactors.

Note: Cost estimations are relative and based on generally available information. Industrial-scale costs will vary based on supplier agreements and process optimization.

Conclusion and Future Perspectives

The choice between these synthetic pathways for ramipril production depends on a multitude of factors, including the desired scale of production, cost constraints, and regulatory considerations regarding impurity profiles.

The classical resolution pathway , while seemingly straightforward and utilizing established chemical principles, is inherently less efficient in terms of atom economy. The loss of at least half of the material during the resolution step is a significant drawback unless a robust racemization and recycling loop is implemented, which adds to the process complexity and cost.

The enzymatic resolution pathway represents a more modern and sustainable approach. Its high selectivity leads to superior optical purity and potentially higher overall yields. While the initial investment in enzyme technology might be higher, the reusability of the enzyme, milder reaction conditions, and reduced environmental footprint make it an attractive option for large-scale, cost-effective, and environmentally conscious manufacturing.[3][4]

For new process development, focusing on enzymatic or other asymmetric synthesis strategies is highly recommended. These approaches not only offer better efficiency and sustainability but are also in line with the principles of green chemistry, which are increasingly important in the pharmaceutical industry. Further research into novel enzymes and catalytic asymmetric transformations will continue to refine and improve the synthesis of complex chiral drugs like ramipril.

References

  • US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents.

  • A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 - EPO.

  • PROCESS FOR THE PREPARATION OF RAMIPRIL - European Patent Office - EP 3154940 B1 - Googleapis.com.

  • Ramipril | C23H32N2O5 | CID 5362129 - PubChem - NIH.

  • US8119375B2 - Method for the production of ramipril - Google Patents.

  • EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents.

  • The synthetic method of ramipril - CN1106386A - Google Patents.

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC - PubMed Central.

  • CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine - Google Patents.

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  • Synthetic route to ramipril 57 | Download Scientific Diagram - ResearchGate.

  • Ethyl 2-Oxocyclopentanecarboxylate | 611-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • CN104817486A - Ramipril intermediate synthesis method - Google Patents.

  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity - MDPI.

  • Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents.

  • N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook.

  • N- (S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl - L -alanine 98 82717-96-2 - Sigma-Aldrich.

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  • Synthesis of N-[1(S)-ethoxy-carbonyl-3-phenylpropyl]-L-alanine - PrepChem.com.

  • (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride | 87269-86-1.

  • THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS Martin G. Banwell*a,b, Ping Lan aGuangdong Medical.

  • ACE inhibitors from natural sources. - ResearchGate.

  • 1201187-11-2 | MFCD27942135 | Ethyl 2-ethyl-4-oxocyclopentanecarboxylate - Aaronchem.

  • L-Alanine ethyl ester hydrochloride | 1115-59-9.

  • L -Alanine ethyl ester 99 1115-59-9 - Sigma-Aldrich.

  • L-Alanine Ethyl Ester Hydrochloride | 1115-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • L-Alanine Ethyl Ester Hydrochloride 98.0+%, TCI America 5 g | Buy Online - Fisher Scientific.

  • Ethyl 2-oxocyclopentanecarboxylate 95 611-10-9 - Sigma-Aldrich.

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A Comparative Spectroscopic Guide to (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the spectroscopic data for the stereoisomers of octahydrocyclopenta[b]pyrrole-2-carboxylic acid, with a primary focus on the pharmaceutically relevant (2S,3aR,6aR) isomer. As a crucial bicyclic amino acid scaffold in various active pharmaceutical ingredients, including the angiotensin-converting enzyme (ACE) inhibitor Ramipril, the unambiguous stereochemical assignment is paramount for ensuring drug efficacy and safety.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can be effectively utilized to differentiate between these closely related stereoisomers.

The differentiation of stereoisomers is a significant challenge in chemical analysis.[2] This guide will delve into the subtle yet distinct spectroscopic signatures that arise from the unique three-dimensional arrangement of atoms in each isomer. The insights provided are grounded in established spectroscopic principles and supported by experimental data from peer-reviewed literature.

The Stereochemical Landscape of Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

The octahydrocyclopenta[b]pyrrole-2-carboxylic acid core possesses multiple chiral centers, giving rise to a number of possible stereoisomers. The cis-fused ring system is of particular importance in pharmaceutical applications. This guide will focus on the comparison of the (2S,3aR,6aR) isomer with its diastereomer, (2R,3aR,6aR), as representative examples to illustrate the power of spectroscopic methods in stereochemical elucidation. While direct spectroscopic data for the free carboxylic acids is scarce in publicly available literature, valuable insights can be drawn from their closely related synthetic precursors, such as their N-Boc protected phosphinic analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional Probe

NMR spectroscopy is arguably the most powerful tool for the stereochemical analysis of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively.

¹H NMR Spectroscopy

The spatial arrangement of protons in different stereoisomers leads to distinct chemical shifts and coupling patterns. In the case of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold, the relative orientation of the substituent at the C2 position and the protons on the bicyclic ring system are key differentiators.

For instance, in the N-Boc protected phosphinic acid precursors, the proton at C2 (the α-proton to the carboxyl group) is expected to exhibit a different chemical shift and coupling constant depending on its exo or endo orientation relative to the bicyclic system. These differences arise from varying anisotropic effects from the neighboring atoms and differing dihedral angles with adjacent protons.

Table 1: Comparative ¹H NMR Data of (2R,3aR,6aR) and (2S,3aR,6aR) N-Boc Protected α-aminophosphinate Diastereomers

Proton(2R,3aR,6aR)-isomer (Major)(2S,3aR,6aR)-isomer (Minor)Key Differentiating Feature
H-2 ~4.1 ppm (dd)~4.3 ppm (dd)The chemical shift of the proton at the stereocenter C2.
-CH-P VariableVariableCoupling to phosphorus will be observed.
Ring Protons Complex multipletsComplex multipletsSubtle differences in chemical shifts and coupling patterns.

Note: The data presented here are representative values for the phosphinic acid analogues and may vary slightly for the carboxylic acids themselves. The key takeaway is the observable difference in the chemical shift of the H-2 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly those of the chiral centers and the carbons in close proximity, will be influenced by the stereochemistry.

Table 2: Comparative ¹³C NMR Data of (2R,3aR,6aR) and (2S,3aR,6aR) N-Boc Protected α-aminophosphinate Diastereomers

Carbon(2R,3aR,6aR)-isomer (Major)(2S,3aR,6aR)-isomer (Minor)Key Differentiating Feature
C-2 ~60 ppm~62 ppmThe chemical shift of the stereocenter C2.
C=O (Boc) ~155 ppm~155 ppmGenerally less affected by stereochemistry at C2.
Ring Carbons 25-50 ppm25-50 ppmMinor shifts are expected.

Note: As with ¹H NMR, these are illustrative values from related compounds. The trend of differing chemical shifts for the C-2 carbon is the critical diagnostic feature.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are invaluable for confirming stereochemical assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Fingerprints

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While diastereomers will have very similar IR spectra due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. These differences arise from the unique vibrational coupling modes of the entire molecule, which are influenced by its specific 3D structure.

Table 3: Expected IR Absorption Bands for Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Stereoisomers

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H stretch (Carboxylic Acid) 2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding.
N-H stretch (Amine) 3300-3500 (secondary amine)May be obscured by the broad O-H stretch.
C-H stretch (Aliphatic) 2850-2960Strong absorptions from the bicyclic ring system.
C=O stretch (Carboxylic Acid) 1700-1725Intense, sharp absorption.
Fingerprint Region < 1500Complex pattern of bands that is unique to each stereoisomer.

The most significant value of IR spectroscopy in this context is as a "fingerprint" for a specific, known stereoisomer. An IR spectrum of an unknown sample can be compared to a reference spectrum of a pure stereoisomer for positive identification.

Experimental Protocol for IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the fingerprint region of the unknown sample's spectrum with that of a known reference standard.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. While stereoisomers have identical molecular weights, their fragmentation patterns under certain ionization conditions can differ.

Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the stereochemistry can influence the stability of fragment ions, leading to variations in their relative abundances. However, these differences can be subtle and may require careful optimization of experimental conditions to be reproducible.

Table 4: Expected Mass Spectrometric Data for Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

ParameterExpected Value
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Nominal Mass 155
Key Fragmentation Pathways Loss of H₂O, loss of COOH, cleavage of the bicyclic ring system.

The primary utility of MS in this context is the confirmation of the molecular weight. Differentiating stereoisomers often requires more advanced MS techniques, such as ion mobility-mass spectrometry, which separates ions based on their shape and size in the gas phase.

Experimental Protocol for Mass Spectrometric Analysis
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically producing the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement to confirm the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of octahydrocyclopenta[b]pyrrole-2-carboxylic acid stereoisomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion prep Purified Isomer nmr NMR (1H, 13C, 2D) prep->nmr ir IR (ATR or KBr) prep->ir ms MS (ESI-TOF/Orbitrap) prep->ms nmr_data Analyze Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Compare Fingerprint Regions ir->ir_data ms_data Confirm Molecular Weight & Analyze Fragmentation ms->ms_data comparison Compare data of different isomers nmr_data->comparison ir_data->comparison ms_data->comparison conclusion Stereochemical Assignment comparison->conclusion

Caption: Workflow for Spectroscopic Differentiation of Stereoisomers.

Conclusion

The definitive characterization of (2S,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid and its stereoisomers is a critical step in pharmaceutical development and quality control. This guide has outlined how a multi-technique spectroscopic approach, integrating NMR, IR, and MS, can provide the necessary data to confidently assign the stereochemistry of these important bicyclic amino acids. While each technique offers unique insights, it is the synergistic combination of all three that provides the highest level of structural confirmation. Researchers are encouraged to utilize the detailed protocols and comparative data presented herein to ensure the stereochemical integrity of their compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11446835, Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride. [Link]

  • Google Patents. (2018).
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  • ResearchGate. (2020). Comparison of the MS² fragmentation of the different bicyclic peptide.... [Link]

  • European Patent Office. (2015). A METHOD FOR PREPARING RAMIPRIL. EP2598479B1. [Link]

  • ACS Publications. (2024). Stereocontrolled Synthesis of Phosphoproline Analogues Containing a trans-Fused Octahydroindole Bicyclic System. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents. (2007). Preparation of ramipril and stable pharmaceutical compositions. US20070232680A1.
  • ACS Publications. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry. [Link]

  • WIPO. (2009). A PROCESS FOR PREPARATION OF RAMIPRIL. WO/2009/122433. [Link]

  • arXiv. (2020). Infrared Spectra and Optical Constants of Astronomical Ices: III. Propane, Propylene, and Propyne. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • Medizinische Fakultät Münster. Amino acids. [Link]

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  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

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(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.